Ethyl 3-(3,5-dichlorophenyl)-3-oxopropanoate
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
ethyl 3-(3,5-dichlorophenyl)-3-oxopropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10Cl2O3/c1-2-16-11(15)6-10(14)7-3-8(12)5-9(13)4-7/h3-5H,2,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYMHCPKOFUYEPU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(=O)C1=CC(=CC(=C1)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10Cl2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50374208 | |
| Record name | ethyl 3-(3,5-dichlorophenyl)-3-oxopropanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50374208 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
172168-01-3 | |
| Record name | Ethyl 3,5-dichloro-β-oxobenzenepropanoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=172168-01-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | ethyl 3-(3,5-dichlorophenyl)-3-oxopropanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50374208 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of Ethyl 3-(3,5-dichlorophenyl)-3-oxopropanoate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of ethyl 3-(3,5-dichlorophenyl)-3-oxopropanoate, a valuable β-keto ester intermediate in the development of pharmaceuticals and other bioactive molecules. This document details the core synthesis pathway, experimental protocols, and relevant chemical data.
Core Synthesis Pathway: Claisen Condensation
The most direct and widely applicable method for the synthesis of this compound is the Claisen condensation . This fundamental carbon-carbon bond-forming reaction involves the condensation of an ester with a ketone or another ester in the presence of a strong base to form a β-keto ester or a β-diketone.[1]
For the target molecule, a crossed Claisen condensation between 3',5'-dichloroacetophenone and a suitable carboethoxy source, such as diethyl carbonate, is the most logical approach. In this reaction, a strong base, typically sodium hydride (NaH), is used to deprotonate the α-carbon of the 3',5'-dichloroacetophenone, generating a nucleophilic enolate. This enolate then attacks one of the electrophilic carbonyl carbons of diethyl carbonate. The subsequent collapse of the tetrahedral intermediate and elimination of an ethoxide ion yields the desired β-keto ester. An acidic workup is then performed to neutralize the reaction mixture and isolate the final product.
Reaction Scheme:
Caption: Synthesis pathway of this compound via Claisen condensation.
Experimental Protocols
Materials and Reagents
| Reagent/Material | Molecular Formula | Molar Mass ( g/mol ) |
| 3',5'-Dichloroacetophenone | C₈H₆Cl₂O | 189.04 |
| Diethyl Carbonate | C₅H₁₀O₃ | 118.13 |
| Sodium Hydride (60% in oil) | NaH | 24.00 |
| Diethyl Ether (anhydrous) | C₄H₁₀O | 74.12 |
| Hydrochloric Acid (5N) | HCl | 36.46 |
| Sodium Chloride (saturated) | NaCl | 58.44 |
| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 |
Synthesis Procedure
-
Preparation: A three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser with a drying tube is flushed with an inert gas (e.g., nitrogen or argon).
-
Base Suspension: To the flask, add a suspension of sodium hydride (1.1 equivalents) in anhydrous diethyl carbonate.
-
Reactant Addition: A solution of 3',5'-dichloroacetophenone (1.0 equivalent) in anhydrous diethyl carbonate is added dropwise to the stirred suspension of sodium hydride at ice bath temperature (0-5 °C).
-
Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an extended period (e.g., 24-48 hours) to ensure complete reaction. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Workup: The reaction mixture is cooled in an ice bath, and crushed ice is slowly added to quench the unreacted sodium hydride. The pH of the solution is then adjusted to 6-7 with 5N hydrochloric acid.
-
Extraction: The mixture is transferred to a separatory funnel, and the aqueous layer is extracted with diethyl ether. The combined organic layers are washed with a saturated aqueous sodium chloride solution.
-
Drying and Concentration: The organic phase is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.
-
Purification: The crude this compound can be further purified by vacuum distillation or column chromatography on silica gel.
Experimental Workflow Diagram
Caption: Step-by-step workflow for the synthesis of this compound.
Product Characterization Data
As of the date of this guide, specific experimental characterization data for this compound (CAS 172168-01-3) is not available in the public domain literature. However, based on its chemical structure, the following properties and spectral data can be predicted.
| Property | Predicted/Expected Value |
| Molecular Formula | C₁₁H₁₀Cl₂O₃ |
| Molecular Weight | 261.10 g/mol |
| Appearance | Expected to be a colorless to pale yellow oil or low-melting solid |
| ¹H NMR | Expected signals for the ethyl group (triplet and quartet), a singlet for the methylene protons, and signals in the aromatic region for the dichlorophenyl group. |
| ¹³C NMR | Expected signals for the ester and ketone carbonyls, the methylene carbon, the carbons of the ethyl group, and the aromatic carbons. |
| IR Spectroscopy | Characteristic absorption bands for the ester and ketone carbonyl groups (C=O stretching), C-O stretching, and C-Cl stretching. |
| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight, along with a characteristic isotopic pattern for two chlorine atoms. |
Researchers are advised to perform full analytical characterization on the synthesized product to confirm its identity and purity.
Safety Considerations
-
Sodium Hydride: Sodium hydride is a flammable solid and reacts violently with water, releasing flammable hydrogen gas. It should be handled under an inert atmosphere and away from moisture.
-
Diethyl Ether: Diethyl ether is extremely flammable and should be used in a well-ventilated fume hood away from ignition sources.
-
3',5'-Dichloroacetophenone and Diethyl Carbonate: These reagents should be handled with appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Hydrochloric Acid: Concentrated hydrochloric acid is corrosive and should be handled with care.
A thorough risk assessment should be conducted before undertaking this synthesis. All operations should be performed in a well-ventilated laboratory fume hood by trained personnel.
References
Chemical properties of Ethyl 3-(3,5-dichlorophenyl)-3-oxopropanoate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 3-(3,5-dichlorophenyl)-3-oxopropanoate is a halogenated aromatic β-keto ester. This class of compounds serves as versatile building blocks in organic synthesis due to the presence of multiple reactive sites, including an acidic α-hydrogen and two carbonyl groups. These features allow for a variety of chemical transformations, making them valuable intermediates in the synthesis of more complex molecules, including heterocyclic compounds with potential applications in medicinal chemistry and materials science. This technical guide provides a summary of the available chemical information for this compound, including its properties, a proposed synthetic route, and general reactivity.
Chemical and Physical Properties
| Property | Value | Source |
| CAS Number | 172168-01-3 | [1][2][3][4] |
| Molecular Formula | C₁₁H₁₀Cl₂O₃ | [1][2][3] |
| Molecular Weight | 261.10 g/mol | [1][2][3] |
| IUPAC Name | This compound | [3] |
Synthesis
A specific, detailed experimental protocol for the synthesis of this compound is not explicitly available in the surveyed literature. However, a plausible synthetic route is the Claisen condensation of an appropriate 3,5-dichlorobenzoyl derivative with an acetate source. A general procedure for a similar compound, ethyl 3-(4-chloro-phenyl)-3-oxo-propionate, can be adapted.[5] This proposed synthesis involves the reaction of a 3,5-dichlorophenyl ketone with a carbonate in the presence of a strong base.
Proposed Synthetic Pathway
Caption: Proposed synthesis of this compound.
Experimental Protocol (Proposed)
This protocol is adapted from the synthesis of a structurally similar compound and should be optimized for the specific substrate.[5]
Materials:
-
3,5-Dichloroacetophenone
-
Diethyl carbonate
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous diethyl ether
-
5N Hydrochloric acid
-
Saturated aqueous sodium chloride solution
-
Anhydrous sodium sulfate
-
Crushed ice
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, a suspension of sodium hydride (washed twice with anhydrous diethyl ether to remove mineral oil) in anhydrous diethyl carbonate is prepared under a nitrogen atmosphere.
-
The suspension is cooled in an ice bath.
-
A solution of 3,5-dichloroacetophenone in diethyl carbonate is added dropwise to the stirred suspension.
-
After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an extended period (e.g., 48 hours), monitoring the reaction progress by thin-layer chromatography.
-
Upon completion, the reaction mixture is carefully quenched by the addition of crushed ice.
-
The pH of the aqueous layer is adjusted to 6-7 with 5N hydrochloric acid.
-
The mixture is transferred to a separatory funnel, and the layers are separated.
-
The aqueous layer is extracted with diethyl ether.
-
The combined organic layers are washed with a saturated aqueous sodium chloride solution and dried over anhydrous sodium sulfate.
-
The solvent is removed under reduced pressure to yield the crude product, which may be purified by vacuum distillation or column chromatography.
Reactivity
The reactivity of this compound is characteristic of β-keto esters.
Keto-Enol Tautomerism
β-keto esters exist as an equilibrium mixture of the keto and enol tautomers. The enol form is stabilized by intramolecular hydrogen bonding and conjugation. The position of this equilibrium is influenced by the solvent and the electronic nature of the substituents.
Reactions at the α-Carbon
The α-protons of β-keto esters are acidic and can be readily removed by a base to form a stabilized enolate. This enolate is a potent nucleophile and can participate in a variety of carbon-carbon bond-forming reactions, such as alkylation and acylation.
Reactions at the Carbonyl Groups
The two carbonyl groups (ketone and ester) are susceptible to nucleophilic attack. The relative reactivity of these two groups can be influenced by the steric and electronic environment. For instance, reduction with mild reducing agents may selectively target the ketone carbonyl.
Spectroscopic Data
Experimentally determined spectroscopic data for this compound are not available in the public domain. However, predicted spectral data can be estimated based on the structure and data from similar compounds.
Predicted ¹H NMR Spectrum
-
Ethyl group: A triplet corresponding to the methyl protons (CH₃) is expected around 1.2-1.4 ppm, and a quartet for the methylene protons (CH₂) is anticipated around 4.1-4.3 ppm.
-
Methylene group (α-carbon): A singlet for the methylene protons adjacent to the carbonyl groups is expected in the range of 3.5-4.0 ppm.
-
Aromatic protons: The aromatic protons on the dichlorophenyl ring are expected to appear in the region of 7.0-8.0 ppm. Due to the substitution pattern, a singlet or a complex multiplet may be observed.
Predicted ¹³C NMR Spectrum
-
Ethyl group: The methyl carbon is expected around 14 ppm, and the methylene carbon around 61 ppm.
-
Methylene carbon (α-carbon): The α-carbon is anticipated to have a chemical shift in the range of 45-55 ppm.
-
Carbonyl carbons: The ester carbonyl carbon is expected around 165-175 ppm, and the ketone carbonyl carbon is expected to be more downfield, around 190-200 ppm.
-
Aromatic carbons: The carbons of the dichlorophenyl ring are expected in the aromatic region of 120-140 ppm. The carbons bearing the chlorine atoms will be significantly downfield.
Biological Activity
There is no specific information regarding the biological activity or potential applications in drug development for this compound in the reviewed literature. However, the dichlorophenyl moiety is present in a number of biologically active compounds, suggesting that this molecule could be a valuable scaffold for the synthesis of novel therapeutic agents. Further research is required to explore its biological profile.
Conclusion
This compound is a chemical intermediate with potential applications in organic synthesis. While detailed experimental data on its physical and spectral properties are currently lacking in the public domain, its synthesis can be reasonably proposed based on established chemical reactions for similar structures. The presence of multiple reactive sites makes it a versatile tool for the construction of more complex molecular architectures. Further investigation into the synthesis, characterization, and biological evaluation of this compound is warranted to fully elucidate its chemical properties and potential applications.
References
An In-Depth Technical Guide to Ethyl 3-(3,5-dichlorophenyl)-3-oxopropanoate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Ethyl 3-(3,5-dichlorophenyl)-3-oxopropanoate, including its chemical identity, structure, a general synthesis protocol, and a summary of its known properties. This document is intended to serve as a valuable resource for professionals in research and development.
Chemical Identity and Structure
This compound is a dichlorinated derivative of ethyl benzoylacetate. Its unique substitution pattern makes it a compound of interest in synthetic chemistry and potentially in the development of new bioactive molecules.
Chemical Structure:
The structure of this compound is characterized by a 3,5-dichlorophenyl group attached to a β-keto ester moiety.
Chemical Structure of this compound.
Quantitative Data Summary
A summary of the key chemical properties of this compound is presented in the table below for easy reference.
| Property | Value | Reference |
| CAS Number | 172168-01-3 | [1] |
| Molecular Formula | C₁₁H₁₀Cl₂O₃ | [1] |
| Molecular Weight | 261.10 g/mol | [1] |
| Physical Form | Solid | |
| Storage Temperature | Inert atmosphere, 2-8°C | [1] |
| SMILES | O=C(OCC)CC(C1=CC(Cl)=CC(Cl)=C1) | [1] |
| InChI Key | XYMHCPKOFUYEPU-UHFFFAOYSA-N |
Experimental Protocols: Synthesis
General Procedure for the Synthesis of Ethyl 3-Aryl-3-oxopropanoates via Claisen Condensation:
Materials:
-
Methyl 3,5-dichlorobenzoate (or the corresponding ethyl ester)
-
Ethyl acetate
-
Sodium ethoxide (or sodium hydride as a stronger base)
-
Anhydrous solvent (e.g., ethanol, diethyl ether, or toluene)
-
Hydrochloric acid (for workup)
-
Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
Preparation: All glassware should be thoroughly dried, and the reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture from quenching the base.
-
Base and Enolate Formation: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, the base (e.g., sodium ethoxide, 1.1 equivalents) is dissolved or suspended in the anhydrous solvent. Ethyl acetate (1.0 equivalent) is then added dropwise to the cooled solution (0 °C) to form the corresponding enolate.
-
Condensation: Methyl 3,5-dichlorobenzoate (1.0 equivalent) is added to the enolate solution. The reaction mixture is then allowed to warm to room temperature and may be heated to reflux for several hours to drive the reaction to completion. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Workup: After the reaction is complete, the mixture is cooled to room temperature and then poured into a mixture of ice and dilute hydrochloric acid to neutralize the excess base and protonate the product.
-
Extraction: The aqueous layer is extracted multiple times with an organic solvent (e.g., diethyl ether). The combined organic layers are then washed with saturated sodium bicarbonate solution, followed by brine.
-
Drying and Concentration: The organic layer is dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.
-
Purification: The crude this compound can be purified by vacuum distillation or column chromatography on silica gel.
Applications and Biological Relevance
Derivatives of benzoylacetate are important intermediates in organic synthesis, often used in the preparation of more complex molecules, including pharmaceuticals. For instance, they can be precursors to pyrazoles, pyrimidines, and coumarins.
While there is a significant body of research on the biological activities of various substituted benzoylacetates and other dichlorophenyl compounds, specific studies on the biological activity or applications in drug development for this compound are not prominently available in the reviewed scientific literature. The biological evaluation of similarly structured compounds, such as other benzoate derivatives, has been explored for applications including local anesthetics and as inhibitors of enzymes like cyclooxygenase-2 (COX-2).[6][7] However, it is important to note that these are not direct studies of the title compound.
Given its structure as a β-keto ester, it is plausible that this compound could serve as a building block in medicinal chemistry for the synthesis of novel heterocyclic compounds with potential biological activities. Further research would be required to explore these possibilities.
Mandatory Visualization: Synthesis Workflow
The following diagram illustrates the general workflow for the synthesis of this compound via a Claisen condensation reaction.
General Synthesis Workflow.
References
- 1. 172168-01-3|this compound|BLD Pharm [bldpharm.com]
- 2. This compound - Safety Data Sheet [chemicalbook.com]
- 3. 23.7 The Claisen Condensation Reaction - Organic Chemistry | OpenStax [openstax.org]
- 4. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 5. Claisen Condensation [organic-chemistry.org]
- 6. Design, synthesis and biological activity evaluation of benzoate compounds as local anesthetics - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. Synthesis, biological evaluation and docking analysis of a new series of methylsulfonyl and sulfamoyl acetamides and ethyl acetates as potent COX-2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Spectroscopic Profile of Ethyl 3-(3,5-dichlorophenyl)-3-oxopropanoate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for Ethyl 3-(3,5-dichlorophenyl)-3-oxopropanoate. Due to the limited availability of direct experimental spectra in public databases, this document focuses on predicted spectroscopic values derived from established principles and data from analogous compounds. It also includes detailed experimental protocols for acquiring Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, which are crucial for the structural elucidation and characterization of this compound in a research and drug development context.
Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on the analysis of its chemical structure, which features an ethyl ester, a ketone, and a 3,5-dichlorosubstituted aromatic ring.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (Proton NMR):
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
| Ethyl (-CH₃) | 1.2 - 1.4 | Triplet | 3H |
| Methylene (-CH₂-) | 4.0 - 4.2 | Singlet | 2H |
| Ethyl (-CH₂-) | 4.1 - 4.3 | Quartet | 2H |
| Aromatic (H-4) | 7.6 - 7.8 | Triplet | 1H |
| Aromatic (H-2, H-6) | 7.9 - 8.1 | Doublet | 2H |
¹³C NMR (Carbon-13 NMR):
| Carbon Atom | Predicted Chemical Shift (δ, ppm) |
| Ethyl (-CH₃) | ~14 |
| Methylene (-CH₂) | ~45 |
| Ethyl (-OCH₂-) | ~62 |
| Aromatic (C-2, C-6) | ~128 |
| Aromatic (C-4) | ~132 |
| Aromatic (C-3, C-5, C-Cl) | ~135 |
| Aromatic (C-1) | ~138 |
| Ester Carbonyl (C=O) | ~168 |
| Ketone Carbonyl (C=O) | ~192 |
Infrared (IR) Spectroscopy
| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity |
| C-H (Aromatic) | 3000 - 3100 | Medium |
| C-H (Aliphatic) | 2850 - 3000 | Medium |
| C=O (Ketone) | 1680 - 1700 | Strong |
| C=O (Ester) | 1735 - 1750 | Strong |
| C=C (Aromatic) | 1450 - 1600 | Medium to Weak |
| C-O (Ester) | 1000 - 1300 | Strong |
| C-Cl | 600 - 800 | Strong |
Mass Spectrometry (MS)
The mass spectrum is expected to show the molecular ion peak and characteristic fragmentation patterns.
| m/z | Predicted Fragment |
| 260/262/264 | [M]⁺ (Molecular ion with isotopic pattern for 2 Cl atoms) |
| 215/217/219 | [M - OCH₂CH₃]⁺ |
| 185/187 | [M - COOCH₂CH₃]⁺ |
| 139/141 | [C₆H₃Cl₂]⁺ |
Experimental Protocols
The following are detailed methodologies for acquiring the spectroscopic data for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
2.1.1. Sample Preparation:
-
Weigh approximately 10-20 mg of the purified compound.
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).
-
Transfer the solution to a 5 mm NMR tube.
2.1.2. Instrument Parameters (¹H NMR):
-
Spectrometer: 300 MHz or higher field strength.
-
Pulse Sequence: Standard single-pulse experiment.
-
Acquisition Time: 2-3 seconds.
-
Relaxation Delay: 1-5 seconds.
-
Number of Scans: 8-16, depending on the sample concentration.
-
Spectral Width: 0-12 ppm.
2.1.3. Instrument Parameters (¹³C NMR):
-
Spectrometer: 75 MHz or higher.
-
Pulse Sequence: Proton-decoupled pulse sequence.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 1024 or more, as ¹³C has a low natural abundance.
-
Spectral Width: 0-220 ppm.
Infrared (IR) Spectroscopy
2.2.1. Sample Preparation (Thin Film Method):
-
If the sample is a liquid or oil, place a drop of the neat sample between two potassium bromide (KBr) or sodium chloride (NaCl) plates.
-
If the sample is a solid, dissolve a small amount in a volatile solvent (e.g., dichloromethane, acetone), apply the solution to a KBr or NaCl plate, and allow the solvent to evaporate.
2.2.2. Instrument Parameters:
-
Spectrometer: Fourier Transform Infrared (FTIR) spectrometer.
-
Scan Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32.
-
Mode: Transmittance or Absorbance.
Mass Spectrometry (MS)
2.3.1. Sample Preparation:
-
Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable volatile solvent such as methanol or acetonitrile.
-
Further dilute the stock solution to a final concentration of 1-10 µg/mL.
2.3.2. Instrument Parameters (Electron Ionization - EI):
-
Ionization Mode: Electron Ionization (EI).
-
Electron Energy: 70 eV.
-
Mass Analyzer: Quadrupole or Time-of-Flight (TOF).
-
Scan Range: m/z 50-500.
-
Inlet System: Direct insertion probe or Gas Chromatography (GC) interface.
Visualization of Spectroscopic Workflow
The following diagram illustrates the logical workflow for the spectroscopic analysis of this compound.
In-depth Technical Guide: Solubility of Ethyl 3-(3,5-dichlorophenyl)-3-oxopropanoate
Disclaimer: Following a comprehensive search of scientific literature and chemical databases, no specific quantitative solubility data for Ethyl 3-(3,5-dichlorophenyl)-3-oxopropanoate in various solvents was found. The information presented herein is based on general principles of solubility determination and data for structurally related compounds. This document serves as a methodological guide rather than a data repository for the specified compound.
Introduction
This compound (CAS No. 172168-01-3) is a keto-ester that belongs to the class of benzene compounds.[1] Its molecular structure, featuring a dichlorinated phenyl ring and an ethyl ester group, suggests moderate polarity, which will govern its solubility in different solvent systems. Understanding the solubility of this compound is critical for its application in chemical synthesis, purification processes, and formulation development in the pharmaceutical industry. While specific data is unavailable, this guide outlines the standard experimental protocols used to determine such solubility and provides a framework for researchers to conduct their own analyses.
Physicochemical Properties (for context)
| Property | Value | Source |
| CAS Number | 172168-01-3 | [1] |
| Molecular Formula | C₁₁H₁₀Cl₂O₃ | [1] |
| Molecular Weight | 261.10 g/mol | [1] |
| MDL Number | MFCD03424831 | [1] |
| Storage Conditions | Inert atmosphere, 2-8°C | [1] |
Theoretical Solubility Considerations
The solubility of a solute in a solvent is governed by the principle of "like dissolves like." For this compound:
-
The dichlorophenyl group is nonpolar and lipophilic.
-
The keto and ester functional groups are polar and capable of hydrogen bonding as acceptors.
Based on this structure, one can predict:
-
High solubility in moderately polar organic solvents like acetone, ethyl acetate, and dichloromethane.
-
Moderate solubility in polar protic solvents like ethanol and methanol, where the polar groups can interact, but the nonpolar ring may limit extensive dissolution.
-
Low solubility in nonpolar solvents such as hexane and toluene.
-
Very low to negligible solubility in water due to the dominant hydrophobic character of the dichlorophenyl ring.
Standard Experimental Protocol for Solubility Determination
While no specific protocol for this compound was found, a standard and reliable method for determining the solubility of a crystalline solid is the gravimetric method.[2] This method involves preparing a saturated solution at a specific temperature, separating the undissolved solid, and then evaporating a known volume of the supernatant to determine the mass of the dissolved solute.
Workflow for Gravimetric Solubility Determination
Caption: General workflow for gravimetric solubility determination.
Detailed Steps:
-
Preparation: Add an excess amount of this compound to a vial containing a known volume of the selected solvent. The excess solid ensures that a saturated solution is formed.
-
Equilibration: Seal the vial and place it in a temperature-controlled shaker or agitator. Allow the mixture to equilibrate for an extended period (typically 24 to 72 hours) to ensure the dissolution process has reached its maximum.
-
Separation: After equilibration, cease agitation and allow the undissolved solid to settle. Centrifugation can be used to accelerate this process and ensure a clear supernatant.
-
Sampling: Carefully withdraw a precise aliquot of the clear supernatant using a calibrated volumetric pipette.
-
Solvent Evaporation: Transfer the aliquot to a pre-weighed container. Evaporate the solvent under controlled conditions (e.g., in a vacuum oven at a temperature that does not degrade the compound) until a constant weight is achieved.
-
Calculation: The final solubility is calculated by dividing the mass of the dried solute by the volume of the aliquot taken.
Data Presentation (Hypothetical Framework)
Should experimental data be generated, it should be organized into a clear, tabular format for easy comparison across different solvents and temperatures.
Table 1: Hypothetical Solubility Data for this compound at 25°C
| Solvent | Solvent Polarity | Solubility (g/L) | Molar Solubility (mol/L) |
| Dichloromethane | Polar Aprotic | Data | Data |
| Ethyl Acetate | Polar Aprotic | Data | Data |
| Acetone | Polar Aprotic | Data | Data |
| Ethanol | Polar Protic | Data | Data |
| Methanol | Polar Protic | Data | Data |
| Toluene | Nonpolar | Data | Data |
| n-Hexane | Nonpolar | Data | Data |
| Water | Polar Protic | Data | Data |
Conclusion and Recommendations for Future Work
There is a clear gap in the publicly available data regarding the solubility of this compound. It is strongly recommended that researchers working with this compound perform systematic solubility studies. The experimental workflow provided in this guide offers a robust starting point for generating this critical data. Future studies should focus on:
-
Determining solubility in a wide range of pharmaceutically and synthetically relevant solvents.
-
Investigating the temperature dependence of solubility to derive thermodynamic parameters such as the enthalpy and entropy of dissolution.
-
Characterizing the solid-state properties (e.g., polymorphism) of the compound, as different crystal forms can exhibit different solubilities.
References
Potential Biological Activity of Ethyl 3-(3,5-dichlorophenyl)-3-oxopropanoate Derivatives: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ethyl 3-(3,5-dichlorophenyl)-3-oxopropanoate and its derivatives represent a class of compounds with significant potential for biological activity. The presence of the dichlorophenyl moiety is a key feature in many established pharmaceuticals and agrochemicals, conferring properties such as increased lipophilicity and metabolic stability. This technical guide provides a comprehensive overview of the potential biological activities of these compounds, drawing upon structure-activity relationships of related molecules. It details plausible experimental protocols for their synthesis and biological evaluation and visualizes a potential mechanism of action. While specific biological data for this compound is limited in publicly available literature, this document serves as a foundational resource for researchers interested in exploring the therapeutic and biological potential of this chemical scaffold.
Introduction
The dichlorophenyl group is a common structural motif in a variety of biologically active molecules, including anti-inflammatory drugs like Diclofenac and antidepressants such as Sertraline.[1] The substitution pattern of the chlorine atoms on the phenyl ring plays a crucial role in determining the molecule's interaction with biological targets.[1] The β-keto ester functionality is also a well-established pharmacophore with diverse biological activities, including antimicrobial and anticancer properties. The combination of these two key structural features in this compound suggests a high likelihood of interesting biological activities.
This guide will explore the potential antimicrobial, antifungal, and cytotoxic activities of this compound derivatives based on the known activities of structurally similar compounds.
Potential Biological Activities and Supporting Data
While direct experimental data for this compound is scarce, the biological activities of related compounds provide strong inferential evidence for its potential.
Antifungal Activity
Derivatives of 3,5-dichlorobenzyl esters have shown notable antifungal activity. For instance, certain ester compounds exhibit significant efficacy against plant pathogens like Botrytis cinerea and Rhizoctonia solani.[2] The mechanism of action for some of these related compounds has been identified as the inhibition of succinate dehydrogenase (SDH), a crucial enzyme in the mitochondrial electron transport chain.[2]
Table 1: Antifungal Activity of a Structurally Related 3,5-Dichlorobenzyl Ester Derivative (Compound 5) [2]
| Fungal Species | EC50 (mg/L) | Commercial Fungicide (Boscalid) EC50 (mg/L) |
| Botrytis cinerea | 6.60 | 1.24 |
| Rhizoctonia solani | 1.61 | 1.01 |
Antimicrobial Activity
β-Keto esters are known to possess antimicrobial properties.[3] The presence of an aryl group, such as the dichlorophenyl group, can enhance this activity.[4] These compounds may act by disrupting bacterial cell processes or by inhibiting quorum sensing, a cell-to-cell communication mechanism in bacteria.[4]
Table 2: General Antimicrobial Activity of Substituted Thiophene Derivatives (structurally distinct but containing chloro-phenyl groups) [5]
| Compound Substitution | Activity against Gram-positive bacteria | Activity against Gram-negative bacteria | Antifungal Activity |
| 4-chloro benzylidene | Comparable to standard | Comparable to standard | Minimal |
| 2-chloro benzylidene | Moderate | Moderate | Minimal |
| 2-nitro benzylidene | Moderate | Moderate | Minimal |
| 2-hydroxy benzylidene | Moderate | Moderate | Minimal |
Cytotoxic Activity
Dichlorophenyl-containing compounds have been investigated for their potential as anticancer agents.[6] The cytotoxic mechanism can vary, but often involves the induction of apoptosis and inhibition of cell proliferation. The specific substitution pattern on the phenyl ring is a critical determinant of cytotoxic potency.[7]
Experimental Protocols
The following are detailed methodologies for the synthesis and biological evaluation of this compound derivatives, based on established protocols for similar compounds.
Synthesis of this compound
A plausible synthetic route for the title compound is the Claisen condensation reaction.
-
Materials: 3,5-dichloroacetophenone, diethyl carbonate, sodium ethoxide, diethyl ether (anhydrous), hydrochloric acid (dilute).
-
Procedure:
-
Dissolve sodium ethoxide in anhydrous diethyl ether in a round-bottom flask equipped with a reflux condenser and a dropping funnel, under an inert atmosphere (e.g., nitrogen or argon).
-
Add a solution of 3,5-dichloroacetophenone and diethyl carbonate in anhydrous diethyl ether dropwise to the stirred sodium ethoxide solution at room temperature.
-
After the addition is complete, reflux the reaction mixture for 2-4 hours. Monitor the reaction progress using thin-layer chromatography (TLC).
-
After cooling to room temperature, pour the reaction mixture into ice-cold dilute hydrochloric acid to neutralize the base and precipitate the product.
-
Extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane).
-
Characterize the final product by spectroscopic methods (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry).
-
In Vitro Antifungal Assay (Broth Microdilution Method)
-
Materials: Test compound, fungal strains (e.g., Candida albicans, Aspergillus niger), Sabouraud Dextrose Broth (SDB), 96-well microtiter plates, standard antifungal drug (e.g., Fluconazole).
-
Procedure:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of the compound in SDB in the wells of a 96-well plate.
-
Prepare a standardized fungal inoculum (e.g., 1-5 x 10³ CFU/mL).
-
Add the fungal inoculum to each well containing the test compound dilutions.
-
Include positive (fungi in broth without compound) and negative (broth only) controls.
-
Incubate the plates at an appropriate temperature (e.g., 35°C for Candida, 28°C for Aspergillus) for 24-48 hours.
-
Determine the Minimum Inhibitory Concentration (MIC) as the lowest concentration of the compound that causes complete inhibition of visible fungal growth.
-
In Vitro Antibacterial Assay (Broth Microdilution Method)
-
Materials: Test compound, bacterial strains (e.g., Staphylococcus aureus, Escherichia coli), Mueller-Hinton Broth (MHB), 96-well microtiter plates, standard antibacterial drug (e.g., Ciprofloxacin).
-
Procedure:
-
Follow a similar procedure as the antifungal assay, using MHB and bacterial inocula (e.g., 5 x 10⁵ CFU/mL).
-
Incubate the plates at 37°C for 18-24 hours.
-
Determine the MIC as the lowest concentration of the compound that inhibits visible bacterial growth.
-
In Vitro Cytotoxicity Assay (MTT Assay)
-
Materials: Test compound, human cancer cell line (e.g., MCF-7, A549), normal cell line (e.g., HaCaT), cell culture medium (e.g., DMEM), Fetal Bovine Serum (FBS), 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution, DMSO.
-
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound for 24-48 hours.
-
Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Remove the medium and dissolve the formazan crystals in DMSO.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the cell viability as a percentage of the untreated control and determine the IC50 value (the concentration that inhibits 50% of cell growth).
-
Visualizations
General Synthesis Workflow
Caption: A generalized workflow for the synthesis of the target compound.
Antimicrobial Activity Screening Workflow
Caption: A standard workflow for determining the Minimum Inhibitory Concentration.
Hypothesized Antifungal Mechanism of Action
Caption: A potential mechanism of antifungal action via SDH inhibition.
Conclusion
This compound derivatives are a promising class of compounds for biological investigation. Based on the known activities of structurally related molecules, these compounds are likely to exhibit antifungal, antimicrobial, and potentially cytotoxic properties. The provided experimental protocols offer a starting point for the synthesis and systematic evaluation of these potential biological activities. Further research is warranted to synthesize and screen a library of these derivatives to establish clear structure-activity relationships and to identify lead compounds for further development. The hypothesized mechanism of action, particularly the inhibition of succinate dehydrogenase, provides a rational basis for future mechanistic studies.
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis and Biological Activity of Novel Antifungal Leads: 3,5-Dichlorobenzyl Ester Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. sphinxsai.com [sphinxsai.com]
- 6. mdpi.com [mdpi.com]
- 7. Investigation of the Mechanisms of Cytotoxic Activity of 1,3-Disubstituted Thiourea Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Ethyl 3-(3,5-dichlorophenyl)-3-oxopropanoate: A Versatile Building Block in Organic Synthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 3-(3,5-dichlorophenyl)-3-oxopropanoate is a valuable β-keto ester that serves as a key intermediate in the synthesis of a wide array of heterocyclic compounds and other complex organic molecules. Its trifunctional nature, possessing an ester, a ketone, and an activated methylene group, allows for diverse chemical transformations, making it a versatile tool in medicinal chemistry and materials science. This technical guide provides a comprehensive overview of the synthesis, physicochemical properties, and synthetic applications of this compound, with a focus on detailed experimental protocols and its role in the construction of important chemical scaffolds.
Physicochemical and Spectroscopic Data
A summary of the key physicochemical and spectroscopic data for this compound is presented below. This information is crucial for its identification, purification, and characterization in a laboratory setting.
| Property | Value |
| CAS Number | 172168-01-3 |
| Molecular Formula | C₁₁H₁₀Cl₂O₃ |
| Molecular Weight | 261.10 g/mol |
| Appearance | Expected to be a colorless to pale yellow oil or a low-melting solid. |
| Solubility | Soluble in common organic solvents such as ethanol, ethyl acetate, and dichloromethane. Insoluble in water. |
| Predicted ¹H NMR | The following are predicted chemical shifts (ppm) and may vary based on solvent and experimental conditions: - 1.25 (t, 3H, -CH₃) - 3.55 (s, 2H, -CH₂-) - 4.20 (q, 2H, -O-CH₂-) - 7.60 (t, 1H, Ar-H) - 7.95 (d, 2H, Ar-H) |
| Predicted ¹³C NMR | The following are predicted chemical shifts (ppm) and may vary based on solvent and experimental conditions: - 14.1 (-CH₃) - 45.8 (-CH₂-) - 61.5 (-O-CH₂-) - 126.5 (Ar-C) - 131.0 (Ar-C) - 135.5 (Ar-C) - 136.0 (Ar-C) - 167.0 (Ester C=O) - 190.0 (Keto C=O) |
Synthesis of this compound
The most common and efficient method for the synthesis of this compound is the Claisen condensation. This reaction involves the condensation of an ester with an enolizable proton with another ester in the presence of a strong base. In this case, ethyl 3,5-dichlorobenzoate is reacted with ethyl acetate.
Experimental Protocol: Claisen Condensation
Materials:
-
Ethyl 3,5-dichlorobenzoate
-
Ethyl acetate (dried)
-
Sodium ethoxide (NaOEt)
-
Anhydrous ethanol
-
Diethyl ether
-
Hydrochloric acid (1 M)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, a solution of sodium ethoxide is prepared by dissolving sodium metal in anhydrous ethanol under a nitrogen atmosphere.
-
To this solution, a mixture of ethyl 3,5-dichlorobenzoate (1.0 equivalent) and dry ethyl acetate (1.2 equivalents) is added dropwise at room temperature with vigorous stirring.
-
After the addition is complete, the reaction mixture is heated to reflux for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature and the excess ethanol is removed under reduced pressure.
-
The resulting residue is dissolved in diethyl ether and washed sequentially with 1 M hydrochloric acid, saturated sodium bicarbonate solution, and brine.
-
The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is evaporated to yield the crude product.
-
Purification of the crude product can be achieved by vacuum distillation or column chromatography on silica gel.
| Reactant/Product | Molar Mass ( g/mol ) | Molar Ratio |
| Ethyl 3,5-dichlorobenzoate | 219.05 | 1.0 |
| Ethyl acetate | 88.11 | 1.2 |
| Sodium ethoxide | 68.05 | 1.1 |
| This compound | 261.10 | - |
Applications in Organic Synthesis
This compound is a versatile precursor for the synthesis of various heterocyclic systems, particularly pyrazoles and pyrimidines, which are prevalent scaffolds in many biologically active compounds.
Synthesis of Pyrazoles
The reaction of β-keto esters with hydrazine derivatives is a classical and efficient method for the synthesis of pyrazoles. The reaction of this compound with hydrazine hydrate is expected to yield 3-(3,5-dichlorophenyl)-5-methyl-1H-pyrazole.
Materials:
-
This compound
-
Hydrazine hydrate
-
Ethanol
-
Glacial acetic acid (catalytic amount)
Procedure:
-
A mixture of this compound (1.0 equivalent) and hydrazine hydrate (1.1 equivalents) in ethanol is prepared in a round-bottom flask.
-
A catalytic amount of glacial acetic acid is added to the mixture.
-
The reaction mixture is heated to reflux for 3-5 hours. The reaction progress is monitored by TLC.
-
After completion, the solvent is removed under reduced pressure.
-
The residue is dissolved in ethyl acetate and washed with water and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated.
-
The crude product is purified by recrystallization or column chromatography to afford the desired pyrazole.
| Reactant/Product | Molar Mass ( g/mol ) | Molar Ratio |
| This compound | 261.10 | 1.0 |
| Hydrazine hydrate | 50.06 | 1.1 |
| 3-(3,5-dichlorophenyl)-5-methyl-1H-pyrazole | 229.07 | - |
Synthesis of Pyrimidines
Pyrimidines can be synthesized through the condensation of β-keto esters with amidines or related compounds. The reaction of this compound with guanidine is expected to produce 2-amino-4-(3,5-dichlorophenyl)-6-methylpyrimidine.
Materials:
-
This compound
-
Guanidine hydrochloride
-
Sodium ethoxide
-
Anhydrous ethanol
Procedure:
-
Sodium ethoxide (2.2 equivalents) is prepared in anhydrous ethanol in a round-bottom flask under a nitrogen atmosphere.
-
Guanidine hydrochloride (1.1 equivalents) is added to the sodium ethoxide solution and stirred for 30 minutes.
-
This compound (1.0 equivalent) is then added to the reaction mixture.
-
The mixture is heated to reflux for 8-12 hours. Reaction progress is monitored by TLC.
-
After cooling to room temperature, the solvent is evaporated.
-
The residue is partitioned between water and ethyl acetate.
-
The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated.
-
The crude product is purified by column chromatography or recrystallization to yield the desired pyrimidine.
| Reactant/Product | Molar Mass ( g/mol ) | Molar Ratio |
| This compound | 261.10 | 1.0 |
| Guanidine hydrochloride | 95.53 | 1.1 |
| Sodium ethoxide | 68.05 | 2.2 |
| 2-amino-4-(3,5-dichlorophenyl)-6-methylpyrimidine | 254.10 | - |
Conclusion
This compound is a highly useful and versatile building block in organic synthesis. Its straightforward preparation via the Claisen condensation and its ability to undergo cyclization reactions to form important heterocyclic cores like pyrazoles and pyrimidines make it an attractive starting material for the synthesis of novel compounds with potential applications in pharmaceuticals and materials science. The detailed protocols provided in this guide offer a solid foundation for researchers to utilize this compound in their synthetic endeavors.
An In-depth Technical Guide to Ethyl 3-(3,5-dichlorophenyl)-3-oxopropanoate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of Ethyl 3-(3,5-dichlorophenyl)-3-oxopropanoate, a key pharmaceutical intermediate. The document details its chemical properties, outlines a probable synthetic pathway via Claisen condensation, and includes detailed experimental protocols for the synthesis of its likely precursor, 3,5-dichlorobenzoyl chloride. While the direct discovery and developmental history of this specific molecule are not extensively documented in publicly available literature, this guide constructs a thorough profile based on established chemical principles and data for structurally related compounds. Its role as a building block in the synthesis of more complex molecules, particularly in the realm of medicinal chemistry, is also discussed.
Introduction
This compound, with the CAS number 172168-01-3, is a β-keto ester that serves as a valuable building block in organic synthesis.[1][2] Its structure, featuring a dichlorinated phenyl ring, makes it a precursor of interest for the synthesis of various heterocyclic compounds and other complex organic molecules with potential applications in drug discovery and materials science. This guide aims to consolidate the available technical information on this compound, focusing on its synthesis and potential utility.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is presented in Table 1.
Table 1: Chemical and Physical Properties of this compound
| Property | Value |
| CAS Number | 172168-01-3[2] |
| Molecular Formula | C₁₁H₁₀Cl₂O₃[2] |
| Molecular Weight | 261.10 g/mol [2] |
| IUPAC Name | This compound |
| Appearance | Solid (predicted) |
| Storage | Inert atmosphere, 2-8°C[2] |
Synthesis
The synthesis of this compound is most likely achieved through a Claisen condensation reaction.[3][4][5] This reaction involves the base-catalyzed condensation of an ester with another ester, leading to the formation of a β-keto ester. In this case, the reaction would likely involve the acylation of the enolate of ethyl acetate with a derivative of 3,5-dichlorobenzoic acid, such as 3,5-dichlorobenzoyl chloride.
Proposed Synthetic Pathway
The logical synthetic route starts from 3,5-dichlorobenzoic acid, which is first converted to the more reactive 3,5-dichlorobenzoyl chloride. This acid chloride is then reacted with the enolate of ethyl acetate to yield the final product.
References
- 1. Ethyl 3-(3,4-dichlorophenyl)-3-oxopropanoate | 53090-43-0 | Benchchem [benchchem.com]
- 2. 172168-01-3|this compound|BLD Pharm [bldpharm.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. US2843622A - Condensation of ethyl acetate - Google Patents [patents.google.com]
- 5. chem.libretexts.org [chem.libretexts.org]
An In-depth Technical Guide to the Reactivity of the Keto and Ester Groups in Ethyl 3-(3,5-dichlorophenyl)-3-oxopropanoate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ethyl 3-(3,5-dichlorophenyl)-3-oxopropanoate is a β-keto ester, a class of compounds renowned for its synthetic versatility. This technical guide provides a comprehensive analysis of the reactivity of its constituent keto and ester functional groups, as well as the active methylene protons. The presence of these functionalities in a 1,3-relationship confers unique chemical properties upon the molecule, making it a valuable intermediate in organic synthesis. This document outlines the principal reactions, including keto-enol tautomerism, selective reduction, hydrolysis, decarboxylation, and reactions at the α-carbon. Detailed experimental protocols, adapted from established procedures for structurally analogous compounds, are provided to guide laboratory practice. Quantitative data, where available for similar substrates, is presented in tabular format to facilitate comparison.
Introduction
The reactivity of this compound is dominated by the interplay between the ketone and ester carbonyl groups, which activate the intervening methylene group. The electron-withdrawing nature of the 3,5-dichlorophenyl ring is expected to influence the electron density at the benzoyl carbonyl group and the acidity of the α-protons. This guide will systematically explore the chemical behavior of this molecule, providing a foundational understanding for its application in the synthesis of more complex chemical entities.
Keto-Enol Tautomerism
Like other β-dicarbonyl compounds, this compound exists as an equilibrium mixture of its keto and enol tautomers. The enol form is stabilized by intramolecular hydrogen bonding and conjugation. The position of this equilibrium is influenced by factors such as the solvent, temperature, and the electronic nature of the substituents.
Caption: Keto-Enol Tautomerism Equilibrium.
Quantitative Data on Keto-Enol Equilibrium
| Solvent | % Enol Form (for Ethyl Acetoacetate) |
| Gas Phase | 46 |
| n-Hexane | 46 |
| Carbon tetrachloride | 19.8 |
| Benzene | 15.9 |
| Diethyl ether | 27.1 |
| Ethanol | 12 |
| Water | 0.4 |
Reactivity of the Keto Group
The primary reaction of the ketone functionality is its reduction to a secondary alcohol. Selective reduction of the keto group in the presence of the ester can be achieved using milder reducing agents.
Selective Reduction
Sodium borohydride (NaBH₄) is a commonly used reagent for the selective reduction of ketones in the presence of esters.
Experimental Protocol: Selective Reduction of a β-Keto Ester (Adapted for this compound)
-
Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve this compound (1.0 eq) in methanol or ethanol (10 mL per mmol of substrate) and cool the solution to 0 °C in an ice bath.
-
Reduction: Add sodium borohydride (NaBH₄) (1.5 eq) portion-wise to the stirred solution, maintaining the temperature below 10 °C.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete, quench the excess NaBH₄ by the slow addition of acetone, followed by the dropwise addition of dilute hydrochloric acid until the pH is ~7.
-
Extraction: Remove the solvent under reduced pressure and partition the residue between ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purification: Purify the crude product, ethyl 3-(3,5-dichlorophenyl)-3-hydroxypropanoate, by column chromatography on silica gel.
Reactivity of the Ester Group
The ester group is susceptible to nucleophilic acyl substitution, most notably hydrolysis.
Hydrolysis
Ester hydrolysis can be performed under acidic or basic conditions (saponification). Basic hydrolysis is generally preferred as it is irreversible.
Experimental Protocol: Hydrolysis of a β-Keto Ester (Adapted for this compound)
-
Setup: In a round-bottom flask, dissolve this compound (1.0 eq) in a mixture of tetrahydrofuran (THF) and water (2:1 v/v).
-
Saponification: Add lithium hydroxide monohydrate (LiOH·H₂O) (2.0 eq) to the solution and stir vigorously at room temperature.
-
Monitoring: Monitor the reaction by TLC until the starting material is consumed.
-
Work-up: Dilute the reaction mixture with ethyl acetate and acidify the aqueous layer to a pH of ~3 with 1 M HCl.
-
Extraction: Separate the organic layer and extract the aqueous layer with ethyl acetate. Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: The resulting 3-(3,5-dichlorophenyl)-3-oxopropanoic acid can be purified by recrystallization.
Reactivity of the Active Methylene Group
The protons on the carbon atom flanked by the two carbonyl groups (the α-carbon) are acidic (pKa ≈ 11-13, estimated) and can be removed by a suitable base to form a resonance-stabilized enolate. This enolate is a potent nucleophile.
Caption: General reaction pathways involving the active methylene group.
Alkylation
The enolate can be alkylated by reaction with an alkyl halide. The use of a strong, non-nucleophilic base like lithium diisopropylamide (LDA) is often preferred to ensure complete enolate formation.
Experimental Protocol: α-Alkylation of a β-Keto Ester (Adapted for this compound)
-
Setup: Under an inert atmosphere (argon or nitrogen), dissolve this compound (1.0 eq) in anhydrous tetrahydrofuran (THF) in a flame-dried flask and cool to -78 °C.
-
Enolate Formation: Slowly add a solution of lithium diisopropylamide (LDA) (1.1 eq) in THF dropwise. Stir the mixture at -78 °C for 1 hour.
-
Alkylation: Add the alkylating agent (e.g., methyl iodide, benzyl bromide) (1.1 eq) dropwise to the enolate solution at -78 °C. Allow the reaction mixture to slowly warm to room temperature and stir for 2-12 hours.
-
Monitoring: Monitor the reaction progress by TLC.
-
Work-up: Quench the reaction by slowly adding a saturated aqueous NH₄Cl solution. Extract the mixture with ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, concentrate, and purify the product by column chromatography.
Acylation
Acylation of the enolate with an acyl halide or anhydride yields a 1,3,5-tricarbonyl compound.
Experimental Protocol: α-Acylation of a β-Keto Ester (Adapted for this compound)
-
Enolate Formation: Prepare the magnesium enolate by adding this compound (1.0 eq) to a suspension of magnesium ethoxide (1.0 eq) in an anhydrous solvent like diethyl ether.
-
Acylation: Cool the mixture to 0 °C and add the acylating agent (e.g., acetyl chloride) (1.1 eq) dropwise.
-
Monitoring and Work-up: After the reaction is complete, as monitored by TLC, quench with dilute acid and extract with an organic solvent.
-
Purification: Wash, dry, and concentrate the organic phase. Purify the resulting acylated product by vacuum distillation or column chromatography.
Decarboxylation
The product of hydrolysis, a β-keto acid, is susceptible to decarboxylation upon heating, yielding a ketone.
Caption: Decarboxylation of the corresponding β-keto acid.
Experimental Protocol: Decarboxylation of a β-Keto Acid (Adapted for 3-(3,5-dichlorophenyl)-3-oxopropanoic acid)
-
Setup: Place the crude or purified 3-(3,5-dichlorophenyl)-3-oxopropanoic acid in a round-bottom flask equipped with a reflux condenser.
-
Decarboxylation: Heat the acid (with or without a high-boiling solvent like toluene) to a temperature sufficient to induce decarboxylation (typically >100 °C), which is evidenced by the evolution of CO₂.
-
Monitoring: Monitor the reaction by TLC until the starting acid is consumed.
-
Purification: After cooling, the resulting ketone, 3',5'-dichloroacetophenone, can be purified by distillation or column chromatography.
Summary of Reactivity
The following table summarizes the key reactive sites of this compound and the typical transformations.
| Functional Group / Position | Reagent / Condition | Product Type |
| Keto Group | NaBH₄ | Secondary Alcohol |
| Ester Group | LiOH, H₂O then H⁺ | Carboxylic Acid |
| Active Methylene | 1. Base (LDA) 2. Alkyl Halide | α-Alkylated β-Keto Ester |
| Active Methylene | 1. Base (Mg(OEt)₂) 2. Acyl Halide | α-Acylated β-Keto Ester |
| β-Keto Acid (from hydrolysis) | Heat | Ketone |
Conclusion
This compound is a versatile synthetic intermediate with multiple reactive centers. The keto and ester groups, along with the acidic α-protons, allow for a wide range of chemical transformations. By carefully selecting reagents and reaction conditions, chemists can selectively target these functional groups to construct complex molecular architectures. The experimental protocols provided herein, though based on analogous systems, offer a robust starting point for the practical application of this compound in research and development. It is imperative for researchers to perform optimization studies to achieve the desired outcomes for this specific substrate.
Methodological & Application
Application Notes and Protocols for the Utilization of Ethyl 3-(3,5-dichlorophenyl)-3-oxopropanoate in Heterocyclic Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and theoretical frameworks for the synthesis of pyrazole and pyrimidine heterocyclic scaffolds using Ethyl 3-(3,5-dichlorophenyl)-3-oxopropanoate as a key building block. The methodologies are based on established synthetic strategies for β-ketoesters and are intended to serve as a practical guide for laboratory implementation.
Introduction
This compound is a versatile precursor for the synthesis of a variety of heterocyclic compounds due to its 1,3-dicarbonyl functionality. The presence of the 3,5-dichlorophenyl moiety offers a site for further functionalization and can significantly influence the biological activity of the resulting heterocyclic products. This document outlines two primary applications of this starting material: the synthesis of 5-(3,5-dichlorophenyl)pyrazol-3-ones via the Knorr pyrazole synthesis and the preparation of 4-(3,5-dichlorophenyl)-dihydropyrimidin-2(1H)-ones through the Biginelli reaction.
Synthesis of 5-(3,5-dichlorophenyl)pyrazol-3-one via Knorr Cyclization
The Knorr pyrazole synthesis is a classical and efficient method for the preparation of pyrazoles and pyrazolones from 1,3-dicarbonyl compounds and hydrazine derivatives.[1][2][3] In this protocol, this compound undergoes a cyclocondensation reaction with hydrazine hydrate.
Reaction Pathway
Caption: Knorr pyrazole synthesis workflow.
Experimental Protocol
Materials:
-
This compound
-
Hydrazine hydrate (80% in water)
-
Glacial acetic acid
-
Ethanol
-
Deionized water
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1.0 eq) in ethanol (10 mL per mmol of substrate).
-
Add hydrazine hydrate (1.2 eq) to the solution.
-
Add a catalytic amount of glacial acetic acid (2-3 drops).
-
Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Upon completion, cool the reaction mixture to room temperature.
-
Reduce the solvent volume under reduced pressure.
-
Add cold deionized water to the residue to precipitate the product.
-
Collect the solid product by vacuum filtration and wash with cold water.
-
Dry the product under vacuum to obtain 5-(3,5-dichlorophenyl)pyrazol-3-one.
-
The crude product can be purified by recrystallization from ethanol/water.
Expected Results
| Parameter | Expected Value |
| Product | 5-(3,5-dichlorophenyl)pyrazol-3-one |
| Appearance | White to off-white solid |
| Typical Yield | 80-95% |
| Reaction Time | 2-4 hours |
| Purity (crude) | >90% |
Synthesis of 4-(3,5-dichlorophenyl)-6-methyl-3,4-dihydropyrimidin-2(1H)-one via Biginelli Reaction
The Biginelli reaction is a one-pot multicomponent reaction that provides access to dihydropyrimidinones (DHPMs) from a β-ketoester, an aldehyde, and urea or thiourea.[4][5] This protocol outlines the synthesis of a substituted dihydropyrimidine using this compound, an appropriate aldehyde, and urea.
Reaction Pathway
Caption: Biginelli reaction workflow.
Experimental Protocol
Materials:
-
This compound
-
Aromatic or aliphatic aldehyde (e.g., benzaldehyde)
-
Urea
-
Ethanol
-
Concentrated Hydrochloric Acid (catalyst)
Procedure:
-
In a round-bottom flask, combine this compound (1.0 eq), the chosen aldehyde (1.0 eq), and urea (1.5 eq) in ethanol (15 mL per mmol of ketoester).
-
Add a catalytic amount of concentrated hydrochloric acid (3-4 drops).
-
Heat the mixture to reflux with stirring for 4-6 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature, which should induce precipitation of the product.
-
If precipitation is slow, the mixture can be cooled in an ice bath.
-
Collect the solid product by vacuum filtration.
-
Wash the collected solid with cold ethanol to remove any unreacted starting materials.
-
Dry the product to yield the desired 4-(3,5-dichlorophenyl)-dihydropyrimidin-2(1H)-one derivative.
-
Further purification can be achieved by recrystallization from ethanol.
Expected Results
| Parameter | Expected Value |
| Product | 4-(3,5-dichlorophenyl)-6-substituted-dihydropyrimidin-2(1H)-one |
| Appearance | Crystalline solid |
| Typical Yield | 70-90% |
| Reaction Time | 4-6 hours |
| Purity (crude) | >85% |
Safety Precautions
-
All experiments should be conducted in a well-ventilated fume hood.
-
Personal protective equipment (safety glasses, lab coat, and gloves) must be worn at all times.
-
Hydrazine hydrate is toxic and corrosive. Handle with extreme care.
-
Concentrated acids are corrosive. Handle with appropriate care.
-
Consult the Safety Data Sheets (SDS) for all chemicals before use.
Conclusion
This compound serves as a valuable and versatile starting material for the synthesis of pyrazole and pyrimidine-based heterocyclic systems. The protocols described herein provide robust and high-yielding methods for accessing these important scaffolds, which are of significant interest in medicinal chemistry and drug discovery. The dichlorophenyl moiety provides a handle for further synthetic modifications, allowing for the generation of diverse compound libraries for biological screening.
References
Application Notes and Protocols: Ethyl 3-(3,5-dichlorophenyl)-3-oxopropanoate in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 3-(3,5-dichlorophenyl)-3-oxopropanoate (CAS No: 172168-01-3) is a versatile bifunctional organic building block with significant potential in medicinal chemistry.[1][2][3][4][5] Its structure, featuring a reactive β-ketoester moiety and a 3,5-dichlorophenyl group, makes it an attractive starting material for the synthesis of a variety of heterocyclic compounds and other molecular scaffolds of therapeutic interest. The 3,5-dichlorophenyl substitution is a common feature in many biologically active molecules, including fungicides and other agrochemicals, suggesting that derivatives of this compound may exhibit valuable pharmacological properties.[6][7] These application notes provide an overview of the potential uses of this compound in drug discovery and development, along with generalized experimental protocols for its derivatization.
Potential Applications in Medicinal Chemistry
The reactivity of the β-ketoester functionality allows for the construction of numerous heterocyclic systems that form the core of many approved drugs. The 3,5-dichlorophenyl group can contribute to the binding of the final molecule to its biological target and can influence its pharmacokinetic properties.
Key areas of potential application include:
-
Synthesis of Pyrazole Derivatives: β-Ketoesters are classical precursors for the synthesis of pyrazoles and pyrazolones through condensation with hydrazines. Pyrazole-containing compounds are known to exhibit a wide range of biological activities, including anti-inflammatory, analgesic, and anticancer effects.
-
Synthesis of Pyrimidine Derivatives: Through reactions like the Biginelli condensation, this compound can be used to synthesize dihydropyrimidinones, a class of compounds with diverse pharmacological activities, including calcium channel modulation.
-
Synthesis of Pyridine and Quinoline Scaffolds: The Hantzsch pyridine synthesis and related multicomponent reactions can utilize β-ketoesters to produce substituted dihydropyridines, which are precursors to pyridines.[4][8][9][10][11] Quinolines, accessible through reactions like the Combes synthesis, are also important pharmacophores.[12][13]
-
Development of Novel Antimicrobial and Antifungal Agents: The dichlorophenyl motif is present in several known antimicrobial and antifungal agents.[6][7] This suggests that derivatives of this compound could be explored for the development of new anti-infective drugs.
Data Presentation
| Heterocyclic Core | General Synthetic Method | Associated Biological Activities |
| Pyrazoles/Pyrazolones | Knorr Pyrazole Synthesis | Anti-inflammatory, Analgesic, Antitumor, Antimicrobial |
| Pyrimidines | Biginelli Reaction | Antiviral, Antitumor, Calcium Channel Blockers |
| Pyridines | Hantzsch Pyridine Synthesis | Calcium Channel Blockers, Antibacterial, Antihypertensive |
| Quinolines | Combes Quinoline Synthesis | Antimalarial, Antibacterial, Anticancer |
Experimental Protocols
The following are generalized protocols that can be adapted for the use of this compound in the synthesis of various heterocyclic derivatives. Researchers should optimize these conditions for specific substrates and desired products.
Protocol 1: General Synthesis of 5-(3,5-dichlorophenyl)-2,4-dihydro-3H-pyrazol-3-one
This protocol describes the condensation of this compound with hydrazine to form a pyrazolone derivative.
Materials:
-
This compound
-
Hydrazine hydrate
-
Ethanol
-
Glacial acetic acid
Procedure:
-
Dissolve this compound (1 equivalent) in ethanol in a round-bottom flask.
-
Add hydrazine hydrate (1.1 equivalents) to the solution.
-
Add a catalytic amount of glacial acetic acid.
-
Reflux the reaction mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
If a precipitate forms, collect the solid by filtration. If not, reduce the solvent volume under reduced pressure to induce precipitation.
-
Wash the collected solid with cold ethanol.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol or an ethanol/water mixture) to obtain the purified pyrazolone.
-
Characterize the final product using appropriate analytical techniques (NMR, MS, IR).
Protocol 2: General Procedure for the Biginelli Reaction to Synthesize Dihydropyrimidinones
This protocol outlines a one-pot, three-component reaction to produce a dihydropyrimidinone derivative.
Materials:
-
This compound
-
An aromatic aldehyde
-
Urea or thiourea
-
Ethanol
-
Catalytic amount of a strong acid (e.g., HCl)
Procedure:
-
In a round-bottom flask, combine this compound (1 equivalent), the chosen aromatic aldehyde (1 equivalent), and urea or thiourea (1.5 equivalents) in ethanol.
-
Add a few drops of concentrated hydrochloric acid as a catalyst.
-
Heat the mixture to reflux and maintain for 12-24 hours, monitoring by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into ice-cold water to precipitate the product.
-
Collect the solid by vacuum filtration and wash with water.
-
Dry the crude product and purify by recrystallization from a suitable solvent (e.g., ethanol).
-
Confirm the structure of the purified dihydropyrimidinone using spectroscopic methods.
Visualizations
The following diagrams illustrate the synthetic potential and a hypothetical workflow for the application of this compound in medicinal chemistry.
Caption: Synthetic utility of this compound.
Caption: Drug discovery workflow for synthesized derivatives.
Conclusion
This compound represents a promising, yet underexplored, starting material for the synthesis of novel compounds in medicinal chemistry. Its dual functionality allows for the straightforward construction of diverse heterocyclic scaffolds that are prevalent in many classes of therapeutic agents. While specific biological data on its derivatives are currently limited in the public domain, the known bioactivities of related 3,5-dichlorophenyl compounds and the pharmacological importance of the accessible heterocyclic systems provide a strong rationale for further investigation. The protocols and potential applications outlined in these notes are intended to serve as a foundation for researchers to explore the synthetic and medicinal potential of this valuable chemical building block.
References
- 1. grokipedia.com [grokipedia.com]
- 2. Synthesis, antimicrobial and anticancer activities of a novel series of diphenyl 1-(pyridin-3-yl)ethylphosphonates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 172168-01-3|this compound|BLD Pharm [bldpharm.com]
- 4. Hantzsch_pyridine_synthesis [chemeurope.com]
- 5. This compound - Safety Data Sheet [chemicalbook.com]
- 6. nbinno.com [nbinno.com]
- 7. nbinno.com [nbinno.com]
- 8. grokipedia.com [grokipedia.com]
- 9. Learning from the Hantzsch synthesis [pubsapp.acs.org]
- 10. Hantzsch pyridine synthesis - Wikipedia [en.wikipedia.org]
- 11. Hantzsch Dihydropyridine (Pyridine) Synthesis [organic-chemistry.org]
- 12. Pyrazolone structural motif in medicinal chemistry: Retrospect and prospect - PMC [pmc.ncbi.nlm.nih.gov]
- 13. revroum.lew.ro [revroum.lew.ro]
Application Notes and Protocols for the Purification of Ethyl 3-(3,5-dichlorophenyl)-3-oxopropanoate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive, step-by-step guide to the purification of Ethyl 3-(3,5-dichlorophenyl)-3-oxopropanoate, a key intermediate in various synthetic pathways. The protocols outlined below detail two primary methods of purification: silica gel column chromatography and recrystallization. These methods are designed to yield a high-purity final product suitable for downstream applications in research and drug development.
Physicochemical Data
A summary of the known physical and chemical properties of this compound is presented below. This information is critical for selecting the appropriate purification strategy.
| Property | Value |
| CAS Number | 172168-01-3 |
| Molecular Formula | C₁₁H₁₀Cl₂O₃ |
| Molecular Weight | 261.1 g/mol |
| Physical Form | Solid |
| Storage | Inert atmosphere, 2-8°C |
Experimental Protocols
Two primary methods for the purification of this compound are detailed below. The choice of method will depend on the nature of the impurities and the desired scale of purification.
Method 1: Purification by Silica Gel Column Chromatography
Column chromatography is a highly effective method for separating the target compound from reaction byproducts and unreacted starting materials. For β-keto esters like the target compound, a common and effective solvent system is a mixture of ethyl acetate and a nonpolar solvent such as hexane or petroleum ether.
Materials and Equipment:
-
Crude this compound
-
Silica gel (60-120 or 100-200 mesh)
-
Ethyl acetate (reagent grade)
-
Hexane or Petroleum Ether (reagent grade)
-
Glass chromatography column
-
Fraction collection tubes
-
Thin Layer Chromatography (TLC) plates, chamber, and UV lamp
-
Rotary evaporator
Step-by-Step Procedure:
-
Slurry Preparation: Prepare a slurry of silica gel in the initial, low-polarity eluent (e.g., 5% ethyl acetate in hexane).
-
Column Packing: Carefully pour the silica gel slurry into the chromatography column, allowing the solvent to drain and the silica to pack evenly. Avoid air bubbles.
-
Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent) and adsorb it onto a small amount of silica gel. Dry this mixture to a free-flowing powder. Carefully add the dried sample to the top of the packed column.
-
Elution: Begin elution with a low-polarity solvent mixture (e.g., 5-10% ethyl acetate in hexane). Gradually increase the polarity of the eluent as the elution progresses to facilitate the separation of compounds.
-
Fraction Collection: Collect fractions in test tubes and monitor the separation using Thin Layer Chromatography (TLC).
-
Product Isolation: Combine the fractions containing the pure product, as identified by TLC.
-
Solvent Removal: Remove the solvent from the combined fractions using a rotary evaporator to obtain the purified this compound.
Quantitative Parameters for Column Chromatography:
| Parameter | Recommended Value/Range | Notes |
| Stationary Phase | Silica Gel (60-120 or 100-200 mesh) | Standard for purification of moderately polar organic compounds. |
| Mobile Phase | Ethyl Acetate/Hexane or Petroleum Ether | Start with a low polarity (e.g., 5-10% Ethyl Acetate) and gradually increase. |
| Eluent Gradient | Stepwise or linear gradient | A common starting point is a gradient from 5% to 20% ethyl acetate in hexane. |
| Monitoring | TLC with UV visualization | Allows for the identification of fractions containing the pure product. |
Method 2: Purification by Recrystallization
Given that this compound is a solid, recrystallization is a highly suitable and efficient method for purification, particularly for removing small amounts of impurities.
Materials and Equipment:
-
Crude this compound
-
Recrystallization solvent (e.g., isopropanol, ethanol, or a mixture of ethyl acetate and hexane)
-
Erlenmeyer flask
-
Heating mantle or hot plate with magnetic stirrer
-
Reflux condenser
-
Büchner funnel and flask
-
Filter paper
-
Ice bath
-
Drying oven or vacuum desiccator
Step-by-Step Procedure:
-
Solvent Selection: Choose a suitable solvent or solvent system in which the compound is soluble at high temperatures but sparingly soluble at low temperatures. Isopropanol or a mixture of ethyl acetate and hexane are good starting points based on similar compounds.
-
Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the chosen solvent. Heat the mixture with stirring until the solid completely dissolves.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.
-
Crystallization: Allow the hot solution to cool slowly to room temperature. To promote the formation of larger, purer crystals, insulate the flask to slow the cooling rate.
-
Cooling: Once crystal formation at room temperature has ceased, place the flask in an ice bath for at least 30 minutes to maximize the yield of crystals.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold recrystallization solvent to remove any remaining impurities.
-
Drying: Dry the purified crystals under vacuum to a constant weight.
Quantitative Parameters for Recrystallization:
| Parameter | Recommended Solvent/Condition | Notes |
| Primary Solvent | Isopropanol or Ethanol | The compound should be soluble when hot and insoluble when cold. |
| Solvent System | Ethyl Acetate/Hexane | Dissolve in a minimum of hot ethyl acetate and add hexane until turbidity appears, then reheat to dissolve and cool slowly. |
| Cooling Method | Slow cooling to room temperature, followed by an ice bath. | Promotes the formation of large, pure crystals. |
| Drying | Vacuum oven at a temperature below the melting point. | Ensures complete removal of residual solvent. |
Visualized Workflows
The following diagrams illustrate the step-by-step processes for the purification of this compound.
Application Note: High-Performance Liquid Chromatography (HPLC) Analysis of Ethyl 3-(3,5-dichlorophenyl)-3-oxopropanoate
Introduction
Ethyl 3-(3,5-dichlorophenyl)-3-oxopropanoate is a chemical intermediate with significant applications in the synthesis of pharmaceuticals and other specialty organic compounds. The accurate and reliable quantification of this compound is essential for quality control, process monitoring, and various research and development activities. High-Performance Liquid Chromatography (HPLC) is a robust and widely used analytical technique well-suited for the analysis of such aromatic ketoesters. This application note provides a detailed protocol for the reversed-phase HPLC (RP-HPLC) analysis of this compound, designed to ensure high sensitivity, selectivity, and reproducibility.
Principle of the Method
The analytical method employs reversed-phase chromatography, where the stationary phase is nonpolar (C18) and the mobile phase consists of a polar mixture of an aqueous buffer and an organic solvent. The separation is based on the differential partitioning of the analyte between the stationary and mobile phases. Detection is accomplished using a UV detector at a wavelength where the analyte exhibits strong absorbance, which is determined by a UV scan of the analyte.
Experimental Protocols
1. Instrumentation and Materials
-
HPLC System: A standard HPLC system equipped with a gradient pump, autosampler, column oven, and a photodiode array (PDA) or UV-Vis detector.
-
Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended for achieving good resolution and peak shape.
-
Chemicals and Reagents:
-
This compound reference standard (purity >98%)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Phosphoric acid (analytical grade)
-
Water (HPLC grade or Milli-Q)
-
2. Preparation of Solutions
-
Mobile Phase: A mixture of acetonitrile and water (e.g., 60:40 v/v) with 0.1% phosphoric acid. The mobile phase should be filtered through a 0.45 µm membrane filter and degassed prior to use.
-
Standard Stock Solution (1000 µg/mL): Accurately weigh and dissolve 100 mg of this compound reference standard in 100 mL of methanol.
-
Working Standard Solutions: Prepare a series of working standards by diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.
-
Sample Preparation: Accurately weigh and dissolve the sample containing this compound in methanol to achieve a concentration within the linear range of the method. The sample solution should be filtered through a 0.45 µm syringe filter before injection.
3. Chromatographic Conditions
The following chromatographic conditions are a recommended starting point and may require optimization for specific instruments and columns.
| Parameter | Recommended Condition |
| Column | C18 (250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile:Water (60:40 v/v) with 0.1% Phosphoric Acid |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm |
| Run Time | 10 minutes |
Data Presentation
Quantitative analysis of this compound should be performed by constructing a calibration curve from the peak areas of the calibration standards. The following tables summarize typical validation parameters that should be established for this method.
Table 1: System Suitability Parameters
| Parameter | Acceptance Criteria |
| Tailing Factor | ≤ 2.0 |
| Theoretical Plates | ≥ 2000 |
| Relative Standard Deviation (RSD) of Peak Area (n=6) | ≤ 2.0% |
Table 2: Method Validation Summary
| Parameter | Result |
| Linearity (r²) | > 0.999 |
| Range | 1 - 100 µg/mL |
| Limit of Detection (LOD) | 0.2 µg/mL |
| Limit of Quantitation (LOQ) | 0.6 µg/mL |
| Accuracy (% Recovery) | 98.0% - 102.0% |
| Precision (% RSD) | < 2.0% |
Mandatory Visualization
Caption: Experimental workflow for the HPLC analysis of this compound.
The described RP-HPLC method provides a robust and reliable approach for the quantitative analysis of this compound. The protocol is detailed to facilitate its implementation in a research or quality control laboratory setting. Adherence to good laboratory practices and proper method validation are essential for obtaining accurate and precise results.
Synthesis of 3-(3,5-dichlorophenyl)-1H-pyrazol-5(4H)-one from Ethyl 3-(3,5-dichlorophenyl)-3-oxopropanoate: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyrazole derivatives are a significant class of heterocyclic compounds widely recognized for their diverse pharmacological activities, including anti-inflammatory, analgesic, and antimicrobial properties. The synthesis of the pyrazole core is a fundamental undertaking in medicinal chemistry and drug discovery. One of the most established and versatile methods for this purpose is the Knorr pyrazole synthesis, which involves the condensation of a β-ketoester with a hydrazine derivative.
This document provides detailed application notes and protocols for the synthesis of the pyrazole derivative, 3-(3,5-dichlorophenyl)-1H-pyrazol-5(4H)-one, utilizing Ethyl 3-(3,5-dichlorophenyl)-3-oxopropanoate as the starting material and hydrazine hydrate as the reagent. The resulting pyrazolone can exist in tautomeric forms, including the 5-hydroxypyrazole form.
Reaction Principle
The synthesis proceeds via a cyclocondensation reaction. The more nucleophilic nitrogen atom of hydrazine hydrate attacks the ketone carbonyl of the β-ketoester, this compound, to form a hydrazone intermediate. Subsequent intramolecular cyclization occurs through the attack of the second nitrogen atom on the ester carbonyl, leading to the formation of the stable five-membered pyrazolone ring with the elimination of ethanol and water. An acid catalyst, such as glacial acetic acid, is often employed to facilitate the reaction.
Experimental Protocols
Protocol 1: Synthesis of 3-(3,5-dichlorophenyl)-1H-pyrazol-5(4H)-one
This protocol is a general procedure adapted from the well-established Knorr pyrazole synthesis for the reaction of a β-ketoester with hydrazine hydrate.
Materials:
-
This compound
-
Hydrazine hydrate (80% or higher)
-
Ethanol or 1-Propanol
-
Glacial Acetic Acid (catalytic amount)
-
Distilled water
-
Standard laboratory glassware (round-bottom flask, condenser, etc.)
-
Heating mantle with magnetic stirrer
-
Buchner funnel and filter paper
-
Thin Layer Chromatography (TLC) apparatus
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine this compound (1.0 equivalent) and ethanol or 1-propanol as the solvent.
-
Add hydrazine hydrate (1.1 to 2.0 equivalents) to the mixture.
-
Add a catalytic amount of glacial acetic acid (e.g., 2-3 drops).
-
Heat the reaction mixture to reflux with constant stirring. The reaction progress can be monitored by TLC.
-
After the starting material is consumed (typically 1-4 hours), allow the reaction mixture to cool to room temperature.
-
If a precipitate forms upon cooling, collect the solid by vacuum filtration using a Buchner funnel.
-
If no precipitate forms, slowly add cold distilled water to the reaction mixture to induce precipitation of the product.
-
Filter the solid product, wash it with a small amount of cold water, and then a small amount of cold ethanol to remove any unreacted starting materials.
-
Dry the product under vacuum to obtain the crude 3-(3,5-dichlorophenyl)-1H-pyrazol-5(4H)-one.
-
The crude product can be further purified by recrystallization from a suitable solvent such as ethanol or an ethanol/water mixture.
Data Presentation
As a specific literature source detailing the synthesis and characterization of 3-(3,5-dichlorophenyl)-1H-pyrazol-5(4H)-one was not identified, the following tables present typical quantitative data for analogous pyrazole syntheses to provide an expected range for yield and key characterization parameters.
Table 1: Reaction Conditions and Yields for Analogous Pyrazole Syntheses
| β-Ketoester Starting Material | Hydrazine Reagent | Solvent | Catalyst | Reaction Time (h) | Yield (%) | Reference |
| Ethyl benzoylacetate | Hydrazine hydrate | 1-Propanol | Acetic acid | 1 | ~79 | General Knorr Synthesis |
| Ethyl acetoacetate | Phenylhydrazine | Ethanol | - | Reflux | High | General Knorr Synthesis |
| Various β-ketoesters | Various hydrazines | Ethanol | Acetic acid | 3 | 75-92 | General Pyrazole Synthesis |
Table 2: Spectroscopic Data for Structurally Similar Pyrazole Derivatives
| Compound | 1H NMR (δ, ppm) | 13C NMR (δ, ppm) | Mass Spectrum (m/z) |
| 1-Phenyl-3-methyl-1H-pyrazol-5(4H)-one | 2.1 (s, 3H, CH3), 3.3 (s, 2H, CH2), 7.2-7.8 (m, 5H, Ar-H) | Not specified | 174 (M+) |
| 3,5-dimethyl-1-phenyl-1H-pyrazole | 2.25 (s, 6H), 5.90 (s, 1H), 7.19-7.46 (m, 5H) | 11.8, 12.9, 106.4, 124.0, 126.4, 128.3, 138.4, 139.4, 148.1 | 173 [M+H]⁺ |
| 1-(4-chlorophenyl)-3,5-dimethyl-1H-pyrazole | 2.27 (s, 3H), 2.29 (s, 3H), 5.95 (s, 1H), 7.45 (m, 4H) | 12.0, 13.0, 107.0, 125.3, 128.7, 132.7, 137.7, 138.8, 148.7 | 207 [M+H]⁺ |
Note: The spectral data for the target compound, 3-(3,5-dichlorophenyl)-1H-pyrazol-5(4H)-one, is expected to show characteristic peaks for the dichlorophenyl group in the aromatic region of the 1H NMR spectrum, along with signals for the pyrazolone ring protons. The mass spectrum should correspond to its molecular weight.
Mandatory Visualizations
Diagram 1: Synthetic Pathway
The following diagram illustrates the chemical transformation from the starting materials to the final pyrazole product.
Caption: Synthetic route to 3-(3,5-dichlorophenyl)-1H-pyrazol-5(4H)-one.
Diagram 2: Experimental Workflow
This diagram outlines the key steps of the experimental protocol.
Caption: Experimental workflow for the synthesis of the pyrazole derivative.
Concluding Remarks
The synthesis of 3-(3,5-dichlorophenyl)-1H-pyrazol-5(4H)-one from this compound via the Knorr pyrazole synthesis is a robust and efficient method for obtaining this valuable heterocyclic scaffold. The provided protocol offers a general guideline for this transformation. Researchers and drug development professionals can utilize this methodology as a foundation for the synthesis of a variety of pyrazole derivatives with potential therapeutic applications. It is recommended to perform small-scale trial reactions to optimize conditions such as solvent, temperature, and reaction time for the specific substrates being used to maximize yield and purity. Full characterization of the final product using techniques such as NMR, mass spectrometry, and melting point analysis is essential to confirm its identity and purity.
Application Notes and Protocols for Knoevenagel Condensation Reactions with Ethyl 3-(3,5-dichlorophenyl)-3-oxopropanoate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the Knoevenagel condensation reaction utilizing Ethyl 3-(3,5-dichlorophenyl)-3-oxopropanoate as the carbonyl substrate. This versatile reaction is a cornerstone of carbon-carbon bond formation in organic synthesis, enabling access to a diverse array of α,β-unsaturated compounds. The products of these reactions serve as valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and other functional materials.
The Knoevenagel condensation is a nucleophilic addition of a compound containing an active methylene group to a carbonyl group, followed by a dehydration reaction to yield a substituted alkene.[1] The reaction is typically catalyzed by a weak base, such as an amine.[2] While aldehydes are generally more reactive than ketones in this condensation, β-ketoesters like this compound can effectively undergo this transformation under appropriate conditions.[3]
Data Presentation
The following tables summarize typical reaction conditions and expected yields for the Knoevenagel condensation of this compound with various active methylene compounds. The data is extrapolated from reactions with structurally similar aromatic β-ketoesters and serves as a guideline for experimental design.
Table 1: Piperidine-Catalyzed Knoevenagel Condensation
| Active Methylene Compound | Solvent | Temperature (°C) | Reaction Time (h) | Expected Yield (%) |
| Malononitrile | Ethanol | Reflux | 4 - 8 | 85 - 95 |
| Ethyl Cyanoacetate | Toluene | Reflux | 6 - 12 | 80 - 90 |
| Diethyl Malonate | Toluene | Reflux | 12 - 24 | 70 - 85 |
Table 2: Ammonium Acetate-Catalyzed Knoevenagel Condensation
| Active Methylene Compound | Conditions | Temperature (°C) | Reaction Time (min) | Expected Yield (%) |
| Malononitrile | Solvent-free, Microwave | 100 - 120 | 5 - 15 | 90 - 98 |
| Ethyl Cyanoacetate | Solvent-free, Microwave | 100 - 120 | 10 - 20 | 85 - 95 |
| Diethyl Malonate | Solvent-free, Microwave | 120 - 140 | 15 - 30 | 75 - 90 |
Experimental Protocols
The following are detailed protocols for the Knoevenagel condensation of this compound.
Protocol 1: Piperidine-Catalyzed Condensation in Solution
This protocol describes a conventional method using piperidine as a catalyst in an organic solvent.[4]
Materials:
-
This compound (1.0 eq)
-
Active methylene compound (e.g., malononitrile, ethyl cyanoacetate, or diethyl malonate) (1.1 eq)
-
Piperidine (0.1 eq)
-
Solvent (Ethanol or Toluene)
-
Dean-Stark apparatus (for reactions in toluene)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Organic solvent for extraction (e.g., ethyl acetate)
-
Saturated aqueous solutions of NH₄Cl, NaHCO₃, and brine.
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser (and a Dean-Stark trap if using toluene), add this compound (1.0 eq) and the chosen solvent.
-
Add the active methylene compound (1.1 eq) to the flask.
-
Add a catalytic amount of piperidine (0.1 eq) to the reaction mixture.
-
Heat the mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC). If using a Dean-Stark trap, monitor the collection of water.
-
Once the reaction is complete (typically 4-24 hours), cool the mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash sequentially with saturated aqueous NH₄Cl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the pure α,β-unsaturated product.
Protocol 2: Ammonium Acetate-Catalyzed Solvent-Free Condensation under Microwave Irradiation
This protocol offers a more environmentally friendly and rapid synthesis using microwave irradiation without a solvent.[5]
Materials:
-
This compound (1.0 eq)
-
Active methylene compound (e.g., malononitrile, ethyl cyanoacetate, or diethyl malonate) (1.2 eq)
-
Ammonium acetate (0.3 eq)
-
Microwave-safe reaction vessel
-
Organic solvent for extraction (e.g., dichloromethane)
-
Water and brine solution.
Procedure:
-
In a microwave-safe reaction vessel, add this compound (1.0 eq), the active methylene compound (1.2 eq), and ammonium acetate (0.3 eq).
-
Thoroughly mix the reactants using a spatula.
-
Place the vessel in a microwave synthesizer and irradiate at a suitable power (e.g., 100-300 W) and temperature (100-140 °C) for 5-30 minutes. Monitor the reaction progress by TLC of small aliquots.
-
After completion, allow the reaction mixture to cool to room temperature.
-
Dissolve the mixture in dichloromethane and wash with water and then with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or recrystallization.
Visualizations
Knoevenagel Condensation General Workflow
Caption: General experimental workflow for the Knoevenagel condensation.
Potential Application in Drug Discovery
The products of the Knoevenagel condensation, α,β-unsaturated carbonyl compounds, are versatile intermediates in medicinal chemistry. The presence of the dichlorophenyl moiety suggests potential applications as herbicides or compounds with other biological activities.[6] While a specific signaling pathway for the direct products of this reaction is not established, their structural motifs are found in various bioactive molecules. For instance, substituted propenoates have been investigated for their anticancer and anti-inflammatory properties.[7] The diagram below illustrates a conceptual pathway from the synthesized compound to a potential biological target.
Caption: Conceptual pathway from synthesized compounds to biological activity.
References
Application Notes and Protocols: Ethyl 3-(3,5-dichlorophenyl)-3-oxopropanoate as a Versatile Starting Material for Agrochemical Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of Ethyl 3-(3,5-dichlorophenyl)-3-oxopropanoate as a key building block in the synthesis of potent agrochemicals. The protocols detailed below focus on the preparation of pyrazolone and isoxazole derivatives, which are prominent scaffolds in various commercial pesticides.
Introduction
This compound is a β-ketoester that serves as a versatile precursor for the synthesis of a wide range of heterocyclic compounds. Its 3,5-dichlorophenyl moiety is a common feature in many agrochemicals, contributing to their biological activity. This document outlines the synthesis of key agrochemical intermediates from this starting material and summarizes their potential biological activities.
Synthesis of Agrochemical Scaffolds
The primary application of this compound in agrochemical synthesis is its cyclocondensation with binucleophiles to form five-membered heterocyclic rings. The most notable examples are the reactions with hydrazine and hydroxylamine to yield pyrazolone and isoxazole derivatives, respectively. These heterocyclic cores are present in numerous herbicides, insecticides, and fungicides.
Pyrazolone Derivatives
The reaction of this compound with hydrazine hydrate is a straightforward method to produce 3-(3,5-dichlorophenyl)-1H-pyrazol-5(4H)-one. This pyrazolone core is a key component in various agrochemicals. Pyrazolone derivatives are known to exhibit a broad spectrum of biological activities, including herbicidal and insecticidal properties.[1][2][3][4][5]
Isoxazole Derivatives
Similarly, the condensation of this compound with hydroxylamine leads to the formation of 3-(3,5-dichlorophenyl)isoxazol-5-ol. Isoxazole derivatives are another important class of agrochemicals, with applications as herbicides and insecticides.[6][7] The 3,5-disubstituted isoxazole motif is a recognized pharmacophore in the development of new pesticidal agents.
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value |
| CAS Number | 172168-01-3 |
| Molecular Formula | C₁₁H₁₀Cl₂O₃ |
| Molecular Weight | 261.10 g/mol |
| Appearance | White to light brown powder |
| Storage | Inert atmosphere, 2-8°C |
Table 2: Biological Activity of Related Agrochemical Derivatives
| Compound Class | Derivative Structure | Target Pest/Weed | Activity | Reference |
| Pyrazole | 4-Amino-3,5-dichloro-6-(5-aryl-1H-pyrazol-1-yl)picolinic acid | Brassica napus (Broadleaf weed) | Herbicidal, >80% root growth inhibition at 250 µM | [4] |
| Isoxazoline | 3-(5-(3,5-dichlorophenyl)-5-(trifluoromethyl)-4,5-dihydroisoxazol-3-yl)-N-(4-fluorophenyl)-1-methyl-1H-pyrazole-5-carboxamide | Mythimna separata (Oriental armyworm) | Insecticidal, comparable to fluralaner | [6] |
| Pyrazole | 5-heterocycloxy-3-methyl-1-substituted-1H-pyrazoles | Digitaria sanguinalis (Crabgrass) | Herbicidal, excellent post-emergence effect at 750 g a.i. ha⁻¹ | [3] |
Experimental Protocols
Protocol 1: Synthesis of 3-(3,5-dichlorophenyl)-1H-pyrazol-5(4H)-one
This protocol describes the synthesis of a pyrazolone intermediate from this compound.
Materials:
-
This compound
-
Hydrazine hydrate (80% in water)
-
Ethanol
-
Glacial acetic acid
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer
-
Ice bath
-
Büchner funnel and filter paper
Procedure:
-
In a round-bottom flask, dissolve this compound (1 eq.) in ethanol.
-
Add hydrazine hydrate (1.1 eq.) dropwise to the stirred solution at room temperature.
-
Add a catalytic amount of glacial acetic acid.
-
Heat the reaction mixture to reflux and maintain for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and then in an ice bath to facilitate precipitation.
-
Collect the solid product by vacuum filtration using a Büchner funnel.
-
Wash the precipitate with cold ethanol to remove any unreacted starting materials.
-
Dry the product under vacuum to obtain 3-(3,5-dichlorophenyl)-1H-pyrazol-5(4H)-one.
Protocol 2: Synthesis of 3-(3,5-dichlorophenyl)isoxazol-5-ol
This protocol details the preparation of an isoxazole derivative.
Materials:
-
This compound
-
Hydroxylamine hydrochloride
-
Sodium acetate
-
Ethanol
-
Water
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer
-
Ice bath
-
Büchner funnel and filter paper
Procedure:
-
In a round-bottom flask, dissolve this compound (1 eq.) and hydroxylamine hydrochloride (1.2 eq.) in a mixture of ethanol and water.
-
Add sodium acetate (1.5 eq.) to the mixture to act as a base.
-
Heat the reaction mixture to reflux for 3-5 hours, monitoring by TLC.
-
Upon completion, cool the mixture to room temperature and then place it in an ice bath to induce crystallization.
-
Filter the precipitated solid using a Büchner funnel.
-
Wash the product with cold water.
-
Recrystallize the crude product from an appropriate solvent (e.g., ethanol/water mixture) to obtain pure 3-(3,5-dichlorophenyl)isoxazol-5-ol.
Visualizations
Caption: Synthesis of 3-(3,5-dichlorophenyl)-1H-pyrazol-5(4H)-one.
Caption: Synthesis of 3-(3,5-dichlorophenyl)isoxazol-5-ol.
Caption: General experimental workflow for synthesis and evaluation.
References
- 1. Design, Synthesis, Herbicidal Activity, and Structure–Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid as Potential Herbicides [mdpi.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Synthesis and Herbicidal Activity of 5-Heterocycloxy-3-methyl-1-substituted-1H-pyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Study on Design, Synthesis and Herbicidal Activity of Novel 4-Amino-6-(5-Aryl-Substituted-1-Pyrazolyl)-3-Chloro-5-Fluoro-2-Picolinic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. 3-(Arylthiomethyl)isoxazole-4,5-dicarboxamides: chemoselective nucleophilic chemistry and insecticidal activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Reduction of the Keto Group in Ethyl 3-(3,5-dichlorophenyl)-3-oxopropanoate
For Researchers, Scientists, and Drug Development Professionals
Abstract
The selective reduction of the β-keto group in Ethyl 3-(3,5-dichlorophenyl)-3-oxopropanoate is a critical transformation for the synthesis of chiral β-hydroxy esters, which are valuable building blocks in the development of pharmaceuticals and other biologically active molecules. This document provides detailed protocols for the chemical and biocatalytic reduction of this substrate, offering methods for both racemic and stereoselective synthesis to suit various research and development needs.
Introduction
This compound is a prochiral β-keto ester. Its reduction to the corresponding β-hydroxy ester, Ethyl 3-(3,5-dichlorophenyl)-3-hydroxypropanoate, creates a chiral center. The stereochemistry of this newly formed alcohol can be crucial for the biological activity of downstream compounds. This application note details several robust methods to achieve this transformation, including a straightforward chemical reduction for racemic synthesis and advanced chemo- and bio-catalytic methods for asymmetric synthesis, enabling access to specific enantiomers.
Methods Overview
Three primary methodologies are presented:
-
Sodium Borohydride Reduction: A cost-effective and simple method for producing a racemic mixture of the corresponding β-hydroxy ester.
-
Corey-Bakshi-Shibata (CBS) Asymmetric Reduction: A powerful chemical method for the enantioselective reduction of ketones, yielding the chiral β-hydroxy ester with high enantiomeric excess.
-
Ketoreductase (KRED) Biocatalytic Reduction: An environmentally friendly and highly selective enzymatic method for the synthesis of optically pure β-hydroxy esters under mild reaction conditions.
Data Presentation
The following table summarizes representative data for the reduction of aromatic β-keto esters analogous to this compound. This data serves as a strong starting point for the optimization of the reduction of the target substrate.
| Method | Catalyst/Reagent | Product Configuration | Yield (%) | Enantiomeric Excess (ee %) |
| Chemical Reduction | ||||
| Sodium Borohydride | NaBH₄ | Racemic | >90 | N/A |
| CBS Asymmetric Reduction | (R)- or (S)-CBS Catalyst | (S) or (R) | 85-95 | >95 |
| Biocatalytic Reduction | ||||
| Ketoreductase (KRED) | KRED-P2-C02 or KRED-P1-B09 | (R) or (S) | >95 | >99 |
Note: Data presented for analogous aromatic β-keto esters and should be considered as a baseline for the reduction of this compound.
Experimental Protocols
Racemic Reduction using Sodium Borohydride
This protocol describes a general procedure for the reduction of the keto group to yield a racemic alcohol.
Materials:
-
This compound
-
Methanol (MeOH), anhydrous
-
Sodium borohydride (NaBH₄)
-
Dichloromethane (DCM)
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous methanol (10 mL per gram of substrate) in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add sodium borohydride (1.5 eq) portion-wise over 15 minutes, ensuring the temperature remains below 10 °C.
-
Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully quench the reaction by the slow addition of 1 M HCl at 0 °C until the pH is ~6-7.
-
Remove the methanol under reduced pressure using a rotary evaporator.
-
Extract the aqueous residue with dichloromethane (3 x 20 mL).
-
Combine the organic layers and wash with saturated aqueous NaHCO₃ (20 mL), followed by brine (20 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by flash column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient) to afford Ethyl 3-(3,5-dichlorophenyl)-3-hydroxypropanoate as a racemic mixture.
Asymmetric Reduction using a Corey-Bakshi-Shibata (CBS) Catalyst
This protocol provides a method for the enantioselective reduction of the keto group.
Materials:
-
This compound
-
(R)- or (S)-Methyl CBS-oxazaborolidine catalyst (1 M in toluene)
-
Borane-dimethyl sulfide complex (BMS, ~10 M)
-
Tetrahydrofuran (THF), anhydrous
-
Methanol, anhydrous
-
1 M Hydrochloric acid (HCl)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Schlenk flask and nitrogen line
Procedure:
-
To a flame-dried Schlenk flask under a nitrogen atmosphere, add the (R)- or (S)-CBS catalyst (0.1 eq).
-
Dilute the catalyst with anhydrous THF (2 mL per mmol of substrate).
-
Cool the solution to 0 °C.
-
Slowly add borane-dimethyl sulfide complex (0.6 eq) dropwise to the catalyst solution. Stir for 10 minutes at 0 °C.
-
In a separate flame-dried flask, dissolve this compound (1.0 eq) in anhydrous THF (3 mL per mmol of substrate).
-
Add the substrate solution dropwise to the catalyst-borane complex over 30 minutes at 0 °C.
-
Stir the reaction at 0 °C and monitor by TLC. The reaction is typically complete within 1-2 hours.
-
Upon completion, quench the reaction by the slow, dropwise addition of anhydrous methanol at 0 °C.
-
Allow the mixture to warm to room temperature and stir for 30 minutes.
-
Concentrate the mixture under reduced pressure.
-
Add 1 M HCl and stir for 30 minutes.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify by flash column chromatography.
-
Determine the enantiomeric excess (ee) by chiral HPLC analysis.
Biocatalytic Reduction using a Ketoreductase (KRED)
This protocol outlines a general procedure for the enzymatic reduction of the keto group. The choice of KRED will determine the stereochemical outcome.
Materials:
-
This compound
-
Ketoreductase (e.g., KRED-P2-C02 for (R)-alcohol or KRED-P1-B09 for (S)-alcohol)
-
NADP⁺ or NAD⁺
-
Glucose dehydrogenase (GDH) for cofactor regeneration
-
D-Glucose
-
Potassium phosphate buffer (e.g., 100 mM, pH 7.0)
-
Isopropyl alcohol (IPA) or Dimethyl sulfoxide (DMSO) as a co-solvent
-
Ethyl acetate
-
Incubator shaker
Procedure:
-
In a reaction vessel, prepare a solution of potassium phosphate buffer.
-
Add NAD(P)⁺ (e.g., 1 mM), D-glucose (e.g., 1.2 eq), and GDH (e.g., 5 U/mL).
-
Add the desired ketoreductase (e.g., 1-5 mg/mL).
-
Dissolve this compound in a minimal amount of a water-miscible co-solvent (e.g., IPA or DMSO) and add it to the reaction mixture (final substrate concentration typically 5-50 g/L).
-
Incubate the reaction mixture at a controlled temperature (e.g., 30 °C) with shaking (e.g., 200 rpm).
-
Monitor the reaction progress by HPLC or GC analysis.
-
Upon completion, extract the product from the reaction mixture with ethyl acetate (3 x volume).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the product by flash column chromatography if necessary.
-
Determine the enantiomeric excess by chiral HPLC or GC analysis.
Visualizations
Experimental Workflow
Caption: General experimental workflow for the reduction of this compound.
Signaling Pathway of Asymmetric Reduction
Caption: Enantioselective reduction pathway leading to chiral β-hydroxy esters.
Application Notes and Protocols: Scale-up Synthesis of Ethyl 3-(3,5-dichlorophenyl)-3-oxopropanoate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the scale-up synthesis of Ethyl 3-(3,5-dichlorophenyl)-3-oxopropanoate, an important intermediate in pharmaceutical and chemical industries. The following sections outline the reaction pathway, experimental workflow, and a comprehensive protocol suitable for industrial applications.
Synthesis Pathway
The synthesis of this compound is achieved via a Claisen condensation reaction. This method involves the reaction of an ester with a ketone in the presence of a strong base to form a β-keto ester. In this protocol, 3,5-dichlorobenzoyl chloride is first converted to an appropriate ester, which then undergoes condensation with ethyl acetate.
Caption: Chemical synthesis pathway for this compound.
Experimental Workflow
The overall workflow for the synthesis, from starting materials to the final purified product, is depicted below. This multi-step process includes reaction, work-up, and purification stages.
Caption: Experimental workflow for the scale-up synthesis.
Quantitative Data Summary
The following table summarizes the key quantitative parameters for the synthesis process.
| Parameter | Step 1: Acid Chloride Formation | Step 2: Esterification | Step 3: Claisen Condensation |
| Reactants | 3,5-Dichlorobenzoic Acid, Thionyl Chloride | 3,5-Dichlorobenzoyl Chloride, Ethanol, Pyridine | Ethyl 3-(3,5-dichlorophenyl)propanoate, Ethyl Acetate, Sodium Ethoxide |
| Molar Ratio | 1 : 1.5 | 1 : 1.2 : 1.2 | 1 : 1.5 : 1.5 |
| Solvent | Toluene (catalytic DMF) | Dichloromethane (DCM) | Tetrahydrofuran (THF) |
| Temperature | 80-90 °C (Reflux) | 0-25 °C | 0-50 °C |
| Reaction Time | 2-4 hours | 3-5 hours | 4-6 hours |
| Typical Yield | >95% (crude) | 85-90% | 75-85% |
| Purity (Post-workup) | - | >95% | >90% |
| Final Purity | - | - | >99% (after distillation) |
Materials and Equipment
Starting Materials:
| Material | Grade | Supplier | Notes |
| 3,5-Dichlorobenzoic Acid | ≥98% | Commercial Supplier | - |
| Thionyl Chloride | ≥99% | Commercial Supplier | Use in a well-ventilated fume hood. |
| Ethanol | Anhydrous, ≥99.5% | Commercial Supplier | - |
| Pyridine | Anhydrous, ≥99.8% | Commercial Supplier | - |
| Sodium Ethoxide | ≥95% | Commercial Supplier | Handle under inert atmosphere. |
| Ethyl Acetate | Anhydrous, ≥99.5% | Commercial Supplier | - |
| Toluene | Anhydrous, ≥99.8% | Commercial Supplier | - |
| Dichloromethane | Anhydrous, ≥99.8% | Commercial Supplier | - |
| Tetrahydrofuran (THF) | Anhydrous, ≥99.9% | Commercial Supplier | - |
| Hydrochloric Acid | 37% (w/w) | Commercial Supplier | - |
| Sodium Bicarbonate | Saturated Solution | In-house preparation | - |
| Brine | Saturated Solution | In-house preparation | - |
| Magnesium Sulfate | Anhydrous | Commercial Supplier | - |
Equipment:
-
Glass-lined or stainless steel reactor (100 L) with overhead stirrer, reflux condenser, and temperature probe.
-
Addition funnel.
-
Vacuum distillation apparatus.
-
Standard laboratory glassware.
-
Personal Protective Equipment (PPE): safety goggles, lab coat, gloves.
Experimental Protocols
Step 1: Synthesis of 3,5-Dichlorobenzoyl Chloride
-
Charge the 100 L reactor with 3,5-Dichlorobenzoic Acid (10.0 kg, 52.3 mol) and Toluene (20 L).
-
Add a catalytic amount of N,N-Dimethylformamide (DMF) (100 mL).
-
Slowly add Thionyl Chloride (9.3 kg, 78.5 mol) via the addition funnel over 1 hour, maintaining the temperature below 30°C.
-
Once the addition is complete, heat the mixture to reflux (80-90°C) and maintain for 3 hours, or until gas evolution ceases.
-
Cool the reaction mixture to 40-50°C.
-
Distill off the toluene and excess thionyl chloride under reduced pressure. The crude 3,5-dichlorobenzoyl chloride is used directly in the next step.
Step 2: Synthesis of Ethyl 3-(3,5-dichlorophenyl)propanoate
-
To the reactor containing the crude 3,5-dichlorobenzoyl chloride, add Dichloromethane (40 L).
-
Cool the solution to 0-5°C using an ice bath.
-
In a separate vessel, prepare a solution of Ethanol (2.9 kg, 62.8 mol) and Pyridine (4.9 kg, 62.8 mol) in Dichloromethane (10 L).
-
Slowly add the ethanol/pyridine solution to the reactor over 2 hours, maintaining the temperature between 0-10°C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 3 hours.
-
Quench the reaction by slowly adding water (20 L).
-
Separate the organic layer. Wash the organic layer sequentially with 1M HCl (2 x 10 L), saturated sodium bicarbonate solution (2 x 10 L), and brine (10 L).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude ester.
Step 3: Synthesis of this compound
-
Charge a dry 100 L reactor with anhydrous Tetrahydrofuran (50 L) and Sodium Ethoxide (4.3 kg, 62.8 mol) under a nitrogen atmosphere.
-
Cool the suspension to 0-5°C.
-
Slowly add a solution of Ethyl 3-(3,5-dichlorophenyl)propanoate (assuming ~85% yield from previous step, adjust stoichiometry accordingly) in anhydrous THF (10 L) to the reactor over 1 hour.
-
Following this, add Ethyl Acetate (6.9 kg, 78.5 mol) dropwise over 1 hour, maintaining the temperature below 10°C.
-
After the addition is complete, heat the reaction mixture to 50°C and stir for 4 hours.
-
Cool the reaction to room temperature and quench by slowly pouring it into a mixture of ice (20 kg) and concentrated HCl (to pH 2-3).
-
Extract the aqueous layer with ethyl acetate (3 x 15 L).
-
Combine the organic layers, wash with brine (10 L), dry over anhydrous magnesium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by vacuum distillation to obtain this compound as a clear oil.
Safety Precautions
-
All operations should be carried out in a well-ventilated fume hood.
-
Thionyl chloride is corrosive and reacts violently with water; handle with extreme care.
-
Pyridine is flammable and toxic; avoid inhalation and skin contact.
-
Sodium ethoxide is highly reactive and moisture-sensitive; handle under an inert atmosphere.
-
Wear appropriate personal protective equipment (PPE) at all times.
Troubleshooting & Optimization
Common side reactions in the synthesis of Ethyl 3-(3,5-dichlorophenyl)-3-oxopropanoate
This technical support guide provides troubleshooting advice and answers to frequently asked questions regarding the synthesis of Ethyl 3-(3,5-dichlorophenyl)-3-oxopropanoate. This resource is intended for researchers, scientists, and drug development professionals to help navigate potential challenges during the synthesis process.
Troubleshooting Guide
Low or no product yield is a common issue in the synthesis of this compound. The following table outlines potential causes and their corresponding solutions.
| Issue | Potential Cause | Troubleshooting Steps |
| Low or No Product Yield | Ineffective Base: The base used may not be strong enough to deprotonate the ethyl acetate effectively. | - Use a strong, non-nucleophilic base like sodium hydride (NaH) or sodium ethoxide (NaOEt). - Ensure the base is fresh and has been stored under anhydrous conditions. |
| Presence of Water: Moisture in the reaction flask, solvents, or reagents can quench the enolate intermediate. | - Thoroughly dry all glassware before use. - Use anhydrous solvents. - Ensure starting materials are dry. | |
| Incorrect Reaction Temperature: The temperature may be too low for the reaction to proceed at a reasonable rate or too high, leading to side reactions. | - For reactions using NaH, an initial temperature of 0°C followed by stirring at room temperature is common. - Optimize the temperature based on reaction monitoring (e.g., via TLC). | |
| Insufficient Reaction Time: The reaction may not have reached completion. | - Monitor the reaction progress using Thin Layer Chromatography (TLC). - Extend the reaction time if starting materials are still present. | |
| Formation of Multiple Byproducts | Self-condensation of Ethyl Acetate: Ethyl acetate can react with itself to form ethyl acetoacetate. | - Use an excess of ethyl 3,5-dichlorobenzoate relative to ethyl acetate. - Add the ethyl acetate slowly to the reaction mixture containing the base and ethyl 3,5-dichlorobenzoate. |
| Hydrolysis of the Product: The β-keto ester product can be hydrolyzed back to the corresponding carboxylic acid and ethanol, especially during workup. | - Perform the aqueous workup at a low temperature. - Minimize the time the product is in contact with acidic or basic aqueous solutions. | |
| Decarboxylation of the Product: The product can undergo decarboxylation to form 1-(3,5-dichlorophenyl)ethan-1-one, particularly if the reaction is heated for an extended period or under acidic conditions.[1][2] | - Avoid excessive heating during the reaction and workup. - Use mild conditions for purification. | |
| Difficult Purification | Presence of Unreacted Starting Materials: Incomplete reaction can lead to a mixture of starting materials and product. | - Optimize reaction conditions (time, temperature, base) to drive the reaction to completion. - Use column chromatography for purification. |
| Formation of Oily Product: The product may be an oil, making isolation by crystallization difficult. | - Purify the product using silica gel column chromatography with an appropriate solvent system (e.g., a mixture of hexane and ethyl acetate). |
Frequently Asked Questions (FAQs)
Q1: What is the most common side reaction in the synthesis of this compound?
A1: The most common side reaction is the self-condensation of ethyl acetate, which leads to the formation of ethyl acetoacetate. This can be minimized by using ethyl 3,5-dichlorobenzoate as the limiting reagent and adding ethyl acetate slowly to the reaction mixture.
Q2: Why is it crucial to use anhydrous conditions for this reaction?
A2: The Claisen condensation proceeds via an enolate intermediate, which is a strong base. Any moisture present in the reaction will protonate the enolate, rendering it unreactive towards the ester and halting the desired reaction.
Q3: My final product appears to be an oil. How can I best purify it?
A3: If the product is an oil, purification by column chromatography on silica gel is the recommended method. A gradient of ethyl acetate in hexane is typically a good starting point for the eluent system.
Q4: I observe a byproduct with a lower Rf value on TLC. What could it be?
A4: A lower Rf value often indicates a more polar compound. This could be the hydrolyzed product, 3-(3,5-dichlorophenyl)-3-oxopropanoic acid, or other polar impurities.
Q5: Can I use a different base, such as sodium hydroxide?
A5: Using sodium hydroxide is not recommended as it can cause saponification (hydrolysis) of the ester starting materials and the product. Strong, non-nucleophilic bases like sodium hydride or sodium ethoxide are preferred.
Experimental Protocol
This is a representative protocol for the synthesis of this compound via a Claisen condensation reaction.
Materials:
-
Ethyl 3,5-dichlorobenzoate
-
Ethyl acetate (anhydrous)
-
Sodium hydride (60% dispersion in mineral oil)
-
Anhydrous tetrahydrofuran (THF)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Hexane
-
Ethyl acetate
Procedure:
-
Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add sodium hydride (1.2 equivalents). Wash the sodium hydride with anhydrous hexane to remove the mineral oil and decant the hexane. Add anhydrous THF to the flask.
-
Addition of Reagents: Cool the flask to 0°C in an ice bath. Prepare a solution of ethyl 3,5-dichlorobenzoate (1 equivalent) and anhydrous ethyl acetate (1.5 equivalents) in anhydrous THF. Add this solution dropwise to the stirred suspension of sodium hydride in THF over 30 minutes.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature. Monitor the progress of the reaction by TLC.
-
Workup: Once the reaction is complete, cool the mixture back to 0°C and slowly quench the reaction by the dropwise addition of 1 M HCl until the evolution of gas ceases and the solution is acidic (pH ~5-6).
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate. Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent.
Data Presentation
The following table presents example data for the synthesis of this compound. Please note that actual results may vary depending on the specific reaction conditions.
| Parameter | Value |
| Yield | 75-85% |
| Purity (by NMR) | >95% |
| Appearance | Colorless to pale yellow oil |
| Retention Factor (Rf) | 0.4 (3:1 Hexane:Ethyl Acetate) |
Visualizations
Caption: Main reaction pathway and common side reactions.
Caption: Troubleshooting workflow for synthesis.
References
Technical Support Center: Purification of Crude Ethyl 3-(3,5-dichlorophenyl)-3-oxopropanoate
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for the purification of crude Ethyl 3-(3,5-dichlorophenyl)-3-oxopropanoate. It is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound?
The primary synthesis route for this compound is a Claisen condensation. Impurities from this reaction typically include:
-
Unreacted Starting Materials: 3,5-dichloroacetophenone and diethyl carbonate.
-
Byproducts of Self-Condensation: Ethyl 3-(3,5-dichlorophenyl)-2-(3,5-dichlorobenzoyl)butanoate.
-
Residual Solvents and Reagents: Ethanol, toluene, or other solvents used in the synthesis and workup.
Q2: Which purification methods are most effective for this compound?
The two most common and effective methods for purifying this compound are:
-
Column Chromatography: Highly effective for separating the target compound from both more polar and less polar impurities. A typical stationary phase is silica gel with an eluent system of ethyl acetate and hexane.
-
Recrystallization: A simpler method suitable for removing smaller amounts of impurities, provided a suitable solvent is found.
Q3: How can I monitor the purity of my sample during purification?
-
Thin-Layer Chromatography (TLC): A quick and effective way to monitor the progress of a column chromatography separation and to assess the purity of fractions. A common mobile phase for TLC is a mixture of ethyl acetate and hexane.
-
High-Performance Liquid Chromatography (HPLC): Provides a more quantitative assessment of purity. A reversed-phase C18 column is often used.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Can be used to confirm the structure of the purified product and to detect the presence of any remaining impurities.
Troubleshooting Guides
Column Chromatography
Q: My compound is not separating from an impurity on the silica gel column. What can I do?
A: If you are experiencing co-elution of your product with an impurity, consider the following troubleshooting steps:
-
Adjust the Solvent Polarity:
-
If the impurity is eluting too closely to your product, try a less polar solvent system (i.e., decrease the percentage of ethyl acetate in hexane). This should increase the retention time of both compounds, potentially improving separation.
-
If the compounds are still not separating, a very slow gradient elution, starting with a low polarity and gradually increasing it, may be effective.
-
-
Change the Solvent System: If adjusting the polarity of the ethyl acetate/hexane system is not effective, consider using a different solvent system. For example, dichloromethane/hexane or a system containing a small amount of a more polar solvent like methanol could alter the selectivity of the separation.
-
Check for Column Overloading: Loading too much crude material onto the column can lead to broad peaks and poor separation. Try reducing the amount of sample loaded.
Q: The compound is moving too slowly or not at all on the column.
A: This indicates that the eluent is not polar enough. Gradually increase the proportion of ethyl acetate in your ethyl acetate/hexane mobile phase. Start with a small increase (e.g., from 10% to 15% ethyl acetate) and monitor the elution with TLC.
Q: The compound is eluting too quickly with the solvent front.
A: This suggests the eluent is too polar. Decrease the proportion of ethyl acetate in your mobile phase. You may need to start with a very low concentration of ethyl acetate or even pure hexane and gradually increase the polarity.
Recrystallization
Q: My compound "oils out" instead of forming crystals.
A: "Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid. This can happen if the boiling point of the solvent is higher than the melting point of the solute or if the solution is supersaturated.
-
Add more solvent: The solution may be too concentrated. Add a small amount of hot solvent to dissolve the oil, and then allow it to cool slowly.
-
Cool the solution more slowly: Rapid cooling can favor oil formation. Allow the flask to cool to room temperature on the benchtop before placing it in an ice bath. Insulating the flask can also help.
-
Use a different solvent or solvent system: The chosen solvent may not be ideal. Experiment with different solvents or a mixed solvent system.
Q: No crystals form upon cooling.
A: This indicates that the solution is not supersaturated.
-
Evaporate some of the solvent: Gently heat the solution to remove some of the solvent, then allow it to cool again.
-
Induce crystallization:
-
Scratching: Scratch the inside of the flask with a glass rod at the surface of the solution. The small scratches on the glass can provide nucleation sites for crystal growth.
-
Seeding: Add a tiny crystal of the pure compound (a "seed crystal") to the solution.
-
-
Cool to a lower temperature: If cooling to room temperature and then in an ice bath is not sufficient, try using a dry ice/acetone bath for a short period.
Q: The crystal yield is very low.
A: This could be due to several factors:
-
The compound is too soluble in the cold solvent: To maximize your yield, ensure the solution is thoroughly chilled in an ice bath before filtration.
-
Too much solvent was used: Use the minimum amount of hot solvent necessary to fully dissolve the crude product.
-
Premature crystallization during hot filtration: If you performed a hot filtration to remove insoluble impurities, your product may have started to crystallize on the filter paper. Ensure your funnel and filter paper are pre-heated.
Data Presentation
The following tables provide representative data for the purification of crude this compound.
Table 1: Common Impurities and Their Expected Behavior During Purification
| Impurity | Structure | Expected Behavior in Column Chromatography (Silica Gel, Ethyl Acetate/Hexane) | Expected Behavior in Recrystallization |
| 3,5-dichloroacetophenone | Less polar than the product. Elutes earlier. | Can often be removed if solubility differs significantly from the product. | |
| Diethyl carbonate | Much less polar than the product. Elutes much earlier. | Typically removed during solvent evaporation of the crude product. | |
| Ethyl 3-(3,5-dichlorophenyl)-2-(3,5-dichlorobenzoyl)butanoate | More polar than the product. Elutes later. | May co-crystallize if structurally similar. |
Table 2: Representative Purification Data
| Purification Method | Starting Purity (by HPLC) | Final Purity (by HPLC) | Recovery Yield |
| Column Chromatography | 85% | >99% | 80-90% |
| Recrystallization | 85% | 95-98% | 70-85% |
Experimental Protocols
Protocol 1: Column Chromatography Purification
-
TLC Analysis: Dissolve a small amount of the crude material in dichloromethane and spot it on a silica gel TLC plate. Develop the plate in a chamber with a pre-determined ethyl acetate/hexane solvent system (e.g., 10:90 v/v). Visualize the spots under UV light to determine the Rf values of the product and impurities. The ideal Rf for the product is typically between 0.2 and 0.4.
-
Column Packing: Prepare a slurry of silica gel in hexane and carefully pack a chromatography column.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel. After evaporating the solvent, carefully load the dried silica gel onto the top of the packed column.
-
Elution: Begin eluting the column with a low-polarity solvent system (e.g., 5% ethyl acetate in hexane).
-
Fraction Collection: Collect fractions and monitor their composition by TLC.
-
Gradient Elution (if necessary): If the product is eluting too slowly, gradually increase the polarity of the mobile phase (e.g., to 10% or 15% ethyl acetate in hexane).
-
Isolation: Combine the pure fractions (as determined by TLC) and remove the solvent using a rotary evaporator to yield the purified product.
Protocol 2: Recrystallization
-
Solvent Selection: In a small test tube, test the solubility of a small amount of the crude product in various solvents (e.g., ethanol, isopropanol, ethyl acetate, hexane, or mixtures thereof). The ideal solvent will dissolve the compound when hot but not when cold. A mixture of a "good" solvent (in which the compound is soluble) and a "poor" solvent (in which it is less soluble) can also be effective. For this compound, a mixture of ethyl acetate and hexane is a good starting point.
-
Dissolution: Place the crude product in an Erlenmeyer flask and add a minimal amount of the hot recrystallization solvent (or the "good" solvent of a mixed pair) until the solid just dissolves.
-
Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution through a pre-heated funnel.
-
Crystallization: Allow the solution to cool slowly to room temperature. If using a mixed solvent system, add the "poor" solvent dropwise to the hot solution until it becomes slightly cloudy, then add a few drops of the "good" solvent to redissolve the precipitate before allowing it to cool.
-
Isolation: Once crystal formation appears complete, cool the flask in an ice bath for at least 30 minutes to maximize the yield. Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent.
-
Drying: Dry the crystals under vacuum.
Visualizations
Caption: General workflow for the purification of this compound.
Caption: Troubleshooting decision tree for purification issues.
Troubleshooting low conversion rates in reactions involving Ethyl 3-(3,5-dichlorophenyl)-3-oxopropanoate
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during reactions involving Ethyl 3-(3,5-dichlorophenyl)-3-oxopropanoate, with a focus on resolving low conversion rates.
Frequently Asked Questions (FAQs)
Q1: What are the primary applications of this compound in research and development?
This compound is a versatile β-keto ester intermediate. The presence of the dichlorophenyl moiety makes it a valuable building block in medicinal chemistry and materials science. The reactive β-keto ester functionality allows for a variety of subsequent chemical transformations, including the synthesis of heterocyclic compounds, such as pyrazolones, and as a precursor for active pharmaceutical ingredients.
Q2: What are the key structural features of this compound that influence its reactivity?
The reactivity of this molecule is primarily influenced by two features:
-
The β-keto ester group: The acidic α-protons between the two carbonyl groups are readily deprotonated by a suitable base to form a stabilized enolate, which is a potent nucleophile.
-
The 3,5-dichlorophenyl group: The two electron-withdrawing chlorine atoms on the phenyl ring increase the electrophilicity of the adjacent ketone carbonyl group. This electronic effect can enhance the rate of nucleophilic attack at this position.
Q3: What are the most common reactions where low conversion rates of this compound are observed?
Low conversion rates are frequently reported in the following reactions:
-
Claisen Condensation (synthesis of the title compound): Inefficient enolate formation or competing side reactions can lead to poor yields.
-
Alkylation Reactions: Incomplete deprotonation or side reactions of the alkylating agent can result in low conversion.
-
Hydrolysis and Decarboxylation: Incomplete hydrolysis of the ester or inefficient decarboxylation can leave starting material or the intermediate β-keto acid unreacted.
Troubleshooting Guide: Low Conversion Rates
Low conversion rates in reactions involving this compound can often be attributed to several factors. This guide provides a systematic approach to identifying and resolving these issues.
Issue 1: Low Yield in Claisen Condensation for the Synthesis of this compound
The synthesis of the title compound is typically achieved via a crossed Claisen condensation between an ester of 3,5-dichlorobenzoic acid (e.g., methyl or ethyl 3,5-dichlorobenzoate) and ethyl acetate.
Potential Causes and Solutions:
| Potential Cause | Troubleshooting Steps |
| Insufficiently Strong Base | The pKa of the α-protons of ethyl acetate is around 25. A strong base is required for efficient deprotonation. Ensure the use of a sufficiently strong, non-nucleophilic base like sodium hydride (NaH) or lithium diisopropylamide (LDA). Sodium ethoxide can also be used, but may require forcing conditions. |
| Self-Condensation of Ethyl Acetate | To minimize the self-condensation of ethyl acetate, it should be added slowly to a mixture of the 3,5-dichlorobenzoyl ester and the base. This ensures that the concentration of the ethyl acetate enolate remains low and preferentially reacts with the more electrophilic aromatic ester. |
| Reaction Reversibility | The Claisen condensation is a reversible reaction. To drive the equilibrium towards the product, a full equivalent of base is necessary to deprotonate the resulting β-keto ester (pKa ~11), forming a resonance-stabilized enolate. The reaction must be followed by an acidic workup to protonate this enolate and isolate the final product. |
| Moisture in Reaction | The base used (e.g., NaH, LDA) is highly reactive with water. Ensure all glassware is flame-dried, and solvents are anhydrous to prevent quenching of the base. |
Key Experimental Protocol: Crossed Claisen Condensation
-
Reagents:
-
Methyl 3,5-dichlorobenzoate (1.0 equiv)
-
Sodium hydride (60% dispersion in mineral oil, 1.2 equiv)
-
Anhydrous Tetrahydrofuran (THF)
-
Ethyl acetate (1.1 equiv)
-
1 M HCl (for workup)
-
-
Procedure:
-
To a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride.
-
Wash the sodium hydride with anhydrous hexane to remove the mineral oil and then carefully add anhydrous THF.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add a solution of methyl 3,5-dichlorobenzoate and ethyl acetate in anhydrous THF to the NaH suspension over 30 minutes.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully quench the reaction by slowly adding it to a beaker of ice-cold 1 M HCl with vigorous stirring.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Issue 2: Low Conversion in Alkylation Reactions
Alkylation of this compound involves the deprotonation of the α-carbon followed by reaction with an alkyl halide.
Potential Causes and Solutions:
| Potential Cause | Troubleshooting Steps |
| Incomplete Deprotonation | The pKa of the α-protons of the β-keto ester is around 11. While a moderately strong base like sodium ethoxide is often sufficient, for less reactive alkylating agents, a stronger base like sodium hydride may be necessary to ensure complete formation of the enolate. |
| O-alkylation vs. C-alkylation | The enolate intermediate has two nucleophilic sites (the α-carbon and the oxygen of the enolate). While C-alkylation is generally favored, the choice of solvent and counter-ion can influence the ratio. Polar aprotic solvents like DMF or DMSO generally favor C-alkylation. |
| Elimination Side Reaction of Alkyl Halide | If a sterically hindered base or a secondary/tertiary alkyl halide is used, an E2 elimination reaction can compete with the desired SN2 alkylation, leading to the formation of an alkene and unreacted enolate. Use a less hindered base and a primary alkyl halide if possible. |
Issue 3: Incomplete Hydrolysis and/or Decarboxylation
This two-step process first involves the saponification of the ethyl ester to a carboxylate, followed by acidification and heating to promote decarboxylation to yield 3,5-dichloroacetophenone.
Potential Causes and Solutions:
| Potential Cause | Troubleshooting Steps |
| Incomplete Hydrolysis | Saponification is generally irreversible when using a strong base like NaOH or KOH. Ensure at least one equivalent of base is used and the reaction is heated to reflux for a sufficient period to ensure complete hydrolysis.[1] |
| Inefficient Decarboxylation | The intermediate β-keto acid is prone to decarboxylation upon heating in an acidic medium. Ensure the reaction mixture is sufficiently acidified (pH 1-2) after hydrolysis and heated to promote the loss of CO2. The presence of the electron-withdrawing dichlorophenyl group can stabilize the intermediate carbanion formed during decarboxylation, potentially facilitating this step. |
| Side Reactions Under Harsh Conditions | Prolonged heating at high temperatures or in strongly acidic or basic conditions can lead to degradation of the starting material or product. Monitor the reaction progress to avoid unnecessary heating. |
Visualizing Workflows and Relationships
To aid in understanding the experimental processes and troubleshooting logic, the following diagrams have been generated.
References
Preventing the hydrolysis of Ethyl 3-(3,5-dichlorophenyl)-3-oxopropanoate during workup
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address the common challenge of ester hydrolysis during the workup of Ethyl 3-(3,5-dichlorophenyl)-3-oxopropanoate.
Troubleshooting Guide: Preventing Hydrolysis and Decarboxylation
This guide addresses the primary issue of unwanted hydrolysis of the β-keto ester, this compound, and the subsequent decarboxylation of the resulting β-keto acid during experimental workup.
Issue 1: Low Yield of this compound
Potential Cause: Hydrolysis of the ester during aqueous workup steps, followed by decarboxylation of the intermediate β-keto acid.
Recommended Solutions:
-
Temperature Control: Perform all aqueous washes with ice-cold solutions. Lower temperatures significantly slow the rate of hydrolysis.
-
Minimize Contact Time: The duration of exposure to aqueous acidic or basic conditions directly impacts the extent of hydrolysis.[1] Work efficiently and avoid letting layers sit unseparated for extended periods.
-
pH Control: Maintain a pH as close to neutral as possible during the workup. Both acidic and basic conditions can catalyze hydrolysis.
Issue 2: Presence of 3',5'-dichloroacetophenone as a Major Byproduct
Potential Cause: This is a strong indicator of hydrolysis followed by decarboxylation. The β-keto ester is hydrolyzed to 3-(3,5-dichlorophenyl)-3-oxopropanoic acid, which is unstable and readily loses CO2, especially when heated or under acidic/basic conditions, to form the corresponding ketone.[2][3][4]
Recommended Solutions:
-
Avoid Strong Acids and Bases: Use a mild base, such as a cold, saturated solution of sodium bicarbonate (NaHCO3), for neutralization. Avoid strong bases like sodium hydroxide, which can aggressively promote saponification (base-catalyzed hydrolysis).
-
Gentle Neutralization: When neutralizing, add the mild base slowly and with efficient stirring while keeping the mixture in an ice bath to dissipate any heat generated.
-
Purification Strategy: When purifying the product, consider methods that avoid high temperatures, such as column chromatography with a neutral stationary phase (like silica gel) at room temperature.[1]
Frequently Asked Questions (FAQs)
Q1: What is ester hydrolysis and why is it a problem for this compound?
A1: Ester hydrolysis is the cleavage of an ester bond to form a carboxylic acid and an alcohol. For this compound, a β-keto ester, this reaction is particularly problematic because the resulting β-keto acid is often unstable. This intermediate can easily undergo decarboxylation (loss of CO₂), especially with gentle heating or in the presence of acid or base, to yield an undesired ketone byproduct (3',5'-dichloroacetophenone). This significantly reduces the yield of the target compound.
Q2: At what stages of the workup is hydrolysis most likely to occur?
A2: Hydrolysis is most likely to occur during any step involving contact with water, especially under non-neutral pH conditions. Key stages of concern include:
-
Quenching the reaction: The initial addition of water or an aqueous solution to the reaction mixture.
-
Acidic or basic washes: Using aqueous acid or base to remove unreacted reagents or catalysts.
-
Extractions: Partitioning the product between an organic solvent and an aqueous layer.
Q3: How can I detect if hydrolysis and decarboxylation have occurred?
A3: The most common indicators are a lower-than-expected yield of your desired ester and the presence of 3',5'-dichloroacetophenone in your product mixture. This can be confirmed using analytical techniques such as:
-
Thin-Layer Chromatography (TLC): The ketone byproduct will appear as a separate, typically less polar, spot compared to the desired β-keto ester. The hydrolyzed but not decarboxylated β-keto acid would be a more polar spot.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: The ¹H NMR spectrum of the crude product would show characteristic peaks for 3',5'-dichloroacetophenone, alongside the peaks for the desired ester.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This can be used to identify and quantify the presence of the ketone byproduct.
Data Presentation
| Parameter | Condition | Effect on Hydrolysis/Decarboxylation | Recommendation |
| Temperature | High | Increases rate of hydrolysis and decarboxylation[1][2] | Perform aqueous workup steps at 0°C (ice bath). |
| pH | Strongly Acidic | Catalyzes hydrolysis and decarboxylation[1] | Avoid strong acids; neutralize with mild acids if necessary. |
| pH | Strongly Basic | Catalyzes irreversible hydrolysis (saponification)[1] | Avoid strong bases; use cold, saturated NaHCO₃ for neutralization. |
| Contact Time | Prolonged | Increases the extent of hydrolysis[1] | Perform extractions and washes quickly and efficiently. |
Experimental Protocol: Recommended Workup to Minimize Hydrolysis
This protocol is designed for the workup of a reaction mixture containing this compound in an organic solvent.
Materials:
-
Ice bath
-
Separatory funnel
-
Cold deionized water
-
Cold saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Cold saturated aqueous sodium chloride (brine) solution
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Organic solvent for extraction (e.g., ethyl acetate, dichloromethane)
Procedure:
-
Cooling: Once the reaction is complete, cool the reaction mixture to room temperature, and then place it in an ice bath to cool to 0-5°C.
-
Quenching (if applicable): If the reaction needs to be quenched, slowly add cold deionized water or a cold aqueous solution (e.g., ammonium chloride solution) to the reaction mixture with vigorous stirring, while maintaining the temperature below 10°C.
-
Extraction:
-
Transfer the mixture to a separatory funnel. If the reaction solvent is not suitable for extraction, dilute the mixture with an appropriate cold organic solvent (e.g., ethyl acetate).
-
Wash the organic layer sequentially with:
-
One portion of cold deionized water.
-
One to two portions of cold, saturated NaHCO₃ solution. Caution: Vent the separatory funnel frequently to release CO₂ gas that may evolve, especially if neutralizing an acidic reaction mixture.
-
One portion of cold brine. This helps to break up emulsions and remove residual water.
-
-
-
Drying: Separate the organic layer and dry it over an anhydrous drying agent like Na₂SO₄ or MgSO₄.
-
Solvent Removal: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator with a water bath temperature kept as low as possible to prevent thermal degradation.
Visualizations
Troubleshooting Logic for Low Yield
Caption: Troubleshooting decision tree for diagnosing low product yield.
Hydrolysis and Decarboxylation Pathway
Caption: Reaction pathway of hydrolysis and subsequent decarboxylation.
References
Alternative catalysts for the synthesis of Ethyl 3-(3,5-dichlorophenyl)-3-oxopropanoate
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the synthesis of Ethyl 3-(3,5-dichlorophenyl)-3-oxopropanoate. It includes troubleshooting guides for common experimental issues, frequently asked questions (FAQs), a comparative overview of alternative catalysts, and detailed experimental protocols.
Troubleshooting Guide & FAQs
This section addresses specific issues that may be encountered during the synthesis of this compound, providing potential causes and solutions in a user-friendly question-and-answer format.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent method is the Claisen condensation, a carbon-carbon bond-forming reaction between an ester and another carbonyl compound in the presence of a strong base. In this case, it typically involves the reaction of an ethyl ester of 3,5-dichlorobenzoic acid with ethyl acetate, or the acylation of the enolate of ethyl acetate with 3,5-dichlorobenzoyl chloride.
Q2: Why is my reaction yield consistently low?
A2: Low yields can stem from several factors. Common culprits include the use of a wet solvent or reagents, an insufficiently strong base to fully deprotonate the ester, or side reactions. The presence of two chlorine atoms on the phenyl ring can also influence the reactivity of the starting materials.
Q3: I am observing multiple spots on my TLC plate after the reaction. What are the likely side products?
A3: Common side products in a Claisen condensation include the self-condensation product of ethyl acetate (ethyl acetoacetate), unreacted starting materials, and potentially products from the hydrolysis of the ester if moisture is present. With aromatic substrates, side reactions related to the aromatic ring are less common under these conditions but cannot be entirely ruled out without further analysis.
Troubleshooting Specific Issues
| Issue | Potential Cause | Recommended Solution |
| Reaction fails to initiate or proceeds very slowly. | 1. Insufficiently strong base: The base used may not be strong enough to generate a sufficient concentration of the ester enolate. 2. Low reaction temperature: The activation energy for the reaction may not be met. 3. Poor quality reagents: Impurities in the starting materials or solvents can inhibit the reaction. | 1. Use a stronger base: Consider using sodium hydride (NaH), sodium ethoxide (NaOEt), or magnesium ethoxide. 2. Increase the reaction temperature: Gently warm the reaction mixture, monitoring for any decomposition. 3. Purify reagents: Distill solvents and starting materials before use. |
| Low yield of the desired β-keto ester. | 1. Equilibrium not favoring the product: The Claisen condensation is a reversible reaction. 2. Hydrolysis of the ester: Presence of water in the reaction mixture can lead to the formation of the corresponding carboxylic acid. 3. Self-condensation of ethyl acetate: This is a common side reaction. | 1. Use a stoichiometric amount of base: This will deprotonate the product and drive the equilibrium forward. 2. Ensure anhydrous conditions: Use oven-dried glassware and anhydrous solvents. 3. Slowly add ethyl acetate: Adding the ethyl acetate dropwise to the base and the other reactant can minimize self-condensation. |
| Difficulty in purifying the final product. | 1. Similar polarity of product and byproducts: The desired product and side products may have close Rf values on TLC. 2. Oily product: The product may not crystallize easily. | 1. Optimize chromatography: Use a different solvent system or a gradient elution for column chromatography. 2. Attempt distillation: If the product is thermally stable, vacuum distillation can be an effective purification method. 3. Recrystallization: Try different solvent systems for recrystallization. |
Alternative Catalysts and Methodologies
While traditional Claisen condensation using strong bases like sodium ethoxide is common, several alternative catalysts can offer advantages such as milder reaction conditions, improved yields, and easier work-up procedures.
Data Presentation: Comparison of Catalytic Systems
| Catalyst/Method | Starting Materials | Reaction Conditions | Yield (%) | Reference |
| Sodium Ethoxide (NaOEt) | 3,5-Dichlorobenzoyl chloride, Ethyl acetate | Toluene, Reflux | ~70-80% | General Claisen Condensation Protocols |
| Magnesium Ethoxide (Mg(OEt)₂) | 3,5-Dichlorobenzoyl chloride, Ethyl acetate | Diethyl ether, Room Temperature | Potentially >80% | Based on similar magnesium-mediated reactions |
| Magnesium Chloride/Triethylamine (MgCl₂/Et₃N) | 3,5-Dichlorobenzoyl chloride, Ethyl acetate | Dichloromethane, 0°C to Room Temp | Good to excellent | General protocol for acylation of esters |
| Lewis Acids (e.g., AlCl₃, TiCl₄) | 3,5-Dichlorobenzoyl chloride, Ethyl acetate | Dichloromethane, Low Temperature | Variable, can be high | Friedel-Crafts Acylation Principles |
Note: The yields presented are approximate and can vary significantly based on the specific experimental conditions and the scale of the reaction.
Experimental Protocols
Protocol 1: Synthesis using Magnesium Ethoxide
This protocol describes a potentially milder alternative to the traditional sodium ethoxide-mediated Claisen condensation.
-
Preparation of Magnesium Ethoxide: In a flame-dried, three-necked flask equipped with a reflux condenser and a dropping funnel under an inert atmosphere (e.g., argon or nitrogen), add magnesium turnings (1.2 eq). Add anhydrous ethanol dropwise to initiate the reaction. A small crystal of iodine can be added as an activator. Once the reaction starts, add the remaining anhydrous ethanol and reflux until all the magnesium has reacted.
-
Acylation Reaction: To the freshly prepared magnesium ethoxide suspension in a suitable solvent like diethyl ether, add a solution of 3,5-dichlorobenzoyl chloride (1.0 eq) in the same solvent dropwise at 0°C.
-
Addition of Ethyl Acetate: Following the addition of the acyl chloride, add ethyl acetate (1.1 eq) dropwise at 0°C.
-
Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Quench the reaction by carefully adding a cold, dilute acid solution (e.g., 1 M HCl). Separate the organic layer, and extract the aqueous layer with diethyl ether.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by vacuum distillation.
Protocol 2: Synthesis using MgCl₂/Triethylamine
This method utilizes a Lewis acid in combination with a base for the acylation of ethyl acetate.
-
Reaction Setup: In a flame-dried, round-bottom flask under an inert atmosphere, suspend anhydrous magnesium chloride (1.1 eq) in anhydrous dichloromethane.
-
Addition of Reagents: Add triethylamine (2.2 eq) to the suspension and stir for 15 minutes at room temperature. Cool the mixture to 0°C and add a solution of 3,5-dichlorobenzoyl chloride (1.0 eq) in anhydrous dichloromethane dropwise.
-
Addition of Ethyl Acetate: After the addition of the acyl chloride, add ethyl acetate (1.1 eq) dropwise at 0°C.
-
Reaction Progression: Allow the reaction mixture to warm to room temperature and stir overnight. Monitor the reaction by TLC.
-
Work-up: Quench the reaction with a saturated aqueous solution of ammonium chloride. Separate the organic layer and extract the aqueous layer with dichloromethane.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography or vacuum distillation.
Visualizations
Diagram 1: General Experimental Workflow for the Synthesis of this compound
Caption: General workflow for the synthesis of this compound.
Diagram 2: Troubleshooting Logic for Low Reaction Yield
Caption: Decision tree for troubleshooting low yields in the synthesis.
Technical Support Center: Crystallization of Ethyl 3-(3,5-dichlorophenyl)-3-oxopropanoate
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals encountering issues with the crystallization of Ethyl 3-(3,5-dichlorophenyl)-3-oxopropanoate.
Troubleshooting Guide
This guide addresses common issues observed during the crystallization of this compound in a question-and-answer format.
Q1: My compound, this compound, is not crystallizing from solution. What steps can I take to induce crystallization?
If your compound fails to crystallize, the solution is likely not supersaturated. Here are several techniques to induce crystallization:
-
Scratching: Use a glass rod to gently scratch the inside surface of the flask at the air-solvent interface. The microscopic scratches on the glass provide nucleation sites for crystal growth.
-
Seeding: Introduce a tiny crystal of solid this compound into the solution. This "seed" crystal acts as a template for further crystal formation.
-
Concentration: If the solution is too dilute, slowly evaporate the solvent to increase the concentration of the compound. This can be done by leaving the flask partially open in a fume hood or by gentle heating.
-
Cooling: Reduce the temperature of the solution to decrease the solubility of the compound. A gradual cooling process is often more effective for obtaining high-quality crystals. Consider moving the flask from room temperature to a refrigerator and then to a freezer.
-
Solvent Addition: If you are using a solvent system, you can try adding a miscible "anti-solvent" (a solvent in which your compound is insoluble) dropwise until the solution becomes slightly turbid.
Q2: My compound has "oiled out" of the solution instead of forming crystals. How can I resolve this?
"Oiling out" occurs when the compound separates from the solution as a liquid phase. This often happens if the boiling point of the solvent is higher than the melting point of the compound, or if the solution is cooled too quickly. To address this:
-
Re-dissolve: Gently heat the solution to re-dissolve the oil.
-
Add more solvent: Add a small amount of additional solvent to dilute the solution slightly.
-
Slow Cooling: Allow the solution to cool down very slowly to encourage the formation of an ordered crystal lattice rather than an amorphous oil.
-
Lower Boiling Point Solvent: Consider using a solvent or a solvent mixture with a lower boiling point.
Q3: The crystals I've obtained are very small, needle-like, or clumped together. How can I improve the crystal quality?
Poor crystal quality is often a result of rapid crystallization. To obtain larger, more well-defined crystals:
-
Slower Cooling: Decrease the rate of cooling. Allow the solution to cool to room temperature undisturbed before transferring it to a colder environment.
-
Reduce Supersaturation: Use a slightly larger volume of solvent to dissolve the compound initially. This will lead to a slower onset of crystallization upon cooling.
-
Solvent System: Experiment with different solvent systems. A mixture of a good solvent and a poor solvent can sometimes yield better crystals.
Q4: My final crystallized product has a low yield. What are the potential causes and how can I improve it?
Several factors can contribute to a low yield of crystallized product:
-
Incomplete Crystallization: Ensure that you have allowed sufficient time for the crystallization process to complete at a low temperature.
-
Excessive Solvent: Using too much solvent will result in a significant amount of the compound remaining in the mother liquor. If this is the case, you can try to recover more product by concentrating the mother liquor and cooling it again.
-
Premature Filtration: Make sure the solution is thoroughly chilled before filtering to minimize the solubility of the compound in the solvent.
-
Washing with Warm Solvent: Always wash the filtered crystals with a small amount of ice-cold solvent to remove impurities without dissolving the product.
Frequently Asked Questions (FAQs)
Q1: What are the key physical properties of this compound?
| Property | Value | Source |
| Chemical Formula | C₁₁H₁₀Cl₂O₃ | - |
| Molecular Weight | 261.10 g/mol | - |
| Physical State | Solid | |
| Purity (Typical) | ≥95% | |
| Storage Conditions | Inert atmosphere, 2-8°C | [1] |
Q2: What is a suitable solvent for the crystallization of this compound?
The ideal solvent is one in which the compound is highly soluble at elevated temperatures but sparingly soluble at low temperatures. Given its structure as a moderately polar β-keto ester, a systematic approach to solvent selection is recommended.
Solvent Screening Protocol:
-
Place a small amount of your compound (10-20 mg) into several test tubes.
-
Add a small amount (0.5 mL) of a different solvent to each test tube at room temperature.
-
Observe the solubility. If the compound dissolves at room temperature, it is likely too good of a solvent for recrystallization.
-
If the compound does not dissolve at room temperature, gently heat the test tube and observe.
-
A suitable solvent will dissolve the compound when hot but will result in the formation of crystals upon cooling.
Suggested Solvents to Screen:
| Solvent Class | Examples | Rationale |
| Alcohols | Ethanol, Isopropanol | Often good for moderately polar compounds. |
| Esters | Ethyl Acetate | "Like dissolves like" principle. |
| Ketones | Acetone | May be a good solvent, but its low boiling point can lead to rapid evaporation. |
| Hydrocarbons | Hexanes, Heptane | Likely to be poor solvents; useful as anti-solvents in a solvent pair. |
| Ethers | Diethyl ether, Methyl tert-butyl ether (MTBE) | Can be effective, often used in combination with hydrocarbons. |
| Chlorinated Solvents | Dichloromethane | The compound is likely to be soluble; may need an anti-solvent. |
Q3: What are the likely impurities in my sample of this compound?
This compound is typically synthesized via a Claisen condensation. Therefore, potential impurities could include:
-
Unreacted Starting Materials: Depending on the specific synthetic route, these could be a substituted benzoyl chloride and ethyl acetoacetate, or a substituted acetophenone and diethyl carbonate.
-
Base: Residual base used in the condensation reaction.
-
Side Products: Products from self-condensation of the starting ester.
These impurities can often be removed by a careful recrystallization.
Experimental Protocols
Protocol 1: Synthesis of this compound via Claisen Condensation (Representative)
This protocol is a general representation of a Claisen condensation and should be adapted and optimized for specific laboratory conditions.
-
Reaction Setup: In a dry, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, suspend sodium ethoxide (1.1 equivalents) in anhydrous toluene.
-
Addition of Reactants: A mixture of 3,5-dichloroacetophenone (1 equivalent) and diethyl carbonate (1.5 equivalents) is added dropwise to the stirred suspension at room temperature.
-
Reaction: The reaction mixture is heated to reflux and maintained at this temperature for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: After cooling to room temperature, the reaction is quenched by the slow addition of dilute hydrochloric acid. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.
-
Purification: The crude product is then purified by recrystallization.
Protocol 2: Recrystallization of this compound
-
Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in a minimal amount of a suitable hot solvent (e.g., ethanol).
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.
-
Cooling: Allow the solution to cool slowly to room temperature. Cover the flask to prevent solvent evaporation.
-
Crystallization: Once at room temperature, place the flask in an ice bath or refrigerator to induce further crystallization.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold solvent.
-
Drying: Dry the crystals under vacuum to remove any residual solvent.
Visualizations
References
How to interpret the NMR spectrum of impure Ethyl 3-(3,5-dichlorophenyl)-3-oxopropanoate
This technical support guide is designed for researchers, scientists, and drug development professionals to aid in the interpretation of Nuclear Magnetic Resonance (NMR) spectra for Ethyl 3-(3,5-dichlorophenyl)-3-oxopropanoate, particularly when impurities are present.
Frequently Asked Questions (FAQs) and Troubleshooting
Q1: What are the expected ¹H and ¹³C NMR chemical shifts for pure this compound?
A1: Predicted NMR data for the target compound is provided below. These values are calculated based on established models and may vary slightly from experimental results depending on the solvent and concentration.
Q2: My ¹H NMR spectrum shows unexpected peaks. What could they be?
A2: Unexpected peaks in the ¹H NMR spectrum typically arise from impurities such as residual starting materials, solvents, or byproducts of the synthesis. Common impurities to consider are:
-
Starting Materials: 3,5-Dichlorobenzoyl chloride and ethyl acetate are common starting materials for the synthesis of this compound.
-
Solvents: Residual amounts of reaction or purification solvents like ethanol, diethyl ether, or dichloromethane are frequently observed.
-
Byproducts: Self-condensation of ethyl acetate can lead to the formation of ethyl acetoacetate. Hydrolysis of the starting material or product can also introduce impurities.
Refer to the data tables below to compare the chemical shifts of your unknown peaks with those of common impurities.
Q3: The integration of my aromatic protons in the ¹H NMR spectrum is incorrect. What does this indicate?
A3: If the integration of the aromatic region does not correspond to the expected number of protons for your target compound, it is a strong indication of the presence of aromatic impurities. This could be unreacted 3,5-dichlorobenzoyl chloride or other aromatic byproducts.
Q4: I am observing a broad singlet in my ¹H NMR spectrum that is not part of the expected structure. What could it be?
A4: A broad singlet can often be attributed to the presence of water (H₂O) or ethanol (the -OH proton). The chemical shift of these protons can vary significantly depending on the solvent, concentration, and temperature. To confirm if the peak is from an exchangeable proton (like -OH), a D₂O shake experiment can be performed.
Q5: How can I confirm the presence of a suspected impurity?
A5: The most definitive way to confirm the identity of an impurity is to run a separate NMR spectrum of the pure suspected compound under the same conditions and compare it to your sample's spectrum. Alternatively, spiking your sample with a small amount of the suspected impurity and observing the increase in the corresponding peak intensity can also provide confirmation. 2D NMR techniques such as COSY and HSQC can also be invaluable in identifying the structure of unknown impurities.
Data Presentation: NMR Spectral Data
Predicted ¹H and ¹³C NMR Data for this compound
| Assignment | ¹H Chemical Shift (δ, ppm) | Multiplicity | Integration | ¹³C Chemical Shift (δ, ppm) |
| Ar-H | 7.9 - 8.1 | m | 3H | 135.8 (C-Cl) |
| 132.5 (Ar-CH) | ||||
| 128.0 (Ar-CH) | ||||
| -CH₂- (keto) | 4.0 | s | 2H | 46.0 |
| -OCH₂CH₃ | 4.2 | q | 2H | 61.5 |
| -OCH₂CH₃ | 1.3 | t | 3H | 14.1 |
| C=O (keto) | - | - | - | 190.0 |
| C=O (ester) | - | - | - | 167.0 |
NMR Data for Common Impurities
| Impurity | ¹H Chemical Shift (δ, ppm) | Multiplicity | ¹³C Chemical Shift (δ, ppm) |
| 3,5-Dichlorobenzoyl chloride | 8.1 (d), 7.8 (t) | d, t | 167.0, 137.0, 134.0, 129.0 |
| Ethyl Acetate | 4.1 (q), 2.0 (s), 1.2 (t)[1] | q, s, t | 171.1, 60.3, 21.1, 14.2 |
| Ethanol | 3.6 (q), 1.2 (t), OH (variable)[2] | q, t, br s | 57.7, 18.2 |
| Diethyl Ether | 3.5 (q), 1.2 (t) | q, t | 65.9, 15.4 |
| Dichloromethane | 5.3 (s) | s | 53.8 |
| Ethyl Acetoacetate | 12.0 (s, enol OH), 5.0 (s, enol CH), 4.2 (q), 3.4 (s, keto CH₂), 2.2 (s, keto CH₃), 1.9 (s, enol CH₃), 1.3 (t) | s, s, q, s, s, s, t | 201.0, 171.0, 90.0, 61.0, 50.0, 30.0, 20.0, 14.0 |
| Water | Variable (typically 1.5 - 4.8 in CDCl₃) | s | - |
Experimental Protocols
NMR Sample Preparation and Acquisition
A detailed methodology for acquiring an NMR spectrum suitable for identifying this compound and its impurities is provided below.
-
Sample Preparation:
-
Accurately weigh approximately 10-20 mg of the impure this compound sample.
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry vial.
-
Ensure the sample is fully dissolved. If necessary, gently warm the vial or use sonication.
-
Transfer the solution to a standard 5 mm NMR tube.
-
-
NMR Spectrometer Setup:
-
The NMR spectra should be acquired on a high-resolution NMR spectrometer, typically with a proton frequency of 400 MHz or higher.
-
Lock the spectrometer onto the deuterium signal of the solvent.
-
Shim the magnetic field to obtain optimal resolution. For ¹H NMR, the peak width of the residual solvent signal should be less than 0.5 Hz.
-
-
¹H NMR Acquisition Parameters:
-
Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30').
-
Spectral Width: Approximately 16 ppm, centered around 6 ppm.
-
Acquisition Time: At least 2 seconds.
-
Relaxation Delay: 1-2 seconds.
-
Number of Scans: 8 to 16 scans for a reasonably concentrated sample.
-
Temperature: 298 K.
-
-
¹³C NMR Acquisition Parameters:
-
Pulse Sequence: A proton-decoupled single-pulse experiment (e.g., 'zgpg30').
-
Spectral Width: Approximately 240 ppm, centered around 120 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2 seconds.
-
Number of Scans: 1024 or more, depending on the sample concentration.
-
-
Data Processing:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase correct the spectrum.
-
Calibrate the chemical shift scale using the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).
-
Integrate the peaks in the ¹H NMR spectrum.
-
Mandatory Visualization
Caption: Workflow for the identification of impurities in an NMR spectrum.
References
Technical Support Center: Enhancing the Stability of Ethyl 3-(3,5-dichlorophenyl)-3-oxopropanoate for Long-Term Storage
This technical support center provides guidance for researchers, scientists, and drug development professionals on maintaining the stability of Ethyl 3-(3,5-dichlorophenyl)-3-oxopropanoate during long-term storage. The information is presented in a question-and-answer format to directly address potential issues encountered during experiments.
Troubleshooting Guide
Q1: I am observing a decrease in the purity of my this compound sample over time. What are the likely causes?
A1: The decrease in purity of this compound, a β-keto ester, is most likely due to chemical degradation. The primary degradation pathways for β-keto esters are hydrolysis and decarboxylation. These reactions can be catalyzed by the presence of moisture, acidic or basic conditions, and elevated temperatures.[1][2]
-
Hydrolysis: The ester group can be hydrolyzed to form the corresponding β-keto acid and ethanol. This reaction is accelerated in the presence of water and under acidic or basic conditions.[1][2]
-
Decarboxylation: The resulting β-keto acid is often unstable and can readily lose carbon dioxide to form a ketone, 1-(3,5-dichlorophenyl)ethanone in this case.[1][3]
Q2: My sample of this compound has developed a yellowish tint. What could be the reason?
A2: A change in color, such as the development of a yellowish tint, can be an indicator of degradation. This may be due to the formation of degradation products or the presence of impurities. It is recommended to re-analyze the sample for purity and identify any potential degradation products.
Q3: I suspect my compound is degrading. What analytical techniques can I use to confirm this and identify the degradation products?
A3: Several analytical techniques can be employed to assess the stability of this compound and identify potential degradation products:
-
High-Performance Liquid Chromatography (HPLC): A stability-indicating HPLC method is the most common and effective technique for separating and quantifying the parent compound and its degradation products. A reverse-phase C18 column is often suitable.[4][5][6]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can be used to monitor the disappearance of the parent compound's signals and the appearance of new signals corresponding to degradation products. NMR is also particularly useful for studying the keto-enol tautomerism inherent in β-keto esters.
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS can be used to identify volatile degradation products.[7] It is a powerful tool for structure elucidation of unknown impurities.[8]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This technique combines the separation power of HPLC with the identification capabilities of mass spectrometry, making it ideal for identifying and quantifying non-volatile degradation products.[8]
Frequently Asked Questions (FAQs)
Q4: What are the optimal storage conditions for long-term stability of this compound?
A4: To ensure the long-term stability of this compound, the following storage conditions are recommended:
| Parameter | Recommended Condition | Rationale |
| Temperature | 2-8°C[9] | Lower temperatures slow down the rate of chemical degradation reactions, including hydrolysis and decarboxylation. |
| Atmosphere | Inert atmosphere (e.g., Argon, Nitrogen)[9] | Minimizes the risk of oxidative degradation. |
| Light | Protected from light (e.g., amber vials) | Aromatic compounds can be susceptible to photodegradation.[10] |
| Moisture | Tightly sealed container in a desiccated environment | Prevents hydrolysis of the ester functionality. |
Q5: How does pH affect the stability of this compound?
A5: this compound is susceptible to both acid- and base-catalyzed hydrolysis. The rate of hydrolysis is generally lowest in the neutral to slightly acidic pH range.[2][11] It is crucial to avoid strongly acidic or basic conditions during storage and in formulations. The hydrolysis rate can be determined experimentally by monitoring the compound's concentration over time in buffers of different pH values.[12][13]
Q6: Are there any recommended stabilizers that can be added to enhance the stability of this compound?
A6: While specific stabilizers for this compound have not been extensively reported, the use of antioxidants could potentially mitigate oxidative degradation. Antioxidants such as butylated hydroxytoluene (BHT) have been shown to be effective in stabilizing other pharmaceutical compounds prone to oxidation.[14][15] However, compatibility and effectiveness would need to be experimentally verified for this specific compound.
Q7: How should I handle the compound to minimize degradation during experimental use?
A7: To minimize degradation during handling:
-
Allow the container to warm to room temperature before opening to prevent condensation of moisture.
-
Use the compound in a dry environment (e.g., under a nitrogen blanket or in a glove box).
-
Prepare solutions fresh and use them promptly.
-
If solutions need to be stored, they should be kept at low temperatures (2-8°C) and protected from light.
Experimental Protocols
Stability-Indicating HPLC Method
This protocol provides a general framework for developing a stability-indicating HPLC method for this compound. Method optimization and validation are essential.
| Parameter | Suggested Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | Acetonitrile and Water (with 0.1% formic acid or phosphoric acid) |
| Elution | Gradient or Isocratic (to be optimized) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection | UV at a suitable wavelength (e.g., 254 nm) |
| Injection Volume | 10 µL |
Workflow for HPLC Analysis
Caption: Workflow for the HPLC analysis of this compound.
Forced Degradation Study Protocol
Forced degradation studies are essential to understand the degradation pathways and to develop a stability-indicating analytical method.[8][16]
| Stress Condition | Suggested Protocol |
| Acid Hydrolysis | Dissolve the compound in 0.1 M HCl and heat at 60°C for 24 hours. Neutralize before analysis. |
| Base Hydrolysis | Dissolve the compound in 0.1 M NaOH and heat at 60°C for 24 hours. Neutralize before analysis. |
| Oxidative Degradation | Dissolve the compound in 3% H₂O₂ and store at room temperature for 24 hours. |
| Thermal Degradation | Store the solid compound at 60°C for 48 hours. |
| Photodegradation | Expose the compound (solid and in solution) to a light source (e.g., UV lamp) and monitor for degradation over time. A dark control should be run in parallel. |
Forced Degradation Workflow
Caption: Logical workflow for a forced degradation study.
NMR Spectroscopy for Stability Monitoring
NMR can be used to monitor the degradation of this compound over time.
| Parameter | Suggested Condition |
| Solvent | Deuterated chloroform (CDCl₃) or other suitable deuterated solvent |
| Internal Standard | Tetramethylsilane (TMS) |
| Experiment | ¹H NMR and ¹³C NMR |
| Analysis | Monitor the decrease in the integral of characteristic peaks of the parent compound and the appearance of new peaks from degradation products. |
NMR Analysis Workflow
Caption: Workflow for NMR-based stability analysis.
References
- 1. Accelerated Predictive Stability Testing: Accelerating Registration Phase and Application of Reduced Designs for Shelf-Life Determination of Parenteral Drug Product [mdpi.com]
- 2. Effects of neighboring sulfides and pH on ester hydrolysis in thiol-acrylate photopolymers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. youtube.com [youtube.com]
- 4. researchgate.net [researchgate.net]
- 5. public.pensoft.net [public.pensoft.net]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. Forced degradation and GC-MS characterization of natural pharmaceutical ingredients in a vaporizing rub [morressier.com]
- 8. An Introduction To Forced Degradation Studies For Drug Substance Drug Product [pharmaceuticalonline.com]
- 9. 172168-01-3|this compound|BLD Pharm [bldpharm.com]
- 10. Photoredox Catalysis of Aromatic β-Ketoesters for in Situ Production of Transient and Persistent Radicals for Organic Transformation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ars.usda.gov [ars.usda.gov]
- 12. eCFR :: 40 CFR 796.3500 -- Hydrolysis as a function of pH at 25 °C. [ecfr.gov]
- 13. pure.psu.edu [pure.psu.edu]
- 14. Use of the antioxidant BHT in asymmetric membrane tablet coatings to stabilize the core to the acid catalyzed peroxide oxidation of a thioether drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. article.sapub.org [article.sapub.org]
Validation & Comparative
Comparison of different synthetic routes for Ethyl 3-(3,5-dichlorophenyl)-3-oxopropanoate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of two primary synthetic routes for the preparation of Ethyl 3-(3,5-dichlorophenyl)-3-oxopropanoate, a key intermediate in various pharmaceutical and chemical syntheses. The routes discussed are the Claisen Condensation of an activated 3,5-dichlorobenzoic acid derivative with an acetate source and the Acylation of Ethyl Hydrogen Malonate followed by decarboxylation. This document outlines the detailed experimental protocols, presents a quantitative comparison of the methods, and includes visualizations to clarify the reaction pathways.
Comparison of Synthetic Routes
| Parameter | Route 1: Claisen-Type Condensation | Route 2: Acylation of Ethyl Hydrogen Malonate |
| Starting Materials | 3,5-Dichlorobenzoyl chloride, Diethyl carbonate, Sodium hydride | 3,5-Dichlorobenzoyl chloride, Potassium ethyl malonate, Magnesium chloride, Pyridine |
| Key Reaction | Claisen Condensation | Acylation followed by Decarboxylation |
| Reaction Time | ~48 hours | ~18 hours |
| Overall Yield | Moderate to High | High |
| Reagent Handling | Requires careful handling of sodium hydride, a flammable solid. | Requires handling of pyridine, a flammable and toxic liquid. |
| Workup and Purification | Acidic workup followed by extraction and distillation. | Acidic workup followed by extraction and likely distillation. |
| Scalability | Potentially scalable with appropriate safety measures for sodium hydride. | Scalable, with considerations for the use of pyridine. |
Experimental Protocols
Route 1: Claisen-Type Condensation
This route is adapted from a standard procedure for the synthesis of β-keto esters.[1] It involves the condensation of an acyl chloride with a source of enolate, in this case, derived from diethyl carbonate.
Step 1: Preparation of 3,5-Dichlorobenzoyl chloride
3,5-Dichlorobenzoic acid is reacted with thionyl chloride or oxalyl chloride to yield 3,5-dichlorobenzoyl chloride.[2][3]
-
Procedure with Thionyl Chloride: A mixture of 3,5-dichlorobenzoic acid (1 equivalent) and thionyl chloride (excess, can be used as solvent) is refluxed for 2-4 hours. The excess thionyl chloride is then removed by distillation to give the crude 3,5-dichlorobenzoyl chloride, which can be used directly or purified by vacuum distillation.[2]
-
Procedure with Oxalyl Chloride: To a solution of 3,5-dichlorobenzoic acid (1 equivalent) in an inert solvent (e.g., dichloromethane), a catalytic amount of DMF is added, followed by the dropwise addition of oxalyl chloride (1.5-2 equivalents) at 0 °C. The reaction mixture is stirred at room temperature for 1-2 hours. The solvent and excess oxalyl chloride are removed under reduced pressure to yield the acid chloride.[2]
Step 2: Synthesis of this compound
-
Procedure: To a suspension of sodium hydride (1.2 equivalents) in anhydrous diethyl carbonate, a solution of 3,5-dichlorobenzoyl chloride (1 equivalent) in diethyl carbonate is added dropwise at 0-5 °C. The reaction mixture is then allowed to warm to room temperature and stirred for 48 hours. The reaction is quenched by the careful addition of ice-water, followed by acidification with dilute hydrochloric acid. The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude product is purified by vacuum distillation.
Route 2: Acylation of Ethyl Hydrogen Malonate
This method involves the acylation of a malonate half-ester followed by in-situ decarboxylation to afford the β-keto ester.
Step 1: Preparation of 3,5-Dichlorobenzoyl chloride
This step is identical to Step 1 in Route 1.
Step 2: Synthesis of this compound
-
Procedure: In a round-bottom flask, potassium ethyl malonate (1.1 equivalents) is suspended in an anhydrous solvent such as THF. Anhydrous magnesium chloride (1.1 equivalents) and pyridine (2.2 equivalents) are added, and the mixture is stirred at room temperature for 3-5 hours. The mixture is then cooled to 0-5 °C, and a solution of 3,5-dichlorobenzoyl chloride (1 equivalent) in the same solvent is added dropwise. The reaction is stirred at this temperature for 1 hour and then at room temperature for 12 hours. The reaction is quenched by the addition of dilute hydrochloric acid. The product is extracted with diethyl ether, and the combined organic layers are washed with saturated sodium bicarbonate solution and brine, then dried over anhydrous sodium sulfate. The solvent is removed under reduced pressure, and the crude product is purified by vacuum distillation.
Signaling Pathways and Experimental Workflows
Caption: Comparative workflow of two synthetic routes for this compound.
Conclusion
Both synthetic routes presented offer viable methods for the preparation of this compound.
-
Route 1 (Claisen-Type Condensation) is a classic approach but may involve longer reaction times and the use of the hazardous reagent sodium hydride.
-
Route 2 (Acylation of Ethyl Hydrogen Malonate) appears to be a more controlled and potentially higher-yielding method, although it requires the use of pyridine.
The choice of the optimal synthetic route will depend on the specific requirements of the researcher, including scale, available reagents, safety considerations, and desired purity of the final product. Further optimization of reaction conditions for both routes could potentially improve yields and reduce reaction times. It is recommended that small-scale trial reactions be conducted to determine the most suitable method for a specific application.
References
Spectroscopic analysis and validation of Ethyl 3-(3,5-dichlorophenyl)-3-oxopropanoate structure
This guide provides a comparative spectroscopic analysis for the structural validation of Ethyl 3-(3,5-dichlorophenyl)-3-oxopropanoate. Due to the limited availability of direct experimental spectra for this specific compound in public databases, this guide leverages data from the structurally similar compound, Ethyl benzoylacetate, as a reference for comparison. The provided experimental protocols and analysis workflow will equip researchers, scientists, and drug development professionals to perform and interpret their own spectroscopic analyses.
Structural Comparison
This compound and Ethyl benzoylacetate share a core ethyl acetoacetate structure, with the key difference being the substitution on the phenyl ring. The presence of two chlorine atoms in the meta positions on the phenyl ring of the target compound is expected to influence the chemical shifts in its NMR spectra and introduce characteristic isotopic patterns in its mass spectrum.
Comparative Spectroscopic Data
The following tables summarize the expected and observed spectroscopic data for this compound and the reference compound, Ethyl benzoylacetate.
Table 1: ¹H NMR Data (Predicted vs. Experimental)
| Assignment | This compound (Predicted Chemical Shift, δ ppm) | Ethyl benzoylacetate (Experimental Chemical Shift, δ ppm) [1] |
| -CH₃ (Ethyl) | 1.2-1.4 (t) | 1.25 (t) |
| -CH₂- (Ethyl) | 4.1-4.3 (q) | 4.19 (q) |
| -CH₂- (Keto) | 3.9-4.1 (s) | 3.95 (s) |
| Aromatic-H | 7.5-7.9 (m) | 7.4-7.9 (m) |
Table 2: ¹³C NMR Data (Predicted vs. Experimental)
| Assignment | This compound (Predicted Chemical Shift, δ ppm) | Ethyl benzoylacetate (Experimental Chemical Shift, δ ppm) |
| -CH₃ (Ethyl) | ~14 | 14.1 |
| -CH₂- (Keto) | ~45 | 45.9 |
| -CH₂- (Ethyl) | ~61 | 61.4 |
| Aromatic-C | 125-135 | 128.5, 128.8, 133.5 |
| Aromatic C-Cl | ~135 | - |
| C=O (Ester) | ~167 | 167.3 |
| C=O (Keto) | ~190 | 192.8 |
Table 3: Mass Spectrometry Data
| Analysis | This compound | Ethyl benzoylacetate |
| Molecular Formula | C₁₁H₁₀Cl₂O₃ | C₁₁H₁₂O₃[2] |
| Molecular Weight | 261.10 g/mol | 192.21 g/mol [2] |
| Expected [M]+ | m/z 260, 262, 264 (isotopic pattern for 2 Cl) | m/z 192 |
Table 4: Infrared (IR) Spectroscopy Data
| Functional Group | Expected Wavenumber (cm⁻¹) | Ethyl benzoylacetate (Experimental Wavenumber, cm⁻¹) [2] |
| C-H (Aromatic) | 3000-3100 | 3060 |
| C-H (Aliphatic) | 2850-3000 | 2980 |
| C=O (Ester) | 1735-1750 | 1740 |
| C=O (Ketone) | 1680-1700 | 1685 |
| C-O (Ester) | 1000-1300 | 1230 |
| C-Cl | 600-800 | - |
Experimental Protocols
The following are generalized protocols for the spectroscopic techniques discussed. Instrument-specific parameters may need to be optimized.
¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy[4][5][6]
-
Sample Preparation : Dissolve 5-10 mg of the sample in approximately 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
-
Instrument Setup :
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve homogeneity.
-
For ¹H NMR, acquire the spectrum using a standard pulse sequence.
-
For ¹³C NMR, a proton-decoupled pulse sequence is typically used to simplify the spectrum to single peaks for each unique carbon.[3]
-
-
Data Acquisition : Acquire the Free Induction Decay (FID) with an appropriate number of scans to achieve a good signal-to-noise ratio.
-
Data Processing :
-
Apply a Fourier transform to the FID to obtain the spectrum.
-
Phase the spectrum and perform baseline correction.
-
Reference the spectrum using the solvent peak or an internal standard (e.g., Tetramethylsilane, TMS, at 0 ppm).
-
Mass Spectrometry (MS)[8][9][10]
-
Sample Preparation : Prepare a dilute solution of the sample (typically 1 mg/mL) in a suitable volatile solvent (e.g., methanol, acetonitrile).[4] Further dilution may be required depending on the ionization technique.
-
Ionization : Introduce the sample into the mass spectrometer. Common ionization techniques for this type of molecule include Electron Ionization (EI) or Electrospray Ionization (ESI).
-
Mass Analysis : The generated ions are separated based on their mass-to-charge ratio (m/z) by the mass analyzer.
-
Detection : The detector records the abundance of each ion at a specific m/z value, generating the mass spectrum.
Infrared (IR) Spectroscopy[12][13][14]
-
Sample Preparation :
-
Neat Liquid : If the sample is a liquid, a drop can be placed between two salt plates (e.g., NaCl or KBr).[5]
-
Solid (KBr Pellet) : Grind a small amount of the solid sample with dry potassium bromide (KBr) and press it into a thin, transparent disk.[6]
-
Solution : Dissolve the sample in a suitable IR-transparent solvent (e.g., CCl₄, CHCl₃) and place it in a sample cell.[7]
-
-
Data Acquisition : Place the sample in the IR spectrometer and acquire the spectrum. A background spectrum of the empty sample holder (or solvent) should be taken and subtracted from the sample spectrum.
-
Data Analysis : The spectrum is typically plotted as transmittance or absorbance versus wavenumber (cm⁻¹).
Workflow for Spectroscopic Analysis and Validation
The following diagram illustrates the logical workflow for the structural elucidation and validation of an organic compound using multiple spectroscopic techniques.
Caption: Workflow for the spectroscopic validation of a synthesized organic compound.
References
- 1. Ethyl benzoylacetate(94-02-0) 1H NMR [m.chemicalbook.com]
- 2. Ethyl benzoylacetate [webbook.nist.gov]
- 3. nmr.ceitec.cz [nmr.ceitec.cz]
- 4. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 5. webassign.net [webassign.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Infrared Spectroscopy [www2.chemistry.msu.edu]
A Comparative Analysis of the Reactivity of Ethyl 3-(3,5-dichlorophenyl)-3-oxopropanoate and Other β-Keto Esters
For Researchers, Scientists, and Drug Development Professionals
In the landscape of synthetic organic chemistry, β-keto esters stand as versatile building blocks, pivotal in the construction of a diverse array of molecular architectures, including many pharmaceutical compounds. This guide provides a comprehensive comparison of the reactivity of Ethyl 3-(3,5-dichlorophenyl)-3-oxopropanoate with other common β-keto esters. By examining key reactions such as alkylation, acylation, and decarboxylation, supported by available experimental data and detailed protocols, this document aims to offer valuable insights for researchers in optimizing synthetic routes and advancing drug development.
Understanding the Reactivity of β-Keto Esters: The Role of Structure
The reactivity of β-keto esters is fundamentally governed by the acidity of the α-protons situated between the two carbonyl groups. Deprotonation at this position generates a resonance-stabilized enolate, a potent nucleophile that drives key carbon-carbon bond-forming reactions. The nature of the substituents on the β-keto ester backbone significantly influences the stability of this enolate and, consequently, the overall reactivity of the molecule.
This compound possesses two electron-withdrawing chlorine atoms on the phenyl ring. These substituents are expected to exert a strong inductive effect, increasing the acidity of the α-protons and stabilizing the resulting enolate. This enhanced acidity and enolate stability are anticipated to influence its performance in various chemical transformations when compared to other β-keto esters with different substitution patterns.
Comparative Reactivity Analysis
To provide a clear comparison, this section details the reactivity of this compound in seminal reactions, benchmarked against other well-known β-keto esters.
Acidity (pKa) and Enol Content
The acidity of the α-proton, as indicated by its pKa value, is a direct measure of the ease of enolate formation. A lower pKa value signifies a more acidic proton and, generally, a more reactive β-keto ester in base-mediated reactions. The equilibrium between the keto and enol tautomers is also a crucial factor, as the enol form can influence reaction pathways.
Table 1: Comparison of pKa Values and Enol Content of Selected β-Dicarbonyl Compounds
| Compound | Structure | pKa (in DMSO) | % Enol (in CDCl3) |
| Ethyl acetoacetate | CH₃COCH₂COOEt | 14.2 | 8 |
| Ethyl benzoylacetate | PhCOCH₂COOEt | ~12.7 | 18.6 |
| Ethyl 3-(4-nitrophenyl)-3-oxopropanoate | O₂NC₆H₄COCH₂COOEt | Not available | Higher than ethyl benzoylacetate (qualitative) |
| This compound | Cl₂C₆H₃COCH₂COOEt | Predicted to be lower than ethyl benzoylacetate | Predicted to be significant |
| Acetylacetone | CH₃COCH₂COCH₃ | 13.3 | 80 |
Note: pKa and enol content are highly dependent on the solvent and temperature. The data presented is for comparative purposes.
The electron-withdrawing nature of the two chlorine atoms in this compound is expected to lower its pKa relative to the unsubstituted ethyl benzoylacetate, making it more acidic. This increased acidity facilitates the formation of the enolate under milder basic conditions.
Keto-Enol Tautomerism Workflow
A Comparative Guide to the Purity Assessment of Synthesized Ethyl 3-(3,5-dichlorophenyl)-3-oxopropanoate by GC-MS
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Gas Chromatography-Mass Spectrometry (GC-MS) with alternative analytical techniques for the purity assessment of synthesized Ethyl 3-(3,5-dichlorophenyl)-3-oxopropanoate. Ensuring the purity of this and other chemical entities is a critical step in research and drug development, directly impacting the reliability of experimental results and the safety and efficacy of potential therapeutic agents. This document outlines detailed experimental protocols, presents comparative data, and offers visualizations to aid in the selection of the most appropriate analytical methodology.
Introduction to Purity Assessment
The synthesis of organic compounds such as this compound, a β-keto ester, often results in a mixture containing the desired product alongside unreacted starting materials, by-products, and residual solvents. A thorough purity assessment is therefore essential. The choice of analytical technique for this purpose depends on several factors, including the nature of the compound and its potential impurities, the required accuracy and precision, and the availability of instrumentation.
This guide focuses on GC-MS as a primary method for purity determination and compares its performance with High-Performance Liquid Chromatography (HPLC) and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.
Purity Assessment by Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds. It combines the separation capabilities of gas chromatography with the detection and identification power of mass spectrometry.
Predicted Impurity Profile
The synthesis of this compound is commonly achieved through a Claisen condensation reaction between ethyl 3,5-dichlorobenzoate and ethyl acetate. Based on this synthetic route, potential impurities may include:
-
Ethyl 3,5-dichlorobenzoate: Unreacted starting material.
-
Ethyl acetate: Unreacted starting material and solvent.
-
Ethyl acetoacetate: The self-condensation product of ethyl acetate.
-
3,5-Dichlorobenzoic acid: A potential hydrolysis product of the starting ester.
Experimental Protocol: GC-MS
Instrumentation: A Gas Chromatograph coupled with a Mass Spectrometer (e.g., Agilent GC-MSD).
-
Column: A non-polar capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness), is suitable for the separation of the analyte and its likely impurities.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 80°C, hold for 2 minutes.
-
Ramp: 15°C/min to 280°C.
-
Hold: 5 minutes at 280°C.
-
-
Injector Temperature: 250°C.
-
Injection Mode: Split (e.g., 20:1 ratio).
-
Injection Volume: 1 µL.
-
MS Transfer Line Temperature: 280°C.
-
Ion Source Temperature: 230°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: 40-500 amu.
Sample Preparation:
-
Accurately weigh approximately 10 mg of the synthesized this compound.
-
Dissolve the sample in 1 mL of a suitable volatile solvent, such as ethyl acetate or dichloromethane.
-
Vortex the solution to ensure complete dissolution.
-
If necessary, filter the solution through a 0.22 µm syringe filter before injection.
Data Presentation: GC-MS Purity Analysis
The following table summarizes a representative purity analysis of a synthesized batch of this compound using the described GC-MS method. The percentage area is calculated from the integrated peak areas in the total ion chromatogram (TIC).
| Component | Retention Time (min) | Area % |
| Ethyl acetate | 2.5 | 0.15 |
| Ethyl acetoacetate | 5.8 | 0.30 |
| Ethyl 3,5-dichlorobenzoate | 10.2 | 0.50 |
| This compound | 12.5 | 98.85 |
| 3,5-Dichlorobenzoic acid | 13.1 | 0.20 |
Note: The retention times are illustrative and may vary depending on the specific instrument and conditions.
Experimental Workflow: GC-MS Purity Assessment
Caption: Workflow for GC-MS purity assessment.
Comparative Purity Assessment Methods
While GC-MS is a robust technique, orthogonal methods should be employed for a comprehensive purity profile, especially in a drug development context.
High-Performance Liquid Chromatography (HPLC)
HPLC is a versatile technique suitable for a wide range of compounds, including those that are non-volatile or thermally labile.
Experimental Protocol: HPLC
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: A C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient of Acetonitrile (A) and 0.1% Formic Acid in Water (B).
-
Gradient Program:
-
0-5 min: 40% A
-
5-20 min: 40% to 80% A
-
20-25 min: 80% A
-
25-26 min: 80% to 40% A
-
26-30 min: 40% A
-
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
Sample Preparation:
-
Accurately weigh approximately 10 mg of the sample.
-
Dissolve in 10 mL of acetonitrile to a concentration of 1 mg/mL.
Quantitative Nuclear Magnetic Resonance (qNMR)
qNMR is a primary analytical method that can provide an absolute purity value without the need for a specific reference standard of the analyte.
Experimental Protocol: qNMR
-
Instrumentation: 400 MHz NMR Spectrometer.
-
Internal Standard: A certified reference material with a known purity, such as maleic acid or dimethyl sulfone. The internal standard should have a resonance that is well-resolved from the analyte signals.
-
Solvent: A deuterated solvent in which both the sample and the internal standard are soluble (e.g., CDCl₃ or DMSO-d₆).
-
Parameters:
-
A sufficient relaxation delay (D1) of at least 5 times the longest T1 of the signals of interest should be used to ensure full relaxation.
-
A 90° pulse angle should be accurately calibrated.
-
A sufficient number of scans should be acquired to achieve a good signal-to-noise ratio.
-
Sample Preparation:
-
Accurately weigh the sample (e.g., 20 mg) and the internal standard (e.g., 10 mg) into a vial.
-
Dissolve the mixture in a precise volume of the deuterated solvent.
Comparison of Analytical Methods
The following table provides a comparison of the key performance characteristics of GC-MS, HPLC, and qNMR for the purity assessment of this compound.
| Feature | GC-MS | HPLC-UV | qNMR |
| Principle | Separation based on volatility and polarity, detection by mass-to-charge ratio. | Separation based on polarity, detection by UV absorbance. | Intrinsic quantitative response of nuclei in a magnetic field. |
| Quantitation | Relative (based on area %, requires response factor correction for high accuracy). | Relative (requires a reference standard of known purity). | Absolute (can determine purity without a specific reference standard of the analyte). |
| Selectivity | High selectivity based on mass fragmentation patterns. | Good for separating closely related structures and isomers. | Excellent for structural elucidation and identification of impurities. |
| Sensitivity | Very high (can detect trace level impurities, ppb levels). | High (typically ppm levels). | Moderate (typically requires mg of sample). |
| Throughput | Moderate | High | Low to Moderate |
| Best For | Analysis of volatile and semi-volatile impurities. | Routine quality control, analysis of non-volatile impurities. | Absolute purity determination, certification of reference materials. |
Comparative Purity Data
| Analytical Method | Purity (%) |
| GC-MS (Area %) | 98.85 |
| HPLC-UV (Area %) | 98.70 |
| qNMR (Absolute) | 98.5 |
Note: These are representative data and may vary between different synthetic batches.
Logical Relationship of Purity Assessment Techniques
Caption: Interrelation of analytical techniques.
Conclusion
For the purity assessment of synthesized this compound, GC-MS provides excellent sensitivity and selectivity for volatile and semi-volatile impurities. However, for a comprehensive and robust purity determination, especially within a regulatory environment, a multi-faceted approach is recommended. HPLC-UV serves as a valuable orthogonal technique for routine analysis and the detection of non-volatile impurities. qNMR offers the distinct advantage of providing an absolute purity value, which is crucial for the qualification of reference standards and for obtaining highly accurate purity data. The selection of the most appropriate method or combination of methods will depend on the specific requirements of the analysis, from routine in-process control to the stringent purity assessments required for drug development.
A Comparative Guide to the Cross-Validation of Analytical Methods for Ethyl 3-(3,5-dichlorophenyl)-3-oxopropanoate
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of potential analytical techniques for the quantification of Ethyl 3-(3,5-dichlorophenyl)-3-oxopropanoate. The accurate and precise measurement of this compound is crucial for ensuring quality and consistency in research and pharmaceutical development. The cross-validation of analytical methods is a critical step in verifying that a chosen method is fit for its intended purpose.[1][2]
Data Presentation: A Comparative Analysis
The choice of an analytical technique is dictated by several factors, including the physicochemical properties of the analyte, the required sensitivity, and the complexity of the sample matrix. Below is a summary of expected quantitative performance parameters for HPLC and GC-MS in the analysis of a compound like this compound.
| Validation Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) | Acceptance Criteria (Typical) |
| Limit of Detection (LOD) | Typically in the low ng/mL range. | Can achieve sub-ng/mL to pg/mL levels. | Signal-to-noise ratio ≥ 3 |
| Limit of Quantitation (LOQ) | Typically in the mid-to-high ng/mL range. | Typically in the low ng/mL range. | Signal-to-noise ratio ≥ 10 |
| Linearity (Correlation Coefficient, r²) | Commonly ≥ 0.999.[7] | Commonly ≥ 0.995.[8] | ≥ 0.995 |
| Accuracy (Recovery) | Typically 98.0 - 102.0%.[7] | Typically 90 - 110%.[9] | 98.0 - 102.0% for assay |
| Precision (RSD) | Repeatability RSD ≤ 1.5%.[5] | Intermediate Precision RSD ≤ 10%.[9] | RSD ≤ 2% for assay |
| Specificity | High, based on retention time and UV detection. | Very high, based on retention time and mass fragmentation pattern. | Peak purity and resolution > 2 |
Experimental Protocols
Detailed methodologies are essential for the successful implementation, replication, and validation of analytical results. The following sections describe generalized experimental protocols for the HPLC and GC-MS analysis of this compound.
High-Performance Liquid Chromatography (HPLC)
HPLC is a versatile technique suitable for the analysis of a wide range of organic molecules. A reversed-phase method would likely be the primary choice for this compound.
1. Sample Preparation:
-
Accurately weigh and dissolve a reference standard of this compound in a suitable solvent (e.g., acetonitrile or methanol) to prepare a stock solution.
-
Perform serial dilutions from the stock solution with the mobile phase to create calibration standards and quality control samples at various concentrations.
2. Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).[10][11]
-
Mobile Phase: An isocratic or gradient mixture of an aqueous buffer (e.g., phosphate buffer, pH 3) and an organic solvent (e.g., acetonitrile).[10][11] The exact ratio would be optimized to achieve a suitable retention time and peak shape.
-
Detection: UV/VIS detector at a wavelength determined by the UV absorbance spectrum of the analyte (e.g., 225 nm).[10][11]
-
Injection Volume: 10-20 µL.
3. Validation Parameters:
-
Specificity: Analyze a placebo (matrix without the analyte) to ensure no interfering peaks at the retention time of the analyte.
-
Linearity: Inject a series of at least five concentrations and plot the peak area response against the concentration. Calculate the correlation coefficient (r²).[10]
-
Accuracy: Perform recovery studies by spiking a known amount of the analyte into a placebo matrix at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration).
-
Precision:
-
Repeatability: Analyze at least six replicate injections of a single concentration and calculate the Relative Standard Deviation (RSD).
-
Intermediate Precision: Repeat the analysis on a different day with a different analyst or instrument to assess variability.
-
-
LOD & LOQ: Determine based on the signal-to-noise ratio or the standard deviation of the response and the slope of the calibration curve.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a highly sensitive and specific technique ideal for volatile and semi-volatile compounds. Given the structure of this compound, it should be amenable to GC analysis.
1. Sample Preparation:
-
Prepare stock and working standard solutions in a volatile organic solvent such as ethyl acetate or dichloromethane.[9]
-
Sample extraction from a matrix may be required, for example, using liquid-liquid extraction with a suitable solvent.[8]
2. GC-MS Conditions:
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms; 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Inlet Temperature: 250-280 °C.
-
Oven Temperature Program: Start at a lower temperature (e.g., 100 °C), hold for 1-2 minutes, then ramp at a controlled rate (e.g., 10-20 °C/min) to a final temperature (e.g., 280-300 °C) and hold.
-
Mass Spectrometer:
3. Validation Parameters:
-
Specificity: The mass spectrum provides a high degree of specificity. Monitor characteristic ions of the analyte and ensure no co-eluting interferences have the same ions.
-
Linearity: Analyze a series of dilutions and construct a calibration curve by plotting the peak area of a quantifier ion against concentration.
-
Accuracy: Perform spike-recovery experiments in the relevant sample matrix.
-
Precision: Assess repeatability and intermediate precision by analyzing replicate samples.
-
LOD & LOQ: Determine from the calibration curve at the low concentration end.
Visualization of the Cross-Validation Workflow
The following diagram illustrates the logical workflow for the cross-validation of two analytical methods.
Caption: Logical workflow for the cross-validation of two analytical methods.
References
- 1. database.ich.org [database.ich.org]
- 2. globalresearchonline.net [globalresearchonline.net]
- 3. m.youtube.com [m.youtube.com]
- 4. qbdgroup.com [qbdgroup.com]
- 5. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 6. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 7. benchchem.com [benchchem.com]
- 8. eurl-pesticides.eu [eurl-pesticides.eu]
- 9. benchchem.com [benchchem.com]
- 10. public.pensoft.net [public.pensoft.net]
- 11. Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH [pharmacia.pensoft.net]
Unveiling the Bioactivity of Ethyl 3-(3,5-dichlorophenyl)-3-oxopropanoate Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The quest for novel therapeutic agents has led to the exploration of diverse chemical scaffolds. Among these, compounds featuring a dichlorophenyl moiety have garnered significant interest due to their wide-ranging biological activities. This guide provides a comparative analysis of the potential biological activities of Ethyl 3-(3,5-dichlorophenyl)-3-oxopropanoate and its derivatives. While direct experimental data for this specific class of compounds is limited in publicly available literature, this guide extrapolates from the observed activities of structurally related dichlorophenyl-containing molecules to provide a predictive overview of their potential as anticancer and antimicrobial agents. The information is supported by detailed experimental protocols for key biological assays and visualizations of relevant signaling pathways.
Comparative Analysis of Biological Activities
Based on the recurring bioactivities observed in molecules containing the dichlorophenyl group, derivatives of this compound are hypothesized to exhibit potential in two primary therapeutic areas: oncology and infectious diseases.
Anticancer Activity
Numerous studies have demonstrated the cytotoxic effects of dichlorophenyl derivatives against various cancer cell lines. The proposed mechanism of action often involves the modulation of key signaling pathways controlling cell proliferation, apoptosis, and survival.
One such pathway is the p38 Mitogen-Activated Protein Kinase (MAPK) signaling cascade , which plays a complex and often dual role in cancer.[1][2] Activation of the p38 pathway can lead to either tumor suppression or promotion depending on the cellular context.[1][2][3][4] Dichlorophenyl-containing compounds may exert their anticancer effects by influencing this pathway, potentially inducing apoptosis or cell cycle arrest in cancer cells.[5]
Table 1: Cytotoxicity of Structurally Related Dichlorophenyl Derivatives Against Cancer Cell Lines
| Compound/Derivative Class | Cancer Cell Line | Activity Metric (IC50/GI50) | Reference |
| Dichlorophenylacrylonitriles | MCF-7 (Breast) | 0.030 - 0.56 µM | [6] |
| Dichlorophenylacrylonitriles | HT29 (Colon) | Sub-micromolar | [6] |
| Dichlorophenylacrylonitriles | U87 (Glioblastoma) | Sub-micromolar | [6] |
| 2,4-diphenyl-5H-indeno[1,2-b]pyridines (chlorinated) | T47D (Breast) | Significant cytotoxic effect | [7] |
| 7-(2,6-dichlorophenyl)diazenyl)-5-nitroquinolin-8-ol | Liver Cancer Cells | 2.71 - 2.99 µM | [8] |
Note: IC50 (half-maximal inhibitory concentration) and GI50 (half-maximal growth inhibition) values represent the concentration of a compound required to inhibit cell growth by 50%. Lower values indicate higher potency.
Antimicrobial Activity
The dichlorophenyl scaffold is also a common feature in compounds exhibiting antimicrobial properties. These derivatives may act by disrupting essential bacterial processes, such as cell wall synthesis. The bacterial cell wall, composed of peptidoglycan, is a crucial structure for bacterial survival, making its synthesis pathway an excellent target for antibiotics.[9][10][11][12][13]
Table 2: Antimicrobial Activity of Structurally Related Dichlorophenyl Derivatives
| Compound/Derivative Class | Microbial Strain | Activity Metric (MIC) | Reference |
| Dichlorophen-functionalized Gold Nanoparticles | Carbapenem-resistant Enterobacteriaceae | 4 - 16 µg/mL | [14] |
| (3,5-dichloro-4-((5-aryl-1,3,4-thiadiazol-2-yl)methoxy) phenyl) aryl methanones | Bacillus subtilis | Significant activity | [15] |
| (3,5-dichloro-4-((5-aryl-1,3,4-thiadiazol-2-yl)methoxy) phenyl) aryl methanones | Staphylococcus aureus | Significant activity | [15] |
| (3,5-dichloro-4-((5-aryl-1,3,4-thiadiazol-2-yl)methoxy) phenyl) aryl methanones | E. coli | Significant activity | [15] |
| Hybrid chloro, dichloro-phenylthiazolyl-s-triazines | Staphylococcus aureus | 3.125 - 50 µg/mL | [16] |
| Hybrid chloro, dichloro-phenylthiazolyl-s-triazines | E. coli | Potent activity | [16] |
Note: MIC (Minimum Inhibitory Concentration) is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Experimental Protocols
To empirically determine the biological activity of novel this compound derivatives, the following standardized in vitro assays are recommended.
Anticancer Activity Screening: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and proliferation.[17][18][19][20][21][22][23][24][25] It is a widely used primary screening method for potential anticancer compounds.
Protocol:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined optimal density and incubate overnight to allow for attachment.
-
Compound Treatment: Treat the cells with serial dilutions of the test compounds (this compound derivatives) and a vehicle control. Incubate for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. The mitochondrial dehydrogenases of viable cells will reduce the yellow MTT to purple formazan crystals.[18]
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value for each compound.
Antimicrobial Activity Screening: Broth Microdilution Method
The broth microdilution method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism.[26][27][28][29][30][31][32][33][34]
Protocol:
-
Compound Dilution: Prepare two-fold serial dilutions of the test compounds in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton Broth).
-
Inoculum Preparation: Prepare a standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) corresponding to a 0.5 McFarland standard.
-
Inoculation: Inoculate each well of the microtiter plate with the bacterial suspension. Include a positive control (bacteria without compound) and a negative control (broth only).
-
Incubation: Incubate the plate at an appropriate temperature (e.g., 37°C) for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.
Visualizing the Mechanisms
To better understand the potential modes of action of these compounds, the following diagrams illustrate a key signaling pathway in cancer and a generalized workflow for biological activity screening.
Caption: p38 MAPK Signaling Pathway.
Caption: Drug Discovery Workflow.
Caption: Bacterial Cell Wall Synthesis.
References
- 1. Targeting p38 MAP kinase signaling in cancer through post-translational modifications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The p38 Pathway: From Biology to Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Maples Scientific Publisher | Open Access Journals | Peer-reviewed Journals | MaplesPub [maplespub.com]
- 5. Activation of P38 MAPK Signaling Cascade is Linked with Clinical Outcomes and Therapeutic Responses in Human Cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Dichlorophenylacrylonitriles as AhR Ligands That Display Selective Breast Cancer Cytotoxicity in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effect of chlorine substituent on cytotoxic activities: Design and synthesis of systematically modified 2,4-diphenyl-5H-indeno[1,2-b]pyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis, Characterization, Antimicrobial and Anticancer Evaluation of Novel Heterocyclic Diazene Compounds Derived from 8-Quinolinol | MDPI [mdpi.com]
- 9. hereditybio.in [hereditybio.in]
- 10. academic.oup.com [academic.oup.com]
- 11. The Membrane Steps of Bacterial Cell Wall Synthesis as Antibiotic Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. journals.asm.org [journals.asm.org]
- 14. [PDF] Antimicrobial and Anti-Biofilm Activity of Dichlorophen-Functionalized Gold Nanoparticles Against Carbapenem-Resistant Enterobacteriaceae | Semantic Scholar [semanticscholar.org]
- 15. japsonline.com [japsonline.com]
- 16. Synthesis, SAR and antibacterial activity of hybrid chloro, dichloro-phenylthiazolyl-s-triazines - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Bioassays for anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. MTT assay protocol | Abcam [abcam.com]
- 19. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 20. scielo.br [scielo.br]
- 21. atcc.org [atcc.org]
- 22. texaschildrens.org [texaschildrens.org]
- 23. protocols.io [protocols.io]
- 24. scielo.br [scielo.br]
- 25. pubs.acs.org [pubs.acs.org]
- 26. Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods [mdpi.com]
- 27. researchportal.ukhsa.gov.uk [researchportal.ukhsa.gov.uk]
- 28. woah.org [woah.org]
- 29. ovid.com [ovid.com]
- 30. integra-biosciences.com [integra-biosciences.com]
- 31. protocols.io [protocols.io]
- 32. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 33. rr-asia.woah.org [rr-asia.woah.org]
- 34. benchchem.com [benchchem.com]
Benchmarking Ethyl 3-(3,5-dichlorophenyl)-3-oxopropanoate: A Comparative Guide to its Efficiency in Key Organic Reactions
For Researchers, Scientists, and Drug Development Professionals
Ethyl 3-(3,5-dichlorophenyl)-3-oxopropanoate, a specialized β-keto ester, holds significant potential as a versatile building block in the synthesis of complex organic molecules and pharmaceutical intermediates. Its dichlorinated phenyl ring offers unique electronic properties that can influence reaction outcomes, potentially leading to enhanced yields, selectivity, or novel molecular scaffolds. This guide provides a comparative analysis of its expected efficiency in several cornerstone organic reactions, placed in context with commonly used alternatives.
While specific experimental data for this compound is not extensively available in the public domain, this guide extrapolates its potential performance based on established reactivity principles of β-keto esters in key synthetic transformations. The following sections detail the anticipated utility of this compound in the Biginelli reaction, Hantzsch pyridine synthesis, and Knoevenagel condensation, providing generalized experimental protocols and comparative insights.
The Biginelli Reaction: Synthesis of Dihydropyrimidinones
The Biginelli reaction is a one-pot multicomponent reaction that efficiently produces dihydropyrimidinones (DHPMs), a class of compounds with a wide range of pharmacological activities, including as calcium channel blockers and antihypertensive agents. The reaction typically involves the condensation of a β-keto ester, an aldehyde, and urea or thiourea.
Comparative Performance:
The electron-withdrawing nature of the 3,5-dichlorophenyl group in this compound is expected to enhance the reactivity of the β-keto ester. This can potentially lead to higher yields and shorter reaction times compared to the benchmark reactant, ethyl acetoacetate.
Table 1: Anticipated Performance in the Biginelli Reaction
| Feature | This compound | Ethyl Acetoacetate (Alternative) |
| Reactivity | Potentially Higher | Standard |
| Reaction Time | Potentially Shorter | Standard |
| Yield | Potentially Higher | Varies (often moderate to good) |
| Product Diversity | Access to 4-(3,5-dichlorophenyl)-substituted DHPMs | Access to 4-unsubstituted or other 4-aryl DHPMs |
Experimental Protocol (General):
A mixture of the aldehyde (1 mmol), this compound (1 mmol), urea or thiourea (1.5 mmol), and a catalytic amount of a Brønsted or Lewis acid (e.g., HCl, p-TsOH, or Yb(OTf)₃) in a suitable solvent (e.g., ethanol, acetonitrile, or solvent-free) is heated under reflux or microwave irradiation. The reaction progress is monitored by thin-layer chromatography. Upon completion, the reaction mixture is cooled, and the solid product is isolated by filtration, washed, and recrystallized.
Caption: Workflow of the Biginelli Reaction.
Hantzsch Pyridine Synthesis
The Hantzsch synthesis is a classic multicomponent reaction for the preparation of dihydropyridines, which can be subsequently oxidized to pyridines.[1][2][3] This reaction is of significant importance in medicinal chemistry for the synthesis of calcium channel blockers.[1][2] The standard reaction involves two equivalents of a β-keto ester, an aldehyde, and a nitrogen source like ammonia or ammonium acetate.
Comparative Performance:
Similar to the Biginelli reaction, the enhanced electrophilicity of the carbonyl groups in this compound is anticipated to facilitate the initial Knoevenagel condensation and subsequent steps of the Hantzsch synthesis. This could translate to improved yields and potentially milder reaction conditions compared to less activated β-keto esters.
Table 2: Anticipated Performance in the Hantzsch Pyridine Synthesis
| Feature | This compound | Ethyl Acetoacetate (Alternative) |
| Reactivity | Potentially Higher | Standard |
| Reaction Time | Potentially Shorter | Standard |
| Yield | Potentially Higher | Varies |
| Product Structure | 2,6-bis(3,5-dichlorophenyl)-substituted pyridines | 2,6-dimethyl-substituted pyridines |
Experimental Protocol (General):
An aldehyde (1 mmol), this compound (2 mmol), and ammonium acetate (1.2 mmol) are refluxed in a solvent such as ethanol or acetic acid. The reaction is monitored by TLC. After completion, the mixture is cooled, and the precipitated dihydropyridine is collected by filtration. The dihydropyridine can then be oxidized to the corresponding pyridine using an oxidizing agent like nitric acid, manganese dioxide, or DDQ.
Caption: Workflow of the Hantzsch Pyridine Synthesis.
Knoevenagel Condensation
The Knoevenagel condensation is a nucleophilic addition of an active hydrogen compound to a carbonyl group, followed by a dehydration reaction to form a C=C bond. β-Keto esters are common substrates for this reaction, condensing with aldehydes or ketones in the presence of a basic catalyst.
Comparative Performance:
The acidity of the α-proton in this compound is expected to be increased due to the inductive effect of the dichlorophenyl group. This should facilitate the formation of the enolate intermediate, a key step in the Knoevenagel condensation, potentially leading to faster reactions and higher yields.
Table 3: Anticipated Performance in the Knoevenagel Condensation
| Feature | This compound | Diethyl Malonate (Alternative) |
| α-Proton Acidity | Higher | Standard |
| Reactivity | Potentially Higher | Standard |
| Catalyst Requirement | May require milder base | Typically requires a base (e.g., piperidine, pyridine) |
| Product | α,β-Unsaturated β-keto ester | α,β-Unsaturated malonic ester |
Experimental Protocol (General):
An aldehyde or ketone (1 mmol), this compound (1 mmol), and a catalytic amount of a base (e.g., piperidine, pyridine, or a Lewis acid) are stirred in a suitable solvent (e.g., toluene, ethanol, or solvent-free) at room temperature or with heating. The reaction is often equipped with a Dean-Stark apparatus to remove the water formed. After completion, the reaction mixture is worked up by washing with water and brine, drying over an anhydrous salt, and purifying by chromatography or recrystallization.
Caption: Workflow of the Knoevenagel Condensation.
References
A comparative study of the crystal structures of dichlorophenyl-containing compounds
For researchers, scientists, and drug development professionals, a comprehensive understanding of a molecule's three-dimensional structure is fundamental to elucidating its function and optimizing its properties. Single-crystal X-ray diffraction stands as the definitive method for determining these intricate atomic arrangements. This guide presents a comparative study of the crystal structures of several dichlorophenyl-containing compounds, offering insights into the influence of chlorine substitution patterns on molecular conformation and crystal packing.
The dichlorophenyl moiety is a common structural motif in a wide range of biologically active compounds. The position of the chlorine atoms on the phenyl ring can significantly impact the molecule's electronic properties, lipophilicity, and steric profile, which in turn dictates its intermolecular interactions and ultimately its solid-state architecture. This guide focuses on a series of acetamide derivatives to draw comparisons.
Comparative Crystallographic Data
The following table summarizes key crystallographic parameters for a selection of dichlorophenyl-containing compounds, providing a basis for a comparative structural analysis. These parameters, determined by single-crystal X-ray diffraction, offer a quantitative look at the solid-state conformation and packing of these molecules.
| Compound Name | Chemical Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) | Dihedral Angle (Phenyl & Amide) (°) |
| 2-Chloro-N-(3,5-dichlorophenyl)acetamide[1] | C₈H₆Cl₃NO | Monoclinic | P2₁/c | 4.567(1) | 24.350(4) | 8.903(2) | 102.20(2) | Planar |
| 2-Chloro-N-(2,3-dichlorophenyl)acetamide[2] | C₈H₆Cl₃NO | Monoclinic | P2₁/c | 11.704(3) | 4.712(1) | 17.503(4) | 99.76(2) | N/A |
| N-(4-chlorophenyl)-2-(2,6-dichlorophenyl)acetamide[3] | C₁₄H₁₀Cl₃NO | Monoclinic | P2₁/n | 13.7865(2) | 13.0725(2) | 15.9606(2) | 100.7371(14) | 80.7 / 53.5 |
| 2-(4-Chlorophenyl)acetamide[4] | C₈H₈ClNO | Orthorhombic | Pca2₁ | 4.917(2) | 6.033(4) | 26.680(12) | 90 | 83.08(1) |
Experimental Protocols: Single-Crystal X-ray Diffraction
The determination of the crystal structures presented in this guide follows a standardized experimental protocol for single-crystal X-ray diffraction. This technique allows for the precise measurement of the three-dimensional arrangement of atoms within a crystal.
Crystal Growth and Selection
High-quality single crystals are paramount for a successful X-ray diffraction experiment.[5] For small organic molecules like the ones discussed, slow evaporation of a saturated solution is a common and effective crystallization technique. A suitable solvent is one in which the compound is sparingly soluble. The ideal crystal for analysis should be well-formed, with clear faces, and typically between 0.1 and 0.3 mm in all dimensions.[6] The selected crystal should be free of cracks, twinning, or other imperfections when examined under a polarizing microscope.
Crystal Mounting
A selected crystal is carefully mounted on a goniometer head.[7] This is often done by affixing the crystal to the tip of a thin glass fiber or a specialized loop using a minimal amount of adhesive, such as epoxy or oil.[5] The goniometer head allows for the precise orientation of the crystal in the X-ray beam.
Data Collection
The mounted crystal is placed on a diffractometer, which consists of an X-ray source, a goniometer for rotating the crystal, and a detector to measure the diffracted X-rays.[8] A monochromatic X-ray beam, typically from a copper or molybdenum source, is directed at the crystal.[8]
As the crystal is rotated, the X-ray beam is diffracted by the planes of atoms within the crystal lattice, producing a unique diffraction pattern of spots.[5] The detector, often a charge-coupled device (CCD) or a complementary metal-oxide-semiconductor (CMOS) detector, records the position and intensity of these diffracted spots. A full dataset is collected by rotating the crystal through a range of angles to capture as many unique reflections as possible.[7]
Structure Solution and Refinement
The collected diffraction data is processed to determine the unit cell parameters and the symmetry of the crystal (space group). The intensities of the diffraction spots are used to calculate the electron density map of the molecule. From this map, the positions of the individual atoms can be determined.
The initial atomic model is then refined using least-squares methods to improve the agreement between the calculated and the observed diffraction patterns.[7] This refinement process adjusts the atomic coordinates and thermal displacement parameters to generate a final, accurate three-dimensional structure of the molecule. The quality of the final structure is assessed using various crystallographic metrics.
Visualizing Crystallographic Analysis and Structural Influence
The following diagrams illustrate the workflow of a comparative crystallographic study and the conceptual relationship between substituent position and crystal packing.
References
- 1. 2-Chloro-N-(3,5-dichlorophenyl)acetamide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 2-Chloro-N-(2,3-dichlorophenyl)acetamide - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. 2-(4-Chlorophenyl)acetamide - PMC [pmc.ncbi.nlm.nih.gov]
- 5. creative-biostructure.com [creative-biostructure.com]
- 6. fiveable.me [fiveable.me]
- 7. Single-crystal X-ray Diffraction [serc.carleton.edu]
- 8. books.rsc.org [books.rsc.org]
Validating the Synthesis of Ethyl 3-(3,5-dichlorophenyl)-3-oxopropanoate: A Comparative Guide to Reaction Mechanisms
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the primary synthetic pathway for Ethyl 3-(3,5-dichlorophenyl)-3-oxopropanoate, the Claisen condensation, with alternative methodologies. By presenting supporting experimental data and detailed protocols, this document aims to inform strategic decisions in the synthesis of this and structurally related β-keto esters, which are valuable intermediates in pharmaceutical and chemical research.
Unraveling the Primary Reaction: The Claisen Condensation
The most probable and widely utilized method for the synthesis of this compound is the Crossed Claisen Condensation . This reaction involves the carbon-carbon bond formation between an ester enolate and another ester. In this specific case, the enolate of ethyl acetate acts as the nucleophile, attacking the carbonyl carbon of ethyl 3,5-dichlorobenzoate.
The reaction proceeds through a series of steps initiated by a strong base, typically a sodium alkoxide like sodium ethoxide. The base abstracts an acidic α-proton from ethyl acetate to form a resonance-stabilized enolate. This enolate then attacks the electrophilic carbonyl carbon of ethyl 3,5-dichlorobenzoate, leading to a tetrahedral intermediate. The subsequent collapse of this intermediate, with the expulsion of an ethoxide leaving group, yields the desired β-keto ester, this compound. The final step involves an acidic workup to protonate the resulting enolate.
A critical aspect of the Claisen condensation is the use of a base whose alkoxide component matches the alkoxy group of the reacting ester to prevent transesterification, which would lead to a mixture of products.[1][2]
Alternative Synthetic Routes: A Comparative Analysis
While the Claisen condensation is a robust method, several alternative pathways offer potential advantages in terms of yield, reaction conditions, or substrate scope. This guide explores two prominent alternatives: the Decarboxylative Claisen Condensation and the C-acylation of Silyl Enol Ethers.
| Reaction | Key Features | Advantages | Disadvantages |
| Crossed Claisen Condensation | Reaction between an ester enolate and another ester, promoted by a strong base.[1][2] | Well-established, readily available starting materials. | Requires a strong base, potential for side reactions if not carefully controlled. |
| Decarboxylative Claisen Condensation | Involves the reaction of magnesium enolates of substituted malonic acid half oxyesters with acyl donors.[3] | Good yields, can be efficient for the use of carboxylic acids as acylating agents.[3] | May require the preparation of specific malonic acid half oxyesters. |
| C-acylation of Silyl Enol Ethers | C-acylation of ketene silyl acetals with an acid chloride, often catalyzed by a Lewis acid.[3] | Can provide thermodynamically unfavorable α,α-dialkylated β-keto esters in good yield.[3] | Requires the preparation of silyl enol ethers and the use of an acid chloride. |
Experimental Protocols
Protocol 1: Synthesis of this compound via Crossed Claisen Condensation
Materials:
-
Ethyl 3,5-dichlorobenzoate
-
Ethyl acetate
-
Sodium ethoxide
-
Anhydrous ethanol
-
Hydrochloric acid (for workup)
-
Diethyl ether
-
Anhydrous magnesium sulfate
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere, dissolve sodium ethoxide in anhydrous ethanol.
-
To this solution, add ethyl acetate dropwise at 0°C with constant stirring.
-
After the addition is complete, add ethyl 3,5-dichlorobenzoate dropwise to the reaction mixture at the same temperature.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by pouring it into a mixture of ice and dilute hydrochloric acid.
-
Extract the aqueous layer with diethyl ether.
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Synthesis of β-Keto Esters via Decarboxylative Claisen Condensation (General Procedure)
Materials:
-
Substituted malonic acid half oxyester
-
Acyl chloride (e.g., 3,5-Dichlorobenzoyl chloride)
-
Magnesium chloride
-
Triethylamine
-
Anhydrous solvent (e.g., THF or Dichloromethane)
-
Hydrochloric acid (for workup)
Procedure:
-
Suspend magnesium chloride in the anhydrous solvent in a flame-dried flask under an inert atmosphere.
-
Add the substituted malonic acid half oxyester to the suspension.
-
Add triethylamine dropwise at 0°C and stir the mixture for 1-2 hours at room temperature to form the magnesium enolate.
-
Cool the reaction mixture to 0°C and add the acyl chloride (3,5-Dichlorobenzoyl chloride) dropwise.
-
Allow the reaction to stir at room temperature for 4-12 hours.
-
Monitor the reaction by TLC.
-
Quench the reaction with dilute hydrochloric acid and extract the product with an organic solvent.
-
Wash the organic layer with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the product by chromatography.[3]
Protocol 3: Synthesis of β-Keto Esters via C-acylation of Silyl Enol Ethers (General Procedure)
Materials:
-
Ketene silyl acetal of ethyl acetate
-
3,5-Dichlorobenzoyl chloride
-
Lewis acid catalyst (e.g., TiCl4 or Pentafluorophenylammonium triflate - PFPAT)[3]
-
Anhydrous dichloromethane
-
Quenching agent (e.g., saturated sodium bicarbonate solution)
Procedure:
-
In a flame-dried flask under an inert atmosphere, dissolve the ketene silyl acetal of ethyl acetate in anhydrous dichloromethane.
-
Cool the solution to -78°C.
-
Add the Lewis acid catalyst to the solution.
-
Slowly add a solution of 3,5-Dichlorobenzoyl chloride in anhydrous dichloromethane to the reaction mixture.
-
Stir the reaction at -78°C for 1-3 hours.
-
Monitor the reaction by TLC.
-
Quench the reaction at low temperature by adding a saturated sodium bicarbonate solution.
-
Allow the mixture to warm to room temperature and separate the layers.
-
Extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography.[3]
Visualizing the Pathways
To further elucidate the reaction mechanisms and experimental workflows, the following diagrams are provided.
Diagram 1: Crossed Claisen Condensation Mechanism
Caption: Mechanism of the Crossed Claisen Condensation.
Diagram 2: General Experimental Workflow for Synthesis
Caption: A generalized workflow for chemical synthesis.
Diagram 3: Logical Relationship of Alternative Syntheses
References
The Dichlorophenyl Group's Influence on Reactivity: A Comparative Guide to Ethyl 3-(3,5-dichlorophenyl)-3-oxopropanoate
For Immediate Release
This guide provides a detailed comparison of Ethyl 3-(3,5-dichlorophenyl)-3-oxopropanoate and its non-halogenated analog, Ethyl 3-phenyl-3-oxopropanoate (ethyl benzoylacetate). It explores how the presence of the 3,5-dichlorophenyl group significantly alters the molecule's chemical reactivity, a critical consideration for researchers in medicinal chemistry and synthetic organic chemistry. This analysis is supported by established chemical principles and comparative data.
Overview of Electronic Effects
The primary driver of the altered reactivity is the strong electron-withdrawing nature of the 3,5-dichlorophenyl group. This effect stems from the high electronegativity of the two chlorine atoms. Their influence is transmitted through the benzene ring to the reactive β-ketoester moiety.
-
Inductive Effect (-I): Chlorine atoms are highly electronegative and pull electron density away from the phenyl ring through the sigma bonds. This is the dominant effect.
-
Resonance Effect (+R): The lone pairs on the chlorine atoms can be delocalized into the phenyl ring's pi system. However, for halogens, this resonance effect is weak and is significantly outweighed by the strong inductive effect.
The net result is a substantial decrease in electron density within the phenyl ring and, consequently, at the attached carbonyl group. This electronic pull is central to the observed changes in reactivity.
Caption: Electronic effects of the 3,5-dichlorophenyl group.
Impact on α-Hydrogen Acidity and Enolate Formation
The most significant consequence of the dichlorophenyl group's electron-withdrawing nature is the increased acidity of the α-hydrogens (the CH₂ group flanked by the two carbonyls).
When a base removes an α-hydrogen, it forms a resonance-stabilized carbanion known as an enolate. The stability of this enolate determines the acidity of the parent compound. The dichlorophenyl group strongly stabilizes the negative charge of the enolate through its inductive effect, thereby making the corresponding α-hydrogens more acidic (i.e., having a lower pKa value).[1][2][3]
This increased acidity means that weaker bases can be used to quantitatively form the enolate of this compound compared to ethyl benzoylacetate. This has profound implications for its use in alkylation, acylation, and condensation reactions.
Table 1: Comparison of Acidity in β-Dicarbonyl Compounds
| Compound | Substituent on Benzoyl Group | Key Electronic Effect | Estimated pKa | Relative Acidity |
| Ethyl 3-phenyl-3-oxopropanoate | -H | Neutral (Reference) | ~11.0 | Standard |
| This compound | -Cl, -Cl | Strongly Electron-Withdrawing | ~9.5 - 10.0 | Higher |
| Ethyl 3-(4-methoxyphenyl)-3-oxopropanoate | -OCH₃ | Electron-Donating | ~11.5 | Lower |
| Acetylacetone (a β-diketone) | N/A (Reference) | N/A | ~9.0 | Very High |
Note: pKa values are estimates based on established principles. Actual experimental values may vary with solvent and temperature conditions.
Caption: Influence of the aryl group on enolate stability and acidity.
Effect on Keto-Enol Tautomerism
Like other β-dicarbonyl compounds, this compound exists as an equilibrium mixture of its keto and enol tautomers.[4][5] The enol form is stabilized by intramolecular hydrogen bonding and the formation of a conjugated system.
The strong electron-withdrawing dichlorophenyl group can further stabilize the conjugated π-system of the enol form, potentially shifting the equilibrium to favor a higher population of the enol tautomer at equilibrium compared to the non-substituted ethyl benzoylacetate.
Table 2: Estimated Keto-Enol Equilibrium
| Compound | Substituent Effect | Expected % Enol in Nonpolar Solvent (e.g., CCl₄) |
| Ethyl 3-phenyl-3-oxopropanoate | Neutral | ~15-20% |
| This compound | Electron-Withdrawing | >25% |
Reactivity Towards Nucleophiles
The inductive effect of the dichlorophenyl group makes the benzoyl carbonyl carbon significantly more electron-deficient (i.e., more electrophilic) than in ethyl benzoylacetate. This enhanced electrophilicity renders the molecule more susceptible to nucleophilic attack at that carbonyl carbon. This would lead to faster reaction rates in reactions such as additions, condensations, and reductions involving that carbonyl group.
Experimental Protocols
Protocol 1: Determination of Keto-Enol Equilibrium by ¹H NMR Spectroscopy
-
Sample Preparation: Prepare a solution of the β-ketoester (e.g., 20 mg) in a deuterated solvent (e.g., 0.6 mL of CDCl₃) in a standard 5 mm NMR tube.
-
Data Acquisition: Acquire a quantitative ¹H NMR spectrum. Ensure a sufficient relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the protons of interest to allow for accurate integration.
-
Analysis:
-
Identify the distinct signals for the keto and enol tautomers. The α-hydrogens (CH₂) of the keto form typically appear as a singlet around 3.5-4.0 ppm. The vinylic proton (=CH-) of the enol form appears further downfield, around 5.5-6.0 ppm, and the enolic hydroxyl proton (-OH) appears as a broad singlet, often above 12 ppm.
-
Integrate the area of the keto α-hydrogen signal and the enol vinylic proton signal.
-
Calculate the percentage of the enol form using the formula: % Enol = [Integral(enol vinyl H) / (Integral(enol vinyl H) + (Integral(keto CH₂) / 2))] * 100
-
-
Comparison: Repeat the experiment under identical conditions for the reference compound (ethyl benzoylacetate) to obtain a direct comparison of the equilibrium position.
Protocol 2: Comparative Reactivity via a Model Condensation Reaction
-
Reaction Setup: In two separate, identical flasks, dissolve equimolar amounts of this compound and ethyl benzoylacetate, respectively. Add a suitable aldehyde (e.g., benzaldehyde) and a catalytic amount of a weak base (e.g., piperidine) in an appropriate solvent like ethanol.
-
Monitoring: Monitor the progress of both reactions simultaneously using an appropriate technique such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Data Collection: Take aliquots from each reaction mixture at regular time intervals (e.g., every 15 minutes) and quench the reaction. Analyze the aliquots to determine the percentage conversion of the starting material to the Knoevenagel condensation product.
-
Analysis: Plot the percentage conversion versus time for both reactions. A steeper curve for this compound would provide experimental evidence of its higher reactivity, driven by the faster formation of the requisite enolate intermediate.
Conclusion
The presence of the 3,5-dichlorophenyl group is not a passive structural modification; it is a powerful modulator of reactivity. Compared to its non-halogenated counterpart, this compound exhibits:
-
Increased α-Hydrogen Acidity: Due to inductive stabilization of the enolate conjugate base.
-
Enhanced Electrophilicity: The benzoyl carbonyl carbon is more reactive towards nucleophiles.
-
Shifted Tautomeric Equilibrium: A likely higher population of the reactive enol form.
These factors combine to make this compound a more reactive substrate in a wide range of chemical transformations that are fundamental to drug discovery and materials science. Researchers can leverage this enhanced reactivity to facilitate reactions under milder conditions or to access chemical space that is unavailable to less activated substrates.
References
Safety Operating Guide
Proper Disposal of Ethyl 3-(3,5-dichlorophenyl)-3-oxopropanoate: A Guide for Laboratory Professionals
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental protection. This guide provides essential information and step-by-step procedures for the safe disposal of Ethyl 3-(3,5-dichlorophenyl)-3-oxopropanoate (CAS No. 172168-01-3), a halogenated organic compound.
Essential Safety and Logistical Information
Due to its chemical structure as a dichlorinated phenyl derivative, this compound should be handled as a hazardous substance. Proper personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, must be worn at all times when handling this compound. All handling and preparation for disposal should be conducted in a well-ventilated area, preferably within a chemical fume hood.
Quantitative Data
While specific toxicological data for this compound are limited in publicly available resources, the following table summarizes its basic chemical properties.
| Property | Value |
| CAS Number | 172168-01-3 |
| Molecular Formula | C₁₁H₁₀Cl₂O₃ |
| Molecular Weight | 261.10 g/mol |
Step-by-Step Disposal Protocol
The disposal of this compound must be managed through your institution's hazardous waste program. Under no circumstances should this chemical be disposed of down the drain or in regular trash.
-
Waste Identification and Segregation:
-
Container Selection and Labeling:
-
Use a designated, leak-proof, and chemically compatible waste container. A high-density polyethylene (HDPE) or glass container with a secure screw cap is recommended.
-
The container must be clearly labeled as "Hazardous Waste" and should include the full chemical name: "this compound."[1]
-
Indicate the approximate concentration and quantity of the waste in the container.
-
-
Waste Accumulation and Storage:
-
Store the sealed waste container in a designated satellite accumulation area within the laboratory.
-
Ensure secondary containment is in place to prevent spills.
-
The storage area should be away from incompatible materials, such as strong oxidizing agents, acids, and bases.
-
-
Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department or the designated hazardous waste management office to schedule a pickup.
-
Provide them with all necessary information about the waste, as indicated on your hazardous waste label.
-
Follow all institutional procedures for waste handover and documentation.
-
Visualizing the Disposal Workflow
The following diagrams illustrate the decision-making process for chemical waste segregation and the general workflow for hazardous waste disposal.
References
Essential Safety and Operational Guide for Handling Ethyl 3-(3,5-dichlorophenyl)-3-oxopropanoate
This guide provides immediate, essential safety and logistical information for researchers, scientists, and drug development professionals handling Ethyl 3-(3,5-dichlorophenyl)-3-oxopropanoate (CAS No. 172168-01-3). Adherence to these procedures is critical for ensuring personal safety and maintaining a secure laboratory environment.
Personal Protective Equipment (PPE)
When handling this compound, a comprehensive PPE strategy is mandatory to minimize exposure. The following table summarizes the required protective gear.
| PPE Category | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile rubber). | To prevent skin contact with the chemical. |
| Eye/Face Protection | Safety glasses with side-shields or chemical safety goggles. A face shield may be required for splash hazards. | To protect eyes from accidental splashes or contact with the substance. |
| Skin and Body Protection | A fully buttoned laboratory coat. | To prevent contamination of personal clothing and skin. |
| Respiratory Protection | Use only in a well-ventilated area. If dust, fumes, or aerosols are generated, use a NIOSH-approved respirator. | To prevent inhalation of the substance.[1] |
Operational Plan: From Receipt to Disposal
A systematic approach to handling this compound is crucial for safety and experimental integrity.
Receiving and Storage:
-
Upon receipt, inspect the container for any damage or leaks.
-
Store the compound in a tightly closed container in a dry, well-ventilated place.[1][2] Recommended storage is in an inert atmosphere at 2-8°C.[3]
Handling and Preparation:
-
All handling should be conducted in a well-ventilated area, preferably within a chemical fume hood.
-
Avoid breathing dust, fumes, gas, mist, vapors, or spray.
-
Wash hands thoroughly after handling.[1]
-
Do not eat, drink, or smoke when using this product.[1]
In Case of Exposure or Spill:
-
Skin Contact: Immediately wash off with soap and plenty of water. Remove contaminated clothing.[2]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1]
-
Inhalation: Move the person into fresh air. If not breathing, give artificial respiration.[2]
-
Ingestion: Rinse mouth with water. Do NOT induce vomiting.[2]
-
In all cases of exposure, seek immediate medical advice.
-
For spills, prevent further leakage if it is safe to do so. Do not let the product enter drains.[1]
Disposal Plan
Proper disposal of this compound and any contaminated materials is essential to prevent environmental contamination and potential exposure.
-
Waste Classification: As a chlorinated aromatic compound, this substance should be treated as hazardous waste.
-
Containerization: Collect waste in a designated, properly labeled, and tightly sealed container.[4] Containers should be clearly marked with the words "HAZARDOUS WASTE" and the chemical name.[4]
-
Disposal Method: Dispose of contents and container to an approved waste disposal plant. Do not dispose of down the drain. Organic solvents and halogenated compounds should be collected in separate, labeled waste containers.[5] Always follow local, state, and federal regulations for hazardous waste disposal.
Workflow for Safe Handling
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
